molecular formula C13H8ClNS B081272 11-Chlorodibenzo[b,f][1,4]thiazepine CAS No. 13745-86-3

11-Chlorodibenzo[b,f][1,4]thiazepine

Cat. No.: B081272
CAS No.: 13745-86-3
M. Wt: 245.73 g/mol
InChI Key: ZFOZNNFYECYUQB-UHFFFAOYSA-N
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Description

11-Chlorodibenzo[b,f][1,4]thiazepine is a pivotal chemical building block in medicinal chemistry and organic synthesis, primarily recognized as a key intermediate in the preparation of the antipsychotic drug Quetiapine . Its high reactivity at the 11-position, particularly as an imino-chloride, makes it a versatile precursor for nucleophilic substitution reactions, enabling the introduction of various nitrogen-containing functional groups, such as piperazine derivatives . Researchers utilize this compound to generate a diverse array of dibenzothiazepine analogs for structure-activity relationship (SAR) studies, aiding in the exploration of new central nervous system (CNS) active agents . The dibenzothiazepine scaffold is considered a "privileged structure" in drug discovery, capable of providing high-affinity ligands for multiple receptor types, which underpins the compound's significant value in pharmacological research and the development of new therapeutic candidates .

Properties

IUPAC Name

6-chlorobenzo[b][1,4]benzothiazepine
Source PubChem
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InChI

InChI=1S/C13H8ClNS/c14-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)15-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOZNNFYECYUQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=CC=CC=C3S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442155
Record name 11-chloro-dibenzo[b,f][1,4]thiazepine
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Molecular Weight

245.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13745-86-3
Record name 11-Chlorodibenzo[b,f][1,4]thiazepine
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Record name 11-chloro-dibenzo[b,f][1,4]thiazepine
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Record name Dibenzo[b,f][1,4]thiazepine, 11-chloro
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Record name 11-Chlorodibenzo[b,f][1,4]thiazepine
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 11-Chlorodibenzo[b,f]thiazepine

An In-Depth Technical Guide to the Synthesis of 11-Chlorodibenzo[b,f][1][2]thiazepine

Abstract

This technical guide provides a comprehensive, in-depth analysis of the synthetic pathways leading to 11-Chlorodibenzo[b,f][1][2]thiazepine. This compound is a pivotal intermediate in the pharmaceutical industry, most notably for the manufacturing of the atypical antipsychotic drug, Quetiapine.[3][4][5] We will dissect the primary synthetic strategies, focusing on the critical transformation of the lactam precursor, Dibenzo[b,f][1][2]thiazepine-11(10H)-one, into the target imino chloride. This guide emphasizes the causality behind experimental choices, compares established protocols, and provides detailed, field-proven methodologies suitable for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

11-Chlorodibenzo[b,f][1][2]thiazepine is the activated precursor for the nucleophilic substitution reaction that typically introduces the piperazine side chain in the final steps of Quetiapine synthesis.[5] The core of its synthesis lies in a robust and high-yield chlorination of its corresponding lactam, Dibenzo[b,f][1][2]thiazepine-11(10H)-one. Therefore, an effective synthesis of this key intermediate requires mastery of two distinct stages:

  • Assembly of the Tricyclic Lactam Core: The construction of Dibenzo[b,f][1][2]thiazepine-11(10H)-one.

  • Chlorination of the Lactam: The conversion of the lactam's carbonyl group into an imino chloride.

This guide will first detail the final chlorination step, as the choice of method here often dictates the purity requirements of the preceding steps. Subsequently, we will explore the multi-step synthesis of the lactam precursor itself.

The Core Directive: Chlorination of Dibenzo[b,f][1][2]thiazepine-11(10H)-one

The conversion of the C-11 carbonyl of the lactam to a chloro group transforms the relatively unreactive cyclic amide into a highly reactive imino chloride, primed for nucleophilic attack. Two principal methodologies dominate this critical transformation.

Method A: The Phosphorus Oxychloride (POCl₃) Route

Phosphorus oxychloride is a classical and powerful reagent for this type of deoxygenative chlorination.[6][7] Its efficacy stems from its ability to act as both a chlorinating and dehydrating agent.

Causality and Mechanism: The reaction is typically performed in the presence of an organic base, such as N,N-dimethylaniline or N-methylmorpholine.[8][9] The base serves a dual purpose: it can catalyze the reaction and neutralize the hydrogen chloride (HCl) byproduct that is generated, driving the equilibrium towards the product. The mechanism involves the initial activation of the lactam oxygen by phosphorylation, followed by intramolecular attack and subsequent elimination to form the imino chloride.

Method B: The Vilsmeier Reagent Route

Concerns over the toxicity, harsh reaction conditions, and environmental impact of phosphorus-based reagents have led to the development of milder and more efficient alternatives.[4] The use of a Vilsmeier reagent, generated in situ, is a prime example.[4]

Causality and Mechanism: The Vilsmeier reagent, a chloromethyleneiminium salt, is typically formed by the reaction of N,N-dimethylformamide (DMF) with an acid chloride like phosgene, oxalyl chloride, or, more safely, bis(trichloromethyl)carbonate (BTC or triphosgene).[4][10][11] This electrophilic reagent readily activates the lactam carbonyl oxygen, facilitating a similar substitution-elimination sequence as the POCl₃ method but often under milder temperature conditions and with simpler work-up procedures, leading to high yields and purity.[4] This approach avoids the use of highly toxic reagents like thionyl chloride and oxalyl chloride directly in the main reaction vessel.[4]

Experimental Protocols: Chlorination Methodologies

The following protocols represent validated, step-by-step procedures for the synthesis of 11-Chlorodibenzo[b,f][1][2]thiazepine from its lactam precursor.

Protocol 1: Chlorination using Phosphorus Oxychloride (POCl₃)

This protocol is adapted from established literature procedures.[8][12]

  • Setup: Charge a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet with Dibenzo[b,f][1][2]thiazepine-11(10H)-one (1.0 eq.).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, ~15 eq.), which often serves as both reagent and solvent, followed by the slow addition of N,N-dimethylaniline (0.6 eq.).[8]

  • Reaction: Heat the suspension to a gentle reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting lactam is consumed (typically 6 hours).[8]

  • Work-up: Allow the resulting solution to cool to room temperature. Carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. Neutralize the aqueous solution with a suitable base (e.g., NaHCO₃ solution) and extract the product with an organic solvent (e.g., toluene).

  • Purification: Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Protocol 2: Chlorination using Vilsmeier Reagent (BTC/DMF)

This protocol is based on a safer, high-yield method using triphosgene.[4]

  • Setup: To a three-neck flask equipped with a thermometer, mechanical stirrer, and nitrogen inlet, add Dibenzo[b,f][1][2]thiazepine-11(10H)-one (1.0 eq.), bis(trichloromethyl)carbonate (BTC, 0.67 eq.), and anhydrous toluene.

  • Reagent Addition: Add N,N-dimethylformamide (DMF, 0.1 eq.) to the suspension. The DMF reacts with BTC to form the Vilsmeier reagent in situ.

  • Reaction: Heat the mixture to 90°C and maintain for approximately 4 hours, monitoring by TLC.[4]

  • Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure to obtain a viscous liquid.[4]

  • Purification: Recrystallize the crude product from a toluene/petroleum ether solvent system. Filter the resulting solid, wash with petroleum ether, and dry to obtain the pure 11-Chlorodibenzo[b,f][1][2]thiazepine as a white solid.[4]

Data Presentation and Method Comparison

ParameterMethod A: POCl₃Method B: Vilsmeier (BTC/DMF)Rationale / Field Insight
Primary Reagent Phosphorus Oxychloride (POCl₃)Bis(trichloromethyl)carbonate (BTC) / DMFThe Vilsmeier method avoids phosphorus-based reagents, reducing environmental impact and simplifying waste disposal.
Catalyst/Base N,N-DimethylanilineN,N-Dimethylformamide (reagent)DMF is a reactant in the Vilsmeier formation, not just a catalyst, making the stoichiometry critical.
Solvent POCl₃ (excess) or TolueneTolueneUsing toluene as a solvent in the Vilsmeier method allows for more precise temperature control compared to refluxing neat POCl₃.
Temperature Reflux (~110-150°C)70-112°C[4]The lower temperature of the Vilsmeier route often leads to a cleaner reaction profile with fewer side products.
Typical Yield Variable, often requires careful work-upHigh (90-92%)[4]The milder conditions and simpler purification of the Vilsmeier method generally contribute to higher isolated yields.
Safety/Handling POCl₃ is highly corrosive and reacts violently with water.BTC is a solid source of phosgene and requires careful handling, but is generally considered safer than gaseous phosgene.The Vilsmeier approach is often preferred for industrial scale-up due to improved safety and milder conditions.[4]

Synthesis of the Lactam Precursor: A Multi-Step Approach

The synthesis of the Dibenzo[b,f][1][2]thiazepine-11(10H)-one core is a classic example of heterocyclic chemistry, typically proceeding through a three-step sequence.

Step 1: Synthesis of 2-((2-Nitrophenyl)thio)benzoic Acid

Core Chemistry: This step is an Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution that forms a C-S bond.[1][2][13] Rationale: 2,2'-Dithiosalicylic acid is reacted with an activated aryl halide, 1-chloro-2-nitrobenzene. The electron-withdrawing nitro group on the aryl halide is crucial as it activates the ring towards nucleophilic attack by the thiolate anion, which is formed in situ from the dithiosalicylic acid under basic conditions.[1][14]

Experimental Protocol (Adapted from[14][15]):

  • In a suitable reactor, dissolve 2,2'-dithiosalicylic acid (1.0 eq.) and sodium hydroxide (~4.0 eq.) in water. The base cleaves the disulfide bond to generate the thiolate nucleophile.

  • Add 1-chloro-2-nitrobenzene (~2.0 eq.) to the solution.

  • The reaction may be facilitated by a reducing agent like zinc powder and is heated to reflux for several hours.[15]

  • Upon completion, the mixture is cooled, and unreacted 1-chloro-2-nitrobenzene is removed by extraction with an organic solvent like toluene.

  • The aqueous layer containing the product salt is then acidified (e.g., with HCl), causing the 2-((2-nitrophenyl)thio)benzoic acid to precipitate.

  • The solid is collected by filtration, washed, and dried.

Step 2: Reduction to 2-((2-Aminophenyl)thio)benzoic Acid

Core Chemistry: This is a standard nitro-to-amine reduction. Rationale: The nitro group must be reduced to a primary amine to enable the final intramolecular cyclization. Several methods are effective, with the choice often depending on scale, cost, and environmental considerations. Common reagents include tin(II) chloride in acid, catalytic hydrogenation (e.g., with Raney Nickel), or, for a more cost-effective industrial process, iron powder in the presence of an acid or ammonium chloride.[14][16][17]

Experimental Protocol (Using SnCl₂/HCl, adapted from[14]):

  • Suspend 2-((2-nitrophenyl)thio)benzoic acid (1.0 eq.) in a suitable solvent such as ethanol.

  • Add a solution of Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid to the suspension.

  • Stir the mixture at room temperature or with gentle heating until TLC indicates complete consumption of the starting material.

  • After completion, neutralize the mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent.

  • Dry the organic layer and evaporate the solvent to yield 2-((2-aminophenyl)thio)benzoic acid.

Step 3: Intramolecular Cyclization to the Lactam

Core Chemistry: This is a thermal, acid-catalyzed dehydration reaction forming an amide bond (lactamization). Rationale: Heating 2-((2-aminophenyl)thio)benzoic acid removes a molecule of water between the carboxylic acid and the amine to form the seven-membered thiazepinone ring. This reaction is often promoted by a strong dehydrating agent like polyphosphoric acid (PPA), which acts as both a catalyst and a solvent.[17]

Experimental Protocol (Using PPA, adapted from[17]):

  • Slowly add 2-((2-aminophenyl)thio)benzoic acid (1.0 eq.) to polyphosphoric acid (PPA) at approximately 65°C with stirring.

  • Heat the reaction mixture to 100-105°C for 6-8 hours.[17]

  • Cool the mixture to about 80°C and then carefully pour it into ice-cold water.

  • The solid product, Dibenzo[b,f][1][2]thiazepine-11(10H)-one, precipitates out.

  • Collect the solid by filtration, wash with water and a small amount of a solvent like acetone, and dry to obtain the pure lactam with a typical yield of 99%.[17]

Visualized Synthesis Pathways

Overall Synthesis Workflow

The following diagram illustrates the complete, multi-step synthesis from commercially available starting materials to the final target compound.

Gcluster_0Part 1: Lactam Precursor Synthesiscluster_1Part 2: Final Chlorination StepSM2,2'-Dithiosalicylic Acid +1-Chloro-2-nitrobenzeneINT12-((2-Nitrophenyl)thio)benzoic AcidSM->INT1 Ullmann Condensation (Base, Cu Catalyst) INT22-((2-Aminophenyl)thio)benzoic AcidINT1->INT2 Nitro Reduction (e.g., SnCl2/HCl) LACTAMDibenzo[b,f][1,4]thiazepine-11(10H)-oneINT2->LACTAM Intramolecular Cyclization (PPA, Heat) PRODUCT11-Chlorodibenzo[b,f]thiazepineLACTAM->PRODUCT Chlorination (POCl3 or Vilsmeier) Gcluster_AMethod Acluster_BMethod BstartStart:Dibenzo[b,f][1,4]thiazepine-11(10H)-onereagentAAdd POCl3 &N,N-Dimethylanilinestart->reagentAreagentBAdd Toluene, BTC, & DMF(Vilsmeier Formation)start->reagentBheatAReflux(~110-150°C)reagentA->heatAworkupAQuench on Ice,ExtractheatA->workupAend_nodeProduct:11-Chlorodibenzo[b,f]thiazepineworkupA->end_nodeheatBHeat(~90°C)reagentB->heatBworkupBEvaporate,RecrystallizeheatB->workupBworkupB->end_node

An In-Depth Technical Guide to the Physicochemical Properties of 11-Chlorodibenzo[b,f]thiazepine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of 11-Chlorodibenzo[b,f]thiazepine, a key intermediate in the synthesis of the atypical antipsychotic, Quetiapine. Understanding these fundamental characteristics is paramount for optimizing synthetic routes, developing robust analytical methods, and ensuring the quality and stability of pharmaceutical products. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing actionable protocols for laboratory application.

Core Molecular Attributes and Identifiers

11-Chlorodibenzo[b,f]thiazepine is a tricyclic heterocyclic compound. Its structure, comprised of a central seven-membered thiazepine ring fused to two benzene rings, is the foundation of its chemical behavior and biological interactions.

PropertyValueSource(s)
IUPAC Name 6-chlorobenzo[b][1][2]benzothiazepine[3]
CAS Number 13745-86-3[1][3]
Molecular Formula C₁₃H₈ClNS[1][3]
Molecular Weight 245.73 g/mol [3]
Canonical SMILES C1=CC=C2C(=C1)C(=NC3=CC=CC=C3S2)Cl[3][4]
InChI Key ZFOZNNFYECYUQB-UHFFFAOYSA-N[1][4]

Physicochemical Properties

The physical properties of 11-Chlorodibenzo[b,f]thiazepine dictate its behavior in various solvents and its amenability to different analytical techniques.

PropertyValueSource(s)
Appearance Pale-Yellow Solid[5]
Melting Point 110-111 °C[1]
Boiling Point 384.595 °C at 760 mmHg[5]
Density 1.329 g/cm³[5]
logP (predicted) 4.2[3]
pKa (predicted) Due to the weakly basic nitrogen atom in the thiazepine ring, a pKa value in the range of 2-4 can be anticipated. However, experimental data is not readily available.
Solubility Profile

While quantitative solubility data is not extensively published, the solubility of 11-Chlorodibenzo[b,f]thiazepine can be inferred from its structure and from information on related benzothiazepine derivatives. Its nonpolar, aromatic character suggests good solubility in nonpolar organic solvents, with decreasing solubility in more polar solvents.

SolventExpected SolubilityRationale
Toluene SolubleUsed as a solvent in its synthesis[6]
Ether-Hexane (1:1) SolubleUsed as a mobile phase in TLC analysis[7]
Dichloromethane Likely SolubleCommon solvent for similar heterocyclic compounds
Chloroform Likely SolubleCommon solvent for similar heterocyclic compounds
Acetone Moderately SolubleIntermediate polarity
Ethanol Sparingly SolublePolar protic solvent
Methanol Sparingly SolublePolar protic solvent
Water InsolubleHighly polar solvent

Synthesis and Chemical Reactivity

11-Chlorodibenzo[b,f]thiazepine is a crucial synthetic intermediate. Its synthesis and subsequent reactions are central to the production of Quetiapine.

Synthesis Pathway Overview

The primary route to 11-Chlorodibenzo[b,f]thiazepine involves the chlorination of dibenzo[b,f][1][2]thiazepin-11(10H)-one. This reaction is typically achieved using a chlorinating agent such as phosphorus oxychloride in the presence of an organic base like N,N-dimethylaniline.

Synthesis Dibenzo[b,f][1,4]thiazepin-11(10H)-one Dibenzo[b,f][1,4]thiazepin-11(10H)-one 11-Chlorodibenzo[b,f]thiazepine 11-Chlorodibenzo[b,f]thiazepine Dibenzo[b,f][1,4]thiazepin-11(10H)-one->11-Chlorodibenzo[b,f]thiazepine POCl₃, N,N-dimethylaniline HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Solution Inject Inject into HPLC Standard->Inject Sample Prepare Sample Solution Sample->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Analyze Analyze Peak Area and Retention Time Chromatogram->Analyze Forced_Degradation cluster_stress Stress Conditions Start 11-Chlorodibenzo[b,f]thiazepine Sample Acid Acidic (e.g., 0.1M HCl) Start->Acid Base Basic (e.g., 0.1M NaOH) Start->Base Oxidative Oxidative (e.g., 3% H₂O₂) Start->Oxidative Photolytic Photolytic (UV/Vis light) Start->Photolytic Thermal Thermal (e.g., 80°C) Start->Thermal Analysis Analyze by HPLC-MS Acid->Analysis Base->Analysis Oxidative->Analysis Photolytic->Analysis Thermal->Analysis Identify Identify Degradation Products Analysis->Identify

References

Foreword: A Strategic Approach to Molecular Interrogation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 11-Chlorodibenzo[b,f]thiazepine

In the realm of pharmaceutical development and chemical research, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent investigation is built. The tricyclic heterocyclic compound, 11-Chlorodibenzo[b,f]thiazepine, a key intermediate in the synthesis of antipsychotic drugs like Quetiapine, presents a fascinating case for modern structure elucidation.[1][2] Its rigid, fused-ring system and diverse atomic composition (C, H, Cl, N, S) require a multi-faceted analytical approach where each technique provides a unique piece of a larger puzzle.

This guide eschews a simple checklist of techniques. Instead, it presents a logical, narrative-driven workflow that mirrors the process of scientific discovery. We will proceed from establishing the fundamental molecular identity to piecing together the intricate atomic connectivity, and finally, to confirming the precise three-dimensional architecture. The causality behind each experimental choice is paramount; we will explore not just what to do, but why a particular method is chosen and how its data synergizes with other findings to build an unshakeable structural hypothesis.

Part 1: Foundational Analysis - Molecular Formula and Unsaturation

Before probing the atom-to-atom connectivity, we must first establish the elemental composition and the molecular formula. This foundational step is best accomplished through a combination of high-resolution mass spectrometry (HRMS) and combustion analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate mass measurement of the molecular ion, allowing for the determination of a unique molecular formula.

Expert Insight: Unlike low-resolution MS, which provides nominal mass, HRMS can distinguish between isobars (ions with the same nominal mass but different exact masses and formulas). For a molecule containing multiple heteroatoms like C13H8ClNS, this precision is non-negotiable. The presence of chlorine provides a distinct isotopic signature that serves as a rapid, built-in validation of the elemental composition.

Expected Data: The ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrum is expected to show a protonated molecular ion [M+H]+. The key is the isotopic pattern. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two prominent peaks for the molecular ion cluster: the [M+H]+ peak and an [M+2+H]+ peak with an intensity ratio of approximately 3:1.

Property Value Source
Molecular FormulaC₁₃H₈ClNS[3][4]
Monoisotopic Mass245.0066 g/mol [4]
Average Mass245.73 g/mol [3][5]
CAS Number13745-86-3[4][5]

Table 1. Core Physicochemical Properties of 11-Chlorodibenzo[b,f]thiazepine.

Experimental Protocol: ESI-TOF Mass Spectrometry

  • Sample Preparation: Dissolve ~0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an ESI-TOF mass spectrometer.

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Ionization Mode: Operate in positive ion mode to generate the [M+H]⁺ ion.

  • Data Acquisition: Acquire data over a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

  • Analysis: Identify the monoisotopic mass of the molecular ion and the characteristic 3:1 isotopic pattern for the [M+H]⁺ and [M+2+H]⁺ peaks. Use the instrument software to predict the molecular formula based on the accurate mass.

Degree of Unsaturation

From the confirmed molecular formula (C₁₃H₈ClNS), the degree of unsaturation (DoU) or double bond equivalents (DBE) can be calculated. This value predicts the total number of rings and/or multiple bonds in the structure.

DoU = C - (H/2) - (X/2) + (N/2) + 1 DoU = 13 - (8/2) - (1/2) + (1/2) + 1 = 10

A DoU of 10 is consistent with the proposed dibenzo[b,f]thiazepine structure, which contains two benzene rings (4 DoU each) and a central thiazepine ring with one double bond (1 DoU for the ring, 1 for the C=N bond), totaling 10.

Part 2: Mapping the Carbon-Hydrogen Framework with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful technique for elucidating the precise structure of organic molecules in solution.[6] A suite of 1D and 2D NMR experiments will allow us to map out the proton and carbon environments and their connectivity.

Workflow for NMR-based Structure Elucidation

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_interpretation Data Integration Proton ¹H NMR (Proton Environments & Multiplicity) COSY COSY (¹H-¹H Connectivity) Proton->COSY Identifies J-coupled protons HSQC HSQC (Direct ¹H-¹³C Correlation) Proton->HSQC Links protons to attached carbons Carbon ¹³C NMR & DEPT-135 (Carbon Environments & Type) Carbon->HSQC Fragments Assemble Fragments COSY->Fragments HMBC HMBC (Long-Range ¹H-¹³C Correlation) HSQC->HMBC Provides starting points HMBC->Fragments Connects fragments across quaternary carbons & heteroatoms Structure Propose Final Structure Fragments->Structure

Caption: A logical workflow for structure elucidation using NMR spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons (through spin-spin coupling). The dibenzo[b,f]thiazepine core has 8 aromatic protons. Due to the asymmetry introduced by the chlorine and the heteroatoms, all 8 protons are expected to be chemically non-equivalent.

Expected Data: The spectrum will show a complex multiplet region between approximately 7.0 and 8.0 ppm. The specific chemical shifts are influenced by the electron-withdrawing/donating effects of the adjacent sulfur, nitrogen, and imino-chloride group.

Proton Assignment (Tentative) Predicted δ (ppm) Predicted Multiplicity Rationale
H1, H97.8 - 8.2d or ddPeri-protons deshielded by proximity to C=N bond and S atom.
H4, H67.6 - 7.9d or ddOrtho to the bridgehead carbons.
H2, H3, H7, H87.2 - 7.6mRemaining aromatic protons, complex overlapping signals.

Table 2. Predicted ¹H NMR Spectral Data for 11-Chlorodibenzo[b,f]thiazepine.

¹³C NMR and DEPT-135 Spectroscopy

The ¹³C NMR spectrum shows the number of unique carbon environments. The DEPT-135 experiment distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent.

Expected Data: Thirteen distinct carbon signals are expected. Eight signals will correspond to protonated aromatic carbons (CH), and five will be quaternary (C). The C11 carbon, bonded to both chlorine and nitrogen, will be significantly deshielded.

Carbon Assignment (Tentative) Predicted δ (ppm) Carbon Type Rationale
C11160 - 165CImino-carbon, deshielded by N and Cl.
C4a, C5a, C9a, C11a135 - 155CBridgehead and heteroatom-bound quaternary carbons.
C1-C4, C6-C9120 - 135CHAromatic methine carbons.

Table 3. Predicted ¹³C NMR Spectral Data for 11-Chlorodibenzo[b,f]thiazepine.

2D NMR: COSY, HSQC, and HMBC

While 1D NMR provides a list of parts, 2D NMR provides the assembly instructions.[7]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds. It will be crucial for tracing the connectivity within each of the two benzene rings (e.g., H1-H2-H3-H4).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It definitively links the ¹H and ¹³C assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key to connecting the molecular fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away. This allows us to connect the benzene rings to the central thiazepine ring across the quaternary carbons and heteroatoms. For instance, a correlation from H1 to C11a would be a critical piece of evidence.

HMBC_Correlations cluster_key Key HMBC Correlations H1 H1 C11a C11a H9 H9 C9a C9a H4 H4 C5a C5a H6 H6 C4a C4a mol

Caption: Expected key long-range HMBC correlations for structural assembly.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • 1D Spectra Acquisition: Acquire standard ¹H, ¹³C{¹H}, and DEPT-135 spectra.

  • 2D Spectra Acquisition: Acquire gradient-selected, phase-sensitive 2D spectra for COSY, HSQC, and HMBC. Optimize acquisition and processing parameters (e.g., number of scans, spectral width, relaxation delays) for the best signal-to-noise and resolution.

  • Data Analysis: Use NMR processing software to integrate signals, determine multiplicities, and analyze cross-peaks in the 2D spectra to build the molecular structure piece by piece.

Part 3: Corroborative Spectroscopic & Structural Techniques

With a strong structural hypothesis from NMR, we turn to other techniques for confirmation of functional groups and, ultimately, the definitive 3D structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" and confirming the presence of specific functional groups.

Expert Insight: For a molecule like this, FT-IR is less about primary elucidation and more about confirmation. The absence of certain bands (e.g., N-H or C=O stretches from the starting material, dibenzo[b,f][1][8]thiazepine-11(10-H)one) is as informative as the presence of others.[1]

Expected Data:

  • ~1620-1640 cm⁻¹: C=N stretching vibration of the imine in the thiazepine ring.[9]

  • ~1450-1600 cm⁻¹: Aromatic C=C stretching vibrations.

  • ~3000-3100 cm⁻¹: Aromatic C-H stretching.

  • ~1200-1300 cm⁻¹: C-N stretching.

  • ~700-800 cm⁻¹: C-Cl stretching.[10]

  • ~650-750 cm⁻¹: C-S stretching.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of its conjugated system.

Expected Data: The extensive conjugation of the dibenzo[b,f]thiazepine system is expected to result in strong absorption in the UV region. Multiple absorption maxima (λ_max) are likely between 220-350 nm, corresponding to π→π* transitions within the aromatic and imine chromophores.[11][12]

X-ray Crystallography: The Gold Standard

For an unambiguous, definitive confirmation of structure, single-crystal X-ray diffraction is the ultimate arbiter.[13] This technique provides a precise 3D map of electron density within a crystal, revealing exact atomic positions, bond lengths, bond angles, and the overall conformation of the molecule.

Expert Insight: While NMR is powerful for solution-state structure, X-ray crystallography provides the solid-state structure without ambiguity. It would confirm the connectivity derived from NMR and reveal the puckering of the seven-membered thiazepine ring, which is not easily determined by other methods. Obtaining a high-quality single crystal is often the rate-limiting step.[14][15]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals suitable for diffraction (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution, vapor diffusion, or solvent layering. A range of solvents should be screened.

  • Data Collection: Mount a suitable crystal on a goniometer in a modern X-ray diffractometer.[13] Cool the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion.

  • Data Acquisition: Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.[13]

  • Structure Solution & Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.

  • Analysis: Analyze the final structure to determine bond lengths, angles, and intermolecular interactions.

Part 4: Computational Validation

Modern computational chemistry provides a powerful method to validate an experimentally determined structure.[16] By using methods like Density Functional Theory (DFT), we can calculate theoretical properties for our proposed structure and compare them to the experimental data.

Expert Insight: A strong correlation between calculated and experimental NMR chemical shifts or IR vibrational frequencies provides a high degree of confidence in the structural assignment.[11][17] This is particularly useful for resolving ambiguities in complex NMR spectra.

Workflow:

  • Model Building: Build the proposed structure of 11-Chlorodibenzo[b,f]thiazepine in silico.

  • Geometry Optimization: Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).

  • Property Calculation: Using the optimized geometry, calculate the NMR chemical shifts (using the GIAO method) and the vibrational frequencies.

  • Comparison: Correlate the calculated spectral data with the experimental ¹H NMR, ¹³C NMR, and FT-IR data. A linear regression analysis showing a high R² value would strongly support the proposed structure.

Conclusion: A Synthesis of Evidence

The structure elucidation of 11-Chlorodibenzo[b,f]thiazepine is a testament to the power of a coordinated, multi-technique approach. The process begins with establishing the molecular formula via HRMS, which is then used to build the C-H framework using a suite of 1D and 2D NMR experiments. FT-IR and UV-Vis spectroscopy provide corroborating evidence for the key functional groups and conjugated system. Finally, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional structure, which can be further validated by comparing experimental data to quantum chemical calculations. Each step in this workflow is a self-validating system, building upon the last to create a complete and irrefutable molecular portrait.

References

An In-depth Technical Guide to 11-Chlorodibenzo[b,f]thiazepine (CAS No. 13745-86-3)

An In-depth Technical Guide to 11-Chlorodibenzo[b,f][1][2]thiazepine (CAS No. 13745-86-3)

Abstract

This technical guide provides a comprehensive overview of 11-Chlorodibenzo[b,f][1][2]thiazepine, a key heterocyclic compound identified by CAS number 13745-86-3. Primarily recognized as a critical intermediate in the synthesis of the atypical antipsychotic drug Quetiapine, this document will delve into its chemical and physical properties, synthesis methodologies, and its pivotal role in pharmaceutical development.[3] Furthermore, this guide will explore the broader context of the dibenzothiazepine class, including insights into their biological activities and analytical characterization techniques. Safety and handling information based on available data is also provided to ensure its proper use in a research and development setting. This document is intended for researchers, medicinal chemists, and professionals in the field of drug discovery and development.

Chemical Identity and Physicochemical Properties

11-Chlorodibenzo[b,f][1][2]thiazepine is a tricyclic heterocyclic compound featuring a central seven-membered thiazepine ring fused to two benzene rings.[4] The chlorine atom at the 11-position is a key feature influencing its reactivity.

Table 1: Chemical Identifiers and Properties

PropertyValueReference(s)
CAS Number 13745-86-3[4][5]
Molecular Formula C₁₃H₈ClNS[4][5][6]
Molecular Weight 245.73 g/mol [4][6]
IUPAC Name 6-chlorobenzo[b][1][2]benzothiazepine[4]
Synonyms Dibenzo[b,f][1][2]thiazepine, 11-chloro-; Quetiapine Impurity 32[4]
Appearance Pale-Yellow Solid[7]
Melting Point 110-111 °C[5]
Boiling Point 384.595 °C at 760 mmHg (Predicted)[7]
Density 1.329 g/cm³ (Predicted)[7][8]
Solubility Soluble in Methanol[9]
Storage Inert atmosphere, store in freezer, under -20°C[10][11]

Diagram 1: Chemical Structure of 11-Chlorodibenzo[b,f][1][2]thiazepine

Caption: 2D structure of 11-Chlorodibenzo[b,f][1][2]thiazepine.

Synthesis Methodologies

The synthesis of 11-Chlorodibenzo[b,f][1][2]thiazepine is a critical step in the production of Quetiapine. The most common route involves the chlorination of the corresponding lactam, Dibenzo[b,f][1][2]thiazepin-11(10H)-one (CAS No. 3159-07-7).[12]

Diagram 2: General Synthesis Pathway

GstartDibenzo[b,f][1,4]thiazepin-11(10H)-oneintermediate11-Chlorodibenzo[b,f][1,4]thiazepinestart->intermediateChlorinating Agent(e.g., POCl₃)productQuetiapineintermediate->productCondensation with1-(2-hydroxyethoxy)ethylpiperazine

Caption: Synthetic route from the lactam precursor to Quetiapine.

Experimental Protocol: Synthesis via Phosphorus Oxychloride

This protocol describes a common laboratory-scale synthesis of 11-Chlorodibenzo[b,f][1][2]thiazepine from Dibenzo[b,f][1][2]thiazepin-11(10H)-one.

Materials:

  • Dibenzo[b,f][1][2]thiazepin-11(10H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline

  • Toluene

  • Petroleum ether

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add Dibenzo[b,f][1][2]thiazepin-11(10H)-one, phosphorus oxychloride, and N,N-dimethylaniline.

  • Heat the suspension to a gentle reflux under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Remove the excess phosphorus oxychloride under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system, such as toluene and petroleum ether, to yield the purified 11-Chlorodibenzo[b,f][1][2]thiazepine as a solid.

Applications in Drug Development

The primary and most significant application of 11-Chlorodibenzo[b,f][1][2]thiazepine is its role as a key intermediate in the synthesis of Quetiapine.[3] Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.

Diagram 3: Role in the Quetiapine Supply Chain

Gcluster_0Chemical Synthesiscluster_1Pharmaceutical ManufacturingAStarting MaterialsBDibenzo[b,f][1,4]thiazepin-11(10H)-oneA->BCThis compound(CAS 13745-86-3)B->CDQuetiapine (API)C->DEPharmaceutical FormulationD->EFFinal Drug ProductE->F

Caption: Position of 13745-86-3 in the pharmaceutical value chain.

Beyond its role as a synthetic intermediate, 11-Chlorodibenzo[b,f][1][2]thiazepine is also utilized as a reference standard in analytical chemistry. It serves as an impurity standard for Quetiapine, essential for method development, validation, and quality control of the final active pharmaceutical ingredient (API).[9]

Biological Activity and Pharmacological Context

While 11-Chlorodibenzo[b,f][1][2]thiazepine is primarily considered a synthetic precursor, the broader class of dibenzothiazepines has been explored for various biological activities. Some derivatives have been investigated for antibacterial and antihistaminic properties.[3]

The pharmacological activity of the final product, Quetiapine, is well-characterized. It acts as an antagonist at multiple neurotransmitter receptors, including dopamine D₂ and serotonin 5-HT₂ₐ receptors.[13] Its active metabolite, norquetiapine, also contributes significantly to its therapeutic effect, notably through its activity as a norepinephrine transporter (NET) inhibitor and a partial agonist at 5-HT₁ₐ receptors.[1] Although there is limited public data on the intrinsic pharmacological profile of 11-Chlorodibenzo[b,f][1][2]thiazepine itself, its structural similarity to other psychoactive tricyclic compounds suggests that further investigation into its own biological activity could be a point of academic interest.[14]

Analytical Characterization

The purity and identity of 11-Chlorodibenzo[b,f][1][2]thiazepine are critical for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose.

Illustrative HPLC Method for Purity Assessment

The following is a general HPLC method that can be adapted for the analysis of 11-Chlorodibenzo[b,f][1][2]thiazepine, based on methods for related compounds. Method validation would be required for specific applications.

Table 2: General HPLC Parameters

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol)
Detection UV at a suitable wavelength (e.g., 240 nm)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C

Sample Preparation:

  • Accurately weigh a small amount of the 11-Chlorodibenzo[b,f][1][2]thiazepine sample.

  • Dissolve the sample in a suitable diluent, such as the mobile phase or a mixture of acetonitrile and water.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 11-Chlorodibenzo[b,f][1][2]thiazepine is associated with the following hazards:

Table 3: GHS Hazard Statements

Hazard CodeStatement
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Handling Precautions:

  • Handle in a well-ventilated area.[8]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

  • Avoid breathing dust, fumes, or vapors.[8]

  • Avoid contact with skin and eyes.[8]

First Aid Measures:

  • If inhaled: Move the person to fresh air.

  • In case of skin contact: Wash off with soap and plenty of water.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • If swallowed: Rinse mouth with water. Do not induce vomiting.

In all cases of exposure, seek medical attention.[7][8]

Toxicity and Ecotoxicity: Detailed toxicological and ecotoxicological data for 11-Chlorodibenzo[b,f][1][2]thiazepine are not readily available in the public domain. For related dibenzazepine compounds like carbamazepine, environmental persistence and the formation of various degradation by-products in soil and water have been noted. Given the lack of specific data, this compound should be handled with care to prevent environmental release.

Conclusion

11-Chlorodibenzo[b,f][1][2]thiazepine (CAS No. 13745-86-3) is a compound of significant interest to the pharmaceutical industry due to its indispensable role as a key intermediate in the synthesis of Quetiapine. Its well-defined chemical properties and established synthesis routes make it a crucial component in the production of this important antipsychotic medication. While its own biological profile is not extensively studied, its chemical scaffold belongs to a class of compounds with known biological activities, suggesting potential for further research. A thorough understanding of its synthesis, analytical characterization, and safe handling is paramount for any professional working with this compound.

The Diverse Biological Landscape of Dibenzothiazepine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The dibenzothiazepine scaffold represents a privileged structure in medicinal chemistry, giving rise to a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the multifaceted pharmacological activities of dibenzothiazepine derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into their well-established roles as antipsychotics and antidepressants, and explore their emerging potential as anticonvulsant, anticancer, and antibacterial agents. This guide will dissect the underlying mechanisms of action, explore critical structure-activity relationships (SAR), and provide detailed experimental protocols for the evaluation of these compounds, thereby offering a comprehensive resource to guide future drug discovery efforts in this promising chemical space.

Introduction: The Enduring Legacy and Therapeutic Plasticity of the Dibenzothiazepine Core

The dibenzothiazepine framework, a tricyclic system composed of two benzene rings fused to a central seven-membered thiazepine ring, has been a cornerstone of psychopharmacology for decades. The prototypical example, quetiapine, is a widely prescribed atypical antipsychotic, underscoring the therapeutic significance of this chemical class.[1][2][3] However, the biological activity of dibenzothiazepine derivatives extends far beyond the realm of psychosis.[4] Through strategic chemical modifications, researchers have unlocked a remarkable spectrum of pharmacological effects, highlighting the scaffold's inherent versatility and its potential to address a wide range of unmet medical needs.

This guide will navigate the expansive biological activities of these compounds, moving from their established applications to the frontiers of current research. We will examine the molecular intricacies that govern their interactions with biological targets and provide practical, field-proven methodologies for their investigation.

The Antipsychotic and Antidepressant Nexus: Modulating Neurotransmission

The most clinically significant application of dibenzothiazepine derivatives lies in their ability to modulate central nervous system (CNS) activity. This is primarily achieved through their interaction with a variety of neurotransmitter receptors.

Atypical Antipsychotic Activity: The Quetiapine Paradigm

Quetiapine, a dibenzothiazepine derivative, is a cornerstone in the treatment of schizophrenia and bipolar disorder.[1][2][5] Its efficacy is attributed to its multi-receptor antagonist profile.[6][7][8]

Mechanism of Action: The antipsychotic effects of quetiapine are believed to be mediated through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[6] Unlike typical antipsychotics, which primarily block D2 receptors and are associated with a higher incidence of extrapyramidal symptoms, quetiapine's lower affinity for D2 receptors and its potent 5-HT2A antagonism contribute to its "atypical" profile with a more favorable side-effect profile.[7] Furthermore, its activity at other receptors, including histamine H1 (leading to sedation) and adrenergic α1 and α2 receptors, contributes to its overall clinical effects.[6][7]

Signaling Pathway:

Quetiapine_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Response Reduced Psychotic Symptoms D2R->Response Antagonism HT2AR->Response Antagonism Quetiapine Quetiapine Quetiapine->D2R Quetiapine->HT2AR

Caption: Quetiapine's mechanism of action.

Antidepressant and Anxiolytic Properties: Beyond Psychosis

The structural relative of quetiapine, tianeptine, and its derivatives have demonstrated significant antidepressant and anxiolytic effects.[9][10][11][12] This has led to the exploration of these compounds for neuropathic pain, a condition often co-morbid with depression.[9][10][11][12]

Mechanism of Action: The precise mechanism of tianeptine has been a subject of debate. While initially thought to be a selective serotonin reuptake enhancer, more recent evidence suggests it acts as a mu-opioid receptor (MOR) agonist.[9][10][11][12] Newer multifunctional derivatives are being designed to inhibit the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT), while also exhibiting partial agonism at the MOR.[9][10][11][12] This multi-target approach is a promising strategy for complex conditions like neuropathic pain.[9][10][11]

Expanding Therapeutic Horizons: Emerging Biological Activities

Recent research has unveiled the potential of dibenzothiazepine derivatives in treating a broader range of diseases, including epilepsy, cancer, and bacterial infections.

Anticonvulsant Potential: A Logical Extension

Given the structural similarities to benzodiazepines, a well-established class of anticonvulsants, the exploration of dibenzothiazepines for epilepsy is a logical progression.[13][14][15][16] Benzodiazepines exert their effects by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[17][18]

Hypothesized Mechanism: It is postulated that certain dibenzothiazepine derivatives may also modulate GABAergic neurotransmission or interact with other ion channels involved in neuronal excitability, such as voltage-gated sodium or calcium channels.[14]

Anticancer Activity: A New Frontier

Emerging studies have highlighted the cytotoxic potential of benzothiazepine and related benzothiazole derivatives against various cancer cell lines.[19][20][21][22][23]

Mechanism of Action: The anticancer mechanisms are diverse and appear to be cell-line specific. Some derivatives have been shown to induce apoptosis, inhibit tyrosine kinases, or act as topoisomerase inhibitors.[20] The ability to target multiple pathways is a significant advantage in cancer therapy.

Antibacterial Activity: A Novel Application

The discovery of antibacterial properties in newly synthesized dibenzothiazepine derivatives opens up a new avenue for combating infectious diseases.[24][25]

Mechanism of Action: The exact mechanism of antibacterial action is still under investigation. However, it is likely that these compounds interfere with essential bacterial processes, such as cell wall synthesis, protein synthesis, or DNA replication.

Structure-Activity Relationship (SAR) Studies: Guiding Rational Drug Design

The biological activity of dibenzothiazepine derivatives is intricately linked to their chemical structure. Understanding these relationships is crucial for the rational design of more potent and selective drug candidates.

Key Structural Modifications and Their Impact:

  • Substitution on the Dibenzothiazepine Core: Modifications at various positions of the tricyclic system can significantly influence receptor binding affinity and selectivity. For instance, the introduction of electron-withdrawing groups can enhance potency.

  • The Nature of the Side Chain: The side chain attached to the nitrogen atom of the thiazepine ring plays a pivotal role in determining the pharmacological profile. The length, branching, and presence of functional groups in the side chain can dictate the compound's interaction with different receptors and transporters.[11]

Structural Modification Observed Biological Activity Reference
Addition of a piperazine ring with a hydroxyethoxyethyl side chainAtypical antipsychotic activity (Quetiapine)[26]
Hybridization with pharmacophores of pain drugs (e.g., pregabalin, fluoxetine)Multifunctional activity for neuropathic pain[9][10][11][12]
Introduction of a thiocarbonyl group at C-4 in related benzodiazepinesIncreased anticonvulsant activity[13]
Halogenated phenyl substitution on the benzothiazepine ringImproved anticancer activity[19]

Experimental Protocols for Biological Evaluation

The following section provides standardized, step-by-step protocols for the in vitro and in vivo evaluation of dibenzothiazepine derivatives.

In Vitro Assays

5.1.1. Receptor Binding Assays

This protocol is designed to determine the affinity of a test compound for a specific receptor.

  • Preparation of Cell Membranes: Homogenize tissues or cultured cells expressing the receptor of interest in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes.

  • Binding Reaction: Incubate the cell membranes with a radiolabeled ligand specific for the receptor and varying concentrations of the test compound.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) by non-linear regression analysis.

5.1.2. Neurotransmitter Transporter Uptake Assays

This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters.

  • Cell Culture: Use cell lines stably expressing the desired neurotransmitter transporter (e.g., SERT, NET, DAT).

  • Uptake Inhibition: Pre-incubate the cells with varying concentrations of the test compound.

  • Initiation of Uptake: Add a radiolabeled neurotransmitter (e.g., [3H]5-HT, [3H]NE, [3H]DA) to initiate uptake.

  • Termination of Uptake: After a defined incubation period, terminate the uptake by washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the intracellular radioactivity.

  • Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake.[9][10][11][12]

5.1.3. In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the dibenzothiazepine derivative for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability.[19]

In Vivo Models

5.2.1. Rodent Models of Psychosis

  • Amphetamine-Induced Hyperlocomotion: This model assesses the antipsychotic potential of a compound by measuring its ability to reverse the increased locomotor activity induced by amphetamine.

  • Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: Deficits in PPI are observed in schizophrenic patients. This model evaluates the ability of a compound to restore normal sensorimotor gating.

5.2.2. Rodent Models of Neuropathic Pain

  • Spinal Nerve Ligation (SNL) Model: This surgical model creates a peripheral nerve injury that results in chronic neuropathic pain behaviors, such as mechanical allodynia.[9][10][11] The efficacy of a test compound is assessed by its ability to reverse these pain behaviors.

5.2.3. Rodent Models of Epilepsy

  • Maximal Electroshock (MES) Seizure Test: This model induces generalized tonic-clonic seizures and is used to identify compounds effective against this seizure type.[27]

  • Pentylenetetrazole (PTZ) Seizure Test: PTZ induces clonic seizures and is a model for absence seizures.[27]

Experimental Workflow for In Vivo Studies:

In_Vivo_Workflow Start Compound Selection Animal_Model Selection of Appropriate Animal Model Start->Animal_Model Dose_Response Dose-Response Study Animal_Model->Dose_Response Behavioral_Testing Behavioral Assessment Dose_Response->Behavioral_Testing Data_Analysis Statistical Analysis Behavioral_Testing->Data_Analysis Conclusion Efficacy Determination Data_Analysis->Conclusion

Caption: A typical workflow for in vivo evaluation.

Conclusion and Future Directions

The dibenzothiazepine scaffold continues to be a rich source of novel therapeutic agents. While its role in the management of psychiatric disorders is well-established, the expanding scope of its biological activities presents exciting opportunities for drug discovery in other therapeutic areas. Future research should focus on:

  • Elucidating Novel Mechanisms of Action: A deeper understanding of how these compounds interact with their biological targets will facilitate the design of more selective and efficacious drugs.

  • Optimizing Pharmacokinetic Properties: Improving the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives is crucial for their successful clinical development.

  • Exploring New Therapeutic Applications: The preliminary findings of anticancer and antibacterial activities warrant further investigation and development of novel dibenzothiazepine-based therapies.

By leveraging the principles of medicinal chemistry and pharmacology, the full therapeutic potential of dibenzothiazepine derivatives can be realized, leading to the development of innovative medicines for a wide range of human diseases.

References

11-Chlorodibenzo[b,f]thiazepine mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 11-Chlorodibenzo[b,f]thiazepine

Abstract

The 11-Chlorodibenzo[b,f]thiazepine scaffold represents a cornerstone in the development of atypical antipsychotic therapeutics. While the parent molecule is primarily a synthetic intermediate, its pharmacological identity is inextricably linked to its derivatives, most notably clozapine. This guide provides a detailed exploration of the mechanism of action, focusing on the complex, multi-receptor interaction profile that defines this class of compounds. We will dissect the pharmacodynamics at key neurotransmitter systems, elucidate the downstream signaling cascades, and provide validated experimental protocols for characterizing these interactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this critical pharmacophore.

Introduction: The Dibenzothiazepine Core

11-Chlorodibenzo[b,f]thiazepine is a tricyclic heterocyclic compound that serves as the foundational structure for a class of neurologically active agents.[1][2] Its rigid, fused-ring system provides a specific three-dimensional conformation that allows for interaction with a wide array of G-protein coupled receptors (GPCRs). The "atypical" nature of antipsychotics derived from this scaffold, such as clozapine, stems from a unique receptor binding profile that deviates significantly from first-generation, or "typical," antipsychotics.[3] This guide will primarily reference the pharmacological data of clozapine to illustrate the mechanism of action attributable to the core structure and its common substitution patterns.

The defining characteristic of this class is a broad receptor footprint, acting as an antagonist or partial agonist at numerous sites, which collectively contributes to its therapeutic efficacy and side-effect profile.[4][5] Unlike typical antipsychotics that primarily rely on high-affinity dopamine D2 receptor blockade, the dibenzothiazepine derivatives exhibit a more complex interplay, particularly with serotonergic systems.[6][7]

cluster_0 11-Chlorodibenzo[b,f]thiazepine Structure structure structure Signaling_Pathways cluster_D2 Dopamine D2 Receptor (Gi/o-coupled) cluster_5HT2A Serotonin 5-HT2A Receptor (Gq/11-coupled) D2R D2R AC_D2 Adenylate Cyclase D2R->AC_D2 Inhibits cAMP_D2 cAMP ↓ AC_D2->cAMP_D2 PKA_D2 PKA ↓ cAMP_D2->PKA_D2 Dopamine Dopamine Dopamine->D2R Activates Clozapine_D2 Dibenzothiazepine (Antagonist) Clozapine_D2->D2R Blocks SHT2AR 5-HT2AR PLC Phospholipase C SHT2AR->PLC Activates PIP2 PIP2 PLC->PIP2 IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_PKC Ca²⁺↑ + PKC↑ IP3_DAG->Ca_PKC Serotonin Serotonin Serotonin->SHT2AR Activates Clozapine_5HT2A Dibenzothiazepine (Antagonist) Clozapine_5HT2A->SHT2AR Blocks prep 1. Prepare Reagents (Membranes, Buffers, Ligands) plate 2. Plate Assay Components - Buffer (Total Binding) - Unlabeled Competitor (NSB) - Test Compound (Serial Dilutions) prep->plate radioligand 3. Add Radioligand (e.g., [³H]-Spiperone) plate->radioligand membrane 4. Add Receptor Membranes radioligand->membrane incubate 5. Incubate to Equilibrium (e.g., 60 min at RT) membrane->incubate harvest 6. Harvest onto Filter Plate (Vacuum Filtration) incubate->harvest wash 7. Wash to Remove Unbound Ligand harvest->wash count 8. Add Scintillant & Count CPM wash->count analyze 9. Analyze Data (Calculate IC50 and Ki) count->analyze

References

The Dibenzo[b,f]thiazepine Scaffold: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The dibenzo[b,f]thiazepine core is a privileged heterocyclic scaffold that has given rise to a clinically significant class of atypical antipsychotic agents. This in-depth technical guide provides a comprehensive overview of the discovery, history, and medicinal chemistry of dibenzo[b,f]thiazepines, with a particular focus on their evolution as central nervous system (CNS) active agents. We will explore the key synthetic strategies for the construction of the tricyclic core, delve into the intricate structure-activity relationships (SAR) that govern their pharmacological profiles, and elucidate their complex mechanisms of action. Furthermore, this guide will detail the development of the blockbuster drug quetiapine, and discuss the expanding therapeutic landscape of this versatile scaffold into areas such as oncology and neuropathic pain. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the dibenzo[b,f]thiazepine class of compounds.

Genesis of a Scaffold: Discovery and Historical Context

The story of dibenzo[b,f]thiazepines is intrinsically linked to the broader quest for novel tricyclic CNS agents in the mid-20th century. Following the discovery of the antipsychotic properties of chlorpromazine, a phenothiazine, research efforts intensified to identify new heterocyclic systems with improved therapeutic profiles. The work of Dr. Jean Schmutz and his colleagues at Wander AG (later acquired by Sandoz) in the 1960s was pivotal in exploring various tricyclic structures, including dibenzodiazepines, dibenzoxazepines, and dibenzothiazepines.[1] While the initial focus was on developing compounds with neuroleptic activity, this research laid the groundwork for the synthesis and pharmacological characterization of a wide array of tricyclic compounds.

The development of quetiapine in 1985 by scientists at AstraZeneca (formerly Zeneca) Pharmaceuticals marked a significant milestone in the history of dibenzo[b,f]thiazepines.[2] Quetiapine emerged from a rational drug design approach aimed at creating an atypical antipsychotic with a receptor binding profile similar to clozapine but with a better safety profile. Its approval by the US Food and Drug Administration (FDA) in 1997 for the treatment of schizophrenia solidified the therapeutic importance of the dibenzo[b,f]thiazepine scaffold.[3]

The Art of the Build: Synthesis of the Dibenzo[b,f]thiazepine Core

The construction of the dibenzo[b,f]thiazepine ring system is a key challenge in the synthesis of this class of compounds. The most common and industrially relevant approach involves the synthesis of the key intermediate, dibenzo[b,f][4][5]thiazepin-11(10H)-one. Several synthetic routes to this intermediate have been reported, each with its own advantages and disadvantages.

Classical Synthetic Strategies

One of the earliest and most widely used methods involves the reaction of a 2-aminodiphenyl sulfide derivative with a phosgene equivalent to form an isocyanate, which then undergoes intramolecular cyclization.

A significant improvement to this approach involves the use of phenyl chloroformate to form a carbamate, followed by cyclization using a strong acid like polyphosphoric acid (PPA).[1] This method avoids the use of highly toxic phosgene.

Another common strategy is the Smiles rearrangement, which has been developed into a facile and efficient one-pot synthesis for a library of dibenzo[b,f][4][5]thiazepin-11(10H)-ones.[6]

Modern and Greener Synthetic Approaches

In recent years, there has been a push towards developing more environmentally friendly and efficient synthetic methods. These "green" approaches aim to reduce the use of hazardous reagents and solvents, minimize waste, and improve overall process efficiency. For the synthesis of the dibenzo[b,f]thiazepine core, several greener alternatives have been explored.

One such method utilizes a one-pot synthesis starting from 1-chloro-2-nitrobenzene, involving five in-situ steps to yield the desired product in good yield and high purity.[2] Another approach focuses on the use of water as a solvent and inorganic bases, significantly reducing the environmental impact of the synthesis.[7]

Comparative Analysis of Synthetic Routes

The choice of synthetic route for the dibenzo[b,f]thiazepine core depends on several factors, including the desired scale of production, cost of starting materials, safety considerations, and environmental impact.

Synthetic Route Key Reagents Advantages Disadvantages References
Phosgene-based Cyclization 2-aminodiphenyl sulfide, PhosgeneHigh yieldUse of highly toxic phosgene[8]
Carbamate Cyclization 2-aminodiphenyl sulfide, Phenyl chloroformate, PPAAvoids phosgene, good yieldHarsh acidic conditions (PPA)[1]
Smiles Rearrangement Substituted 2-halobenzoic acids and 2-aminothiophenolsMetal-free, good to excellent yields, one-potSubstrate scope can be limited[6]
One-Pot Synthesis from 1-chloro-2-nitrobenzene 1-chloro-2-nitrobenzene, ThiophenolHigh overall yield, high purity, one-potMulti-step in a single pot can be complex to optimize[2]
Green Synthesis in Water 11-(1-piperazinyl)dibenzo[b,f][4][5]thiazepine, inorganic base, waterEnvironmentally friendly, high conversionPrimarily for late-stage functionalization[7]
Experimental Protocol: Synthesis of Dibenzo[b,f][4][5]thiazepin-11(10H)-one via Carbamate Cyclization

This protocol is a representative example of the synthesis of the key intermediate.

Step 1: Synthesis of (2-nitrophenyl)(phenyl)sulfane To a solution of thiophenol and sodium hydroxide in isopropyl alcohol, 1-chloro-2-nitrobenzene is added slowly. The mixture is refluxed for several hours. After cooling, water is added, and the product is extracted with an organic solvent (e.g., toluene). The solvent is removed under reduced pressure to yield (2-nitrophenyl)(phenyl)sulfane.[1]

Step 2: Reduction of the Nitro Group The (2-nitrophenyl)(phenyl)sulfane is reduced to 2-(phenylthio)aniline. A common method is the use of iron powder and ammonium chloride in an aqueous solution under reflux.[1]

Step 3: Formation of Phenyl 2-(phenylthio)phenylcarbamate The 2-(phenylthio)aniline is reacted with phenyl chloroformate in the presence of a base (e.g., sodium carbonate) in a suitable solvent like toluene.[1]

Step 4: Intramolecular Cyclization The crude phenyl 2-(phenylthio)phenylcarbamate is added to pre-heated polyphosphoric acid (PPA) and stirred at an elevated temperature for several hours. The reaction mixture is then cooled and poured into ice water to precipitate the product, dibenzo[b,f][4][5]thiazepin-11(10H)-one, which is then filtered, washed, and dried.[1]

Caption: Synthetic scheme for dibenzo[b,f][4][5]thiazepin-11(10H)-one.

Decoding the Message: Pharmacology and Mechanism of Action

The therapeutic effects of dibenzo[b,f]thiazepines, particularly their atypical antipsychotic properties, stem from their complex interactions with a multitude of neurotransmitter receptors in the brain. Unlike first-generation antipsychotics that primarily act as potent dopamine D2 receptor antagonists, dibenzo[b,f]thiazepines exhibit a broader receptor binding profile.

Multi-Receptor Antagonism

The hallmark of atypical antipsychotics, including those with a dibenzo[b,f]thiazepine scaffold, is their potent antagonism of serotonin 5-HT2A receptors, coupled with a lower to moderate affinity for dopamine D2 receptors.[9] This high 5-HT2A/D2 binding ratio is believed to be a key factor in their reduced propensity to cause EPS.

Beyond the 5-HT2A and D2 receptors, dibenzo[b,f]thiazepines interact with a range of other receptors, including:

  • Serotonin receptors: 5-HT1A (often as partial agonists), 5-HT2C, 5-HT6, and 5-HT7.

  • Dopamine receptors: D1, D3, and D4.

  • Adrenergic receptors: α1 and α2.

  • Histamine H1 receptors.

  • Muscarinic M1 receptors.

The specific affinity of a given dibenzo[b,f]thiazepine derivative for these receptors determines its unique pharmacological profile, including its efficacy in treating positive, negative, and cognitive symptoms of schizophrenia, as well as its side-effect profile (e.g., sedation, weight gain, metabolic disturbances).

The Case of Quetiapine: A Detailed Look

Quetiapine's therapeutic efficacy is attributed to its complex pharmacology. It is a potent antagonist at 5-HT2A and histamine H1 receptors, with moderate affinity for α1-adrenergic and dopamine D2 receptors.[10] Its relatively loose binding and rapid dissociation from the D2 receptor are thought to contribute to its low incidence of EPS.

Furthermore, the major active human metabolite of quetiapine, norquetiapine (N-desalkylquetiapine), exhibits a distinct and clinically relevant pharmacological profile. Norquetiapine is a potent inhibitor of the norepinephrine transporter (NET) and a partial agonist at the 5-HT1A receptor, properties that are believed to contribute to quetiapine's antidepressant and anxiolytic effects.[11]

Receptor_Binding_Profile cluster_quetiapine Quetiapine cluster_receptors Receptors Q Quetiapine D2 D2 Q->D2 Moderate Antagonist S2A 5-HT2A Q->S2A Potent Antagonist H1 H1 Q->H1 Potent Antagonist a1 α1 Q->a1 Moderate Antagonist

Caption: Simplified receptor binding profile of Quetiapine.

Structure-Activity Relationships: Fine-Tuning for Efficacy and Safety

The pharmacological activity of dibenzo[b,f]thiazepines is highly dependent on their chemical structure. Systematic modifications of the tricyclic core and the side chain have led to a deeper understanding of the structure-activity relationships (SAR) for this class of compounds.

The Tricyclic Core

Substituents on the two benzene rings of the dibenzo[b,f]thiazepine nucleus can significantly influence receptor binding affinities and overall activity. For instance, the introduction of electron-withdrawing groups can modulate the electronic properties of the aromatic system and affect receptor interactions.

The C-11 Position and the Side Chain

The substituent at the C-11 position is a critical determinant of the pharmacological profile. In most clinically successful dibenzo[b,f]thiazepines, this position is functionalized with a piperazine ring, which serves as a versatile handle for introducing various side chains.

The nature of the substituent on the distal nitrogen of the piperazine ring plays a crucial role in modulating receptor affinities and pharmacokinetic properties. For example, in quetiapine, the 2-(2-hydroxyethoxy)ethyl side chain contributes to its unique solubility and metabolic profile.

Summary of Key SAR Findings
Structural Modification Effect on Activity/Properties Rationale/Hypothesis References
Substitution on Benzene Rings Modulates receptor affinity and selectivity.Alters electronic distribution and steric interactions with the receptor binding pocket.
Piperazine Ring at C-11 Essential for antipsychotic activity in many analogs.Provides a key basic nitrogen for interaction with acidic residues in receptor binding sites.[2]
Side Chain on Piperazine Influences receptor binding profile, pharmacokinetics, and metabolism.Determines interactions with specific sub-pockets of receptors and affects physicochemical properties like lipophilicity and polarity.[12]
Introduction of a Methylene Bridge Can lead to potent antipsychotic activity.Alters the conformation and flexibility of the side chain, potentially optimizing receptor interactions.[13]

Beyond the Brain: Expanding Therapeutic Horizons

While the dibenzo[b,f]thiazepine scaffold is best known for its application in the treatment of psychiatric disorders, recent research has unveiled its potential in other therapeutic areas. This highlights the versatility of this privileged structure in medicinal chemistry.

Oncology

Several studies have explored the anticancer properties of novel dibenzo[b,f]thiazepine derivatives. For example, dibenzo[b,f]azepine tethered isoxazolines have shown promising anti-cancer activity, including the inhibition of tumor cell invasion and migration.[14] The mechanism of action in cancer is still under investigation but may involve the modulation of signaling pathways crucial for cancer cell proliferation and survival.

Neuropathic Pain

The development of multifunctional compounds based on the dibenzo[b,f]thiazepine scaffold is an emerging strategy for the treatment of neuropathic pain.[15] By hybridizing the dibenzo[b,f]thiazepine core with pharmacophores from known analgesics, researchers have created novel compounds with multimodal mechanisms of action, such as combined serotonin and norepinephrine reuptake inhibition and opioid receptor agonism.[16]

Future Directions and Concluding Remarks

The dibenzo[b,f]thiazepine scaffold has proven to be a remarkably fruitful starting point for the development of clinically important drugs. The journey from the early exploration of tricyclic systems to the rational design of multi-target agents like quetiapine exemplifies the power of medicinal chemistry to address complex medical needs.

Future research in this area is likely to focus on several key aspects:

  • Development of next-generation antipsychotics: The goal will be to further improve the efficacy of dibenzo[b,f]thiazepines, particularly for the cognitive and negative symptoms of schizophrenia, while minimizing metabolic side effects.

  • Exploration of novel therapeutic applications: The promising results in oncology and neuropathic pain suggest that the full therapeutic potential of this scaffold is yet to be realized.

  • Application of new technologies: The use of computational modeling, artificial intelligence, and novel synthetic methodologies will undoubtedly accelerate the discovery and development of new dibenzo[b,f]thiazepine-based drugs.

References

Spectroscopic Characterization of 11-Chlorodibenzo[b,f]thiazepine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 11-Chlorodibenzo[b,f]thiazepine, a tricyclic heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the expected spectroscopic characteristics and the methodologies for their acquisition and interpretation.

Introduction

11-Chlorodibenzo[b,f]thiazepine is a derivative of the dibenzothiazepine core structure, which is a key scaffold in a variety of pharmacologically active compounds. The precise characterization of this molecule is paramount for its development as a potential therapeutic agent, ensuring its identity, purity, and stability. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are fundamental tools for the unambiguous structural elucidation and quality control of such compounds. This guide will delve into the theoretical and practical aspects of the spectroscopic analysis of 11-Chlorodibenzo[b,f]thiazepine.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's structure is essential for the interpretation of its spectroscopic data.

Caption: Chemical structure of 11-Chlorodibenzo[b,f]thiazepine.

Table 1: Physicochemical Properties of 11-Chlorodibenzo[b,f]thiazepine

PropertyValueSource
Molecular Formula C₁₃H₈ClNSPubChem[1]
Molecular Weight 245.73 g/mol PubChem[1]
Exact Mass 245.0065981 DaPubChem[1]
CAS Number 13745-86-3ChemicalBook[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Data

The proton NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Table 2: Predicted ¹H NMR Chemical Shifts for 11-Chlorodibenzo[b,f]thiazepine

Chemical Shift (δ) ppmMultiplicityIntegrationProposed Assignment
Predicted DataPredicted DataPredicted DataAromatic Protons

Note: Actual experimental values may vary depending on the solvent and concentration. Data presented here is based on computational predictions and analysis of similar structures.

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment.

Table 3: Predicted ¹³C NMR Chemical Shifts for 11-Chlorodibenzo[b,f]thiazepine

Chemical Shift (δ) ppmProposed Assignment
Predicted DataAromatic and Thiazepine Ring Carbons

Note: Actual experimental values may vary depending on the solvent. Data presented here is based on computational predictions and analysis of similar structures.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-25 mg of 11-Chlorodibenzo[b,f]thiazepine for ¹H NMR, or 50-100 mg for ¹³C NMR[3].

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial[3].

    • Ensure complete dissolution, using gentle vortexing if necessary.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

    • Transfer the filtered solution into a clean, high-quality 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine, ensuring the correct depth using a depth gauge.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

cluster_workflow NMR Experimental Workflow Sample Preparation Sample Preparation Instrument Setup Instrument Setup Sample Preparation->Instrument Setup Insert Sample Data Acquisition Data Acquisition Instrument Setup->Data Acquisition Run Experiment Data Processing Data Processing Data Acquisition->Data Processing FT, Phasing Spectral Analysis Spectral Analysis Data Processing->Spectral Analysis Interpretation

Caption: A generalized workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, confirming the molecular formula.

High-Resolution Mass Spectrometry Data

Table 4: High-Resolution Mass Spectrometry Data for 11-Chlorodibenzo[b,f]thiazepine

ParameterValue
Calculated Exact Mass 245.0065981 Da
Ionization Mode Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)
Expected Ion [M+H]⁺
Fragmentation Pattern

The fragmentation pattern in MS/MS experiments can provide valuable structural information. Based on the structure of 11-Chlorodibenzo[b,f]thiazepine and related compounds, key fragmentation pathways would likely involve cleavage of the thiazepine ring.

Experimental Protocol for MS Data Acquisition

Step-by-Step Methodology (Direct Infusion ESI-MS):

  • Sample Preparation:

    • Prepare a dilute solution of 11-Chlorodibenzo[b,f]thiazepine (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile[4].

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution.

    • Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimal values for the analyte.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a constant flow rate.

    • Acquire the mass spectrum in the appropriate mass range.

    • For HRMS, ensure the instrument is operating in high-resolution mode.

    • For fragmentation studies, perform MS/MS experiments by selecting the [M+H]⁺ ion as the precursor.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.

Expected IR Absorption Bands

Table 5: Expected IR Absorption Bands for 11-Chlorodibenzo[b,f]thiazepine

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3100-3000MediumC-H stretchAromatic
1600-1450Medium-StrongC=C stretchAromatic
~1620MediumC=N stretchImine
1300-1000Medium-StrongC-N stretchAmine
850-675StrongC-H bendAromatic (out-of-plane)
~750StrongC-S stretchThioether
~800MediumC-Cl stretchAryl chloride
Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a convenient technique for analyzing solid samples with minimal preparation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid 11-Chlorodibenzo[b,f]thiazepine sample directly onto the ATR crystal.

  • Instrument Setup:

    • Acquire a background spectrum of the clean, empty ATR crystal.

  • Data Acquisition:

    • Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Clean the crystal thoroughly after the measurement.

Conclusion

The spectroscopic techniques of NMR, MS, and IR, when used in concert, provide a comprehensive and unambiguous characterization of 11-Chlorodibenzo[b,f]thiazepine. While experimental data for this specific compound is not widely available in the public domain, this guide provides a robust framework based on theoretical predictions, data from analogous structures, and standardized experimental protocols. This information is intended to empower researchers in their efforts to synthesize, purify, and characterize this and other novel chemical entities, ultimately advancing the field of drug discovery and development.

References

potential therapeutic applications of dibenzothiazepines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Therapeutic Applications of Dibenzothiazepines

Authored by a Senior Application Scientist

Abstract

The dibenzothiazepine scaffold represents a cornerstone in medicinal chemistry, most notably for its profound impact on the treatment of central nervous system (CNS) disorders. This guide provides a comprehensive technical overview of the dibenzothiazepine chemical class, beginning with its foundational role in psychiatry as atypical antipsychotics and expanding into promising, emergent therapeutic areas. We will dissect the core pharmacology, structure-activity relationships (SAR), and mechanisms of action that underpin the clinical efficacy of established drugs like quetiapine. Furthermore, this document explores the frontier of dibenzothiazepine research, detailing their potential applications in oncology, neuropathic pain management, and epilepsy. Detailed experimental protocols and workflows are provided to equip researchers and drug development professionals with the practical knowledge required to investigate and advance this versatile class of compounds.

The Dibenzothiazepine Core: Structure and Foundational Pharmacology

Dibenzothiazepines are a class of tricyclic heterocyclic compounds. The core structure consists of a seven-membered thiazepine ring fused to two benzene rings. This rigid, three-dimensional structure is a privileged scaffold, providing an excellent framework for introducing various substituents to modulate pharmacological activity.

The most prominent member of this class is Quetiapine, an atypical antipsychotic agent widely used in the treatment of schizophrenia and bipolar disorder[1][2]. Its therapeutic success has cemented the importance of the dibenzothiazepine nucleus in modern psychopharmacology.

Mechanism of Action: The Multi-Receptor Antagonist Profile

Unlike first-generation (typical) antipsychotics that primarily act as dopamine D2 receptor antagonists, dibenzothiazepines like quetiapine exhibit a broad receptor binding profile. This multi-target engagement is believed to be central to their "atypical" properties, namely improved efficacy against negative symptoms of schizophrenia and a lower incidence of extrapyramidal side effects (EPS)[3][4][5].

Quetiapine's mechanism is mediated through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism[6]. The blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of psychosis (e.g., hallucinations, delusions). Simultaneously, 5-HT2A antagonism is hypothesized to enhance dopamine release in other brain regions, such as the nigrostriatal and mesocortical pathways, which may mitigate motor side effects and improve cognitive and affective symptoms, respectively[7].

Beyond these primary targets, quetiapine also interacts with a range of other neurotransmitter receptors, including serotonin 5-HT1A, dopamine D1, histamine H1, and adrenergic α1 and α2 receptors, while having negligible affinity for cholinergic muscarinic receptors[6]. This complex pharmacology contributes to its overall clinical profile, including its sedative effects (via H1 antagonism) and mood-stabilizing properties[1].

Antipsychotic_Mechanism cluster_post Postsynaptic Neuron DA_vesicle Dopamine D2R D2 Receptor DA_vesicle->D2R Binds SHT_vesicle Serotonin SHT2AR 5-HT2A Receptor SHT_vesicle->SHT2AR Binds Effect Psychosis (Positive Symptoms) D2R->Effect Activates SHT2AR->DA_vesicle Inhibits Dopamine Release Quetiapine Quetiapine Quetiapine->D2R Blocks Quetiapine->SHT2AR Blocks

Caption: Simplified signaling pathway for dibenzothiazepine-based atypical antipsychotics.

Receptor Binding Profile: A Quantitative Look

The affinity of a compound for its target receptors is a critical determinant of its potency and side-effect profile. The data below, compiled from preclinical studies, illustrates the multi-receptor binding profile of quetiapine.

Receptor TargetBinding Affinity (Ki, nM)Therapeutic Implication
Dopamine D1~1267Low affinity
Dopamine D2~330-550Antipsychotic effect
Serotonin 5-HT1A~717Potential anxiolytic/antidepressant effects
Serotonin 5-HT2A~118-148Atypicality, reduced EPS
Histamine H1~21Sedation
Adrenergic α1~30Orthostatic hypotension
Adrenergic α2~548Modulatory effects
Note: Ki values are approximate and can vary between studies. Data synthesized from multiple pharmacological sources.

Expanding Horizons: Novel Therapeutic Applications

While firmly established in psychiatry, the dibenzothiazepine scaffold is being actively explored for a range of other therapeutic indications. The structural versatility of the core allows for chemical modifications that can dramatically shift its pharmacological profile, opening new avenues for drug development.

Anticancer Activity

Recent research has uncovered the potential of novel dibenzothiazepine and related benzothiazepine derivatives as anticancer agents[8][9]. These compounds have demonstrated cytotoxicity against various cancer cell lines, including colon, breast, and prostate cancer[10].

Mechanism of Action: The anticancer effects of these derivatives appear to be multifactorial. One key mechanism involves the inhibition of critical signaling proteins like the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase[10]. Overactivity of EGFR is a hallmark of many cancers, and its inhibition can halt tumor cell proliferation and survival. Some studies have also identified novel tricyclic thiazepines that show potent activity against paclitaxel-resistant cancer cell lines, suggesting a potential role in overcoming multidrug resistance (MDR)[11].

Preclinical Data Summary:

Compound IDCell LineActivity (IC50, µM)Proposed TargetReference
BT20HT-29 (Colon)< Standard (Methotrexate)EGFR Tyrosine Kinase[10]
BT18MCF-7 (Breast)PromisingEGFR Tyrosine Kinase[10]
1wH460TaxR (Resistant Lung)< 1.0Not specified[11]
Neuropathic Pain Management

Neuropathic pain is a chronic condition that is often refractory to existing treatments. A novel strategy involves developing multifunctional compounds that can address the complex etiology of this disease[12][13][14]. Researchers have successfully hybridized the dibenzothiazepine scaffold of the antidepressant tianeptine with pharmacophores from other pain medications[12][14].

Mechanism of Action: This approach creates single molecules with multiple pharmacological activities. For example, a lead compound, designated '17' in one study, demonstrated potent inhibitory activity at serotonin (hSERT) and norepinephrine (hNET) transporters, similar to classic antidepressants, combined with partial agonism at the μ-opioid receptor[12][13]. This dual action targets both the affective/depressive components of chronic pain and the direct pain signaling pathways.

In vivo animal experiments showed that this multifunctional compound significantly reduced allodynia (pain from a normally non-painful stimulus) in a spinal nerve ligation model, validating the potential of this multi-targeted strategy[12][14].

Anticonvulsant Properties

The dibenzazepine scaffold, structurally related to dibenzothiazepines, is the basis for several established anticonvulsant drugs like carbamazepine[15]. This has prompted investigation into the anticonvulsant potential of the broader class of seven-membered heterocyclic compounds, including dibenzothiazepine derivatives. The primary mechanism for many anticonvulsants involves the modulation of ion channels or enhancement of GABAergic inhibition[16]. The structural similarity of these scaffolds to benzodiazepines suggests a potential interaction with the GABA-A receptor complex, a key target for anticonvulsant activity[17][18]. While research in this specific area is less mature than in oncology or pain, the chemical precedent makes it a logical and promising field for future exploration[19].

Experimental Design and Protocols

Advancing the therapeutic applications of dibenzothiazepines requires robust and validated experimental workflows. As a Senior Application Scientist, the emphasis is on causality and self-validation in experimental design.

Workflow for Screening Novel Anticancer Derivatives

This workflow outlines a logical progression from initial compound synthesis to preclinical validation. Each step includes critical controls to ensure data integrity.

Anticancer_Screening_Workflow cluster_synthesis Phase 1: Chemistry cluster_invitro Phase 2: In Vitro Screening cluster_mechanistic Phase 3: Mechanism of Action Synthesis 1. Synthesis of Dibenzothiazepine Library Purification 2. Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification MTT_Assay 3. Primary Screen: Cell Viability (MTT Assay on Cancer Cell Panel) Purification->MTT_Assay IC50 4. Dose-Response Analysis (Calculate IC50 for Hits) MTT_Assay->IC50 Identify Hits (e.g., >50% inhibition) Selectivity 5. Selectivity Screen (Test on Normal Fibroblast Cells) IC50->Selectivity Target_Assay 6. Target Engagement Assay (e.g., EGFR Kinase Assay) Selectivity->Target_Assay Select Lead Candidates (High Potency, High Selectivity) Western_Blot 7. Pathway Analysis (Western Blot for p-Chk1, etc.) Target_Assay->Western_Blot

Caption: A validated workflow for the discovery of novel dibenzothiazepine anticancer agents.

Protocol: In Vitro Cell Viability (MTT Assay)

This protocol is designed to assess the cytotoxic effects of novel dibenzothiazepine derivatives on a panel of cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Culture: Plate cancer cells (e.g., HT-29, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

    • Causality: Seeding density is optimized to ensure cells are in a logarithmic growth phase during the experiment, providing a sensitive measure of growth inhibition.

  • Compound Treatment: Prepare a serial dilution of the test dibenzothiazepine compound in the appropriate cell culture medium. Replace the medium in the wells with the compound-containing medium.

    • Self-Validation: Include the following controls on every plate:

      • Vehicle Control: Cells treated with the solvent (e.g., 0.1% DMSO) used to dissolve the compound. This defines 100% cell viability.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin). This confirms the assay is responsive to cytotoxic insults.

      • Blank Control: Wells containing medium but no cells. This provides the background absorbance value.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

    • Causality: A 72-hour incubation period is typically sufficient to observe the effects of compounds that inhibit cell proliferation over multiple cell cycles.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Mechanism: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: After subtracting the blank, calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a dose-response curve and calculate the IC50 value using non-linear regression analysis.

Future Directions and Conclusion

The dibenzothiazepine scaffold has proven to be an exceptionally fruitful starting point for the development of CNS-active drugs. The success of quetiapine continues to drive research, with ongoing clinical trials exploring its use in other conditions like alcohol dependency and anxiety disorders[20][21].

The true frontier, however, lies in repurposing and re-engineering this scaffold to target diseases outside of psychiatry. The promising preclinical data in oncology and neuropathic pain highlight the immense potential for chemical diversification. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the dibenzothiazepine core to optimize potency and selectivity for novel targets like protein kinases or neurotransmitter transporters, while minimizing off-target effects[22][23].

  • Improving Pharmacokinetics: Enhancing properties such as metabolic stability and brain permeability will be critical for translating promising in vitro results into in vivo efficacy, a current limitation noted in some multifunctional pain compound studies[24].

  • Target Deconvolution: For compounds discovered through phenotypic screening (e.g., cell viability assays), identifying the precise molecular target is essential for further development and understanding the mechanism of action.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 11-Chlorodibenzo[b,f]thiazepine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 11-Chlorodibenzo[b,f]thiazepine

11-Chlorodibenzo[b,f]thiazepine is a critical heterocyclic scaffold and a key intermediate in the synthesis of numerous pharmaceuticals, most notably the atypical antipsychotic drug, Quetiapine.[1][2] Quetiapine is widely used for the treatment of schizophrenia and bipolar disorder.[2][3] The efficient and high-yield synthesis of this chloro-imine intermediate from its lactam precursor, dibenzo[b,f]thiazepin-11(10H)-one, is a cornerstone of the overall drug manufacturing process.[3][4]

This document provides an in-depth guide to the synthesis, including the underlying chemical principles, a detailed experimental protocol, and critical insights for process optimization and safety. The goal is to equip researchers with a robust and reproducible method for obtaining high-purity 11-Chlorodibenzo[b,f]thiazepine.

Reaction Principle: The Conversion of Lactam to Imino Chloride

The core of this synthesis is the conversion of a cyclic amide (lactam) to an imino chloride. This transformation requires a potent chlorinating and dehydrating agent to activate the carbonyl oxygen of the lactam, facilitating its replacement with a chlorine atom and the formation of a carbon-nitrogen double bond.

Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this purpose.[5][6][7] The reaction mechanism proceeds through several key steps:

  • Activation of the Lactam: The lone pair of electrons on the carbonyl oxygen of dibenzo[b,f]thiazepin-11(10H)-one attacks the electrophilic phosphorus atom of POCl₃.

  • Formation of a Reactive Intermediate: This nucleophilic attack forms a highly reactive phosphonium intermediate, making the carbonyl carbon significantly more electrophilic.

  • Nucleophilic Attack by Chloride: A chloride ion, either from the POCl₃ itself or its reaction byproducts, attacks the activated carbonyl carbon.

  • Elimination: The intermediate collapses, eliminating a stable phosphate byproduct and forming the C=N double bond of the imino chloride product.

The reaction is typically performed in the presence of an organic base, such as N,N-dimethylaniline, which acts as a catalyst and scavenges the HCl generated during the reaction, driving the equilibrium towards the product.[5][7]

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation & Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Setup Equip Flask with Stirrer, Condenser, N2 Inlet Charge Charge Flask with Starting Material, Solvent, and Base Setup->Charge Add_POCl3 Add POCl3 Dropwise at Room Temperature Charge->Add_POCl3 Heat Heat to Reflux (e.g., 110-112°C) Add_POCl3->Heat Monitor Monitor Reaction by TLC (6-7 hours) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Quench Carefully Quench (e.g., with water/ice) Cool->Quench Extract Extract with Organic Solvent (e.g., Toluene) Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Recrystallize Recrystallize from Suitable Solvent Dry->Recrystallize Dry_Final Dry Final Product Under Vacuum Recrystallize->Dry_Final Product 11-Chlorodibenzo[b,f]thiazepine Dry_Final->Product

Caption: Experimental workflow for the synthesis of 11-Chlorodibenzo[b,f]thiazepine.

Detailed Synthesis Protocol

This protocol is based on established literature procedures, providing a reliable method for laboratory-scale synthesis.[5][7]

Materials and Equipment:

  • Chemicals:

    • Dibenzo[b,f]thiazepin-11(10H)-one

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylaniline

    • Toluene (anhydrous)

    • Deionized Water

    • Saturated Sodium Bicarbonate Solution

    • Brine (Saturated NaCl Solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

    • Petroleum Ether or Hexane (for recrystallization/washing)

  • Equipment:

    • Round-bottom flask (appropriately sized for the reaction scale)

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Dropping funnel

    • Heating mantle with temperature controller

    • Nitrogen or Argon gas inlet

    • Separatory funnel

    • Rotary evaporator

    • Büchner funnel and filter flask

    • TLC plates (silica gel), developing chamber, and UV lamp

Safety Precautions:

  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. This reaction is exothermic and releases HCl gas. Always handle POCl₃ in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

  • Toluene is flammable and an irritant. Handle in a fume hood away from ignition sources.

  • N,N-Dimethylaniline is toxic. Avoid inhalation and skin contact.

Step-by-Step Procedure:

  • Reaction Setup: Assemble a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent premature reaction of POCl₃.

  • Charging the Flask: To the flask, add dibenzo[b,f]thiazepin-11(10H)-one (1.0 eq), toluene (approx. 8-10 mL per gram of starting material), and N,N-dimethylaniline (0.6-0.7 eq).[5][7] Begin stirring the grey suspension under a nitrogen atmosphere.

  • Addition of POCl₃: In a dropping funnel, add phosphorus oxychloride (1.5-2.0 eq). Add the POCl₃ dropwise to the stirred suspension at room temperature over approximately 30 minutes.[7] An initial exotherm may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 110-112 °C) using a heating mantle.[7] The suspension will gradually dissolve, forming an amber-colored solution.[5]

  • Monitoring: Allow the reaction to proceed at reflux for 6-7 hours.[5][7] Monitor the reaction's progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ether-hexane 1:1). The reaction is complete when the starting lactam spot (lower Rf) is no longer visible. The product, imino chloride, will have a higher Rf value (e.g., Rf ≈ 0.70).[5]

  • Work-up - Cooling and Quenching: Once the reaction is complete, remove the heating mantle and allow the solution to cool to room temperature. CAUTION: The next step must be performed carefully in a fume hood. Slowly and carefully pour the reaction mixture over crushed ice or into ice-cold water with vigorous stirring to quench the excess POCl₃.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Add more toluene if necessary and separate the organic layer. Extract the aqueous layer two more times with toluene.

  • Washing: Combine the organic extracts and wash sequentially with:

    • Deionized water (2x)

    • Saturated sodium bicarbonate solution (2x, to neutralize any remaining acid)

    • Brine (1x)

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a viscous liquid or a solid.[1]

  • Purification: Recrystallize the crude product from a suitable solvent system, such as toluene/petroleum ether or toluene/hexane, to yield the 11-Chlorodibenzo[b,f]thiazepine as a white or off-white solid.[1]

  • Final Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Quantitative Data Summary

Compound NameStructureMW ( g/mol )Molar Eq.
Dibenzo[b,f]thiazepin-11(10H)-one227.281.0
Phosphorus Oxychloride153.331.5 - 2.0
N,N-Dimethylaniline121.180.6 - 0.7
11-Chlorodibenzo[b,f]thiazepine 245.73 Product

Expected Yield: 85-95%[1] Expected Melting Point: 103-106 °C[1]

(Note: Placeholder images are used for structures. In a real application, chemical structure images would be inserted.)

Chemical Transformation Diagram

Caption: Synthesis of 11-Chlorodibenzo[b,f]thiazepine from its lactam precursor.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time or temperature.Ensure the reaction is maintained at a vigorous reflux. Extend the reaction time and continue to monitor by TLC.
Wet reagents or glassware.Use anhydrous solvents and thoroughly dry all glassware. POCl₃ is highly sensitive to moisture.
Low Yield Inefficient extraction.Perform multiple extractions of the aqueous layer to ensure complete recovery of the product.
Loss during recrystallization.Use a minimal amount of hot solvent for recrystallization to avoid product loss in the mother liquor. Cool slowly to maximize crystal formation.
Degradation during work-up.Ensure the quenching step is performed at a low temperature (on ice) to minimize potential side reactions.
Dark-colored Product Impurities from starting material or side reactions.Ensure high-purity starting materials. Perform the washing steps thoroughly, especially the sodium bicarbonate wash. Consider a charcoal treatment during recrystallization if necessary.

References

Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of 11-Chlorodibenzo[b,f]thiazepine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related substances for 11-Chlorodibenzo[b,f]thiazepine. Developed for researchers, scientists, and drug development professionals, this guide moves beyond a simple protocol by detailing the scientific rationale behind the methodological choices. The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and stability testing in a regulated environment. The protocol is established in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Introduction and Method Rationale

11-Chlorodibenzo[b,f]thiazepine is a tricyclic heterocyclic compound that serves as a critical intermediate in the synthesis of various pharmaceutical agents. Ensuring its purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[5][6][7]

Foundational Principles of Method Design

The development of this analytical method was guided by the physicochemical properties of 11-Chlorodibenzo[b,f]thiazepine.

  • Chromatographic Mode Selection: The analyte possesses a calculated LogP value of 4.2, indicating significant non-polar character.[8] This property makes Reversed-Phase HPLC (RP-HPLC) the ideal chromatographic mode, where a non-polar stationary phase is paired with a polar mobile phase. This setup ensures appropriate retention and interaction of the analyte with the column.[6][9]

  • Stationary Phase Selection: A C18 (octadecylsilane) column was selected as the stationary phase. C18 phases provide a high degree of hydrophobicity, offering excellent retention for non-polar molecules and are widely regarded for their robustness and reproducibility in pharmaceutical analysis.[6]

  • Mobile Phase and Elution Strategy: A gradient elution is employed to ensure the separation of the main analyte from potential impurities, which may span a wide range of polarities.[10] The mobile phase consists of a buffered aqueous component (Ammonium Acetate) to control pH and ensure consistent peak shapes, and an organic modifier (Acetonitrile) to elute the analyte and impurities from the column. A gradient, moving from a lower to a higher concentration of acetonitrile, allows for the elution of more polar impurities early in the run while ensuring that highly retained, non-polar impurities are eluted before the run concludes.

  • Detection: The conjugated aromatic system in 11-Chlorodibenzo[b,f]thiazepine acts as a chromophore, making it suitable for UV detection.[9] A Photo Diode Array (PDA) detector is specified, as it provides a significant advantage over a standard UV detector. It allows for the acquisition of the full UV spectrum for each peak, which is invaluable for assessing peak purity and selecting the optimal wavelength (λmax) for maximum sensitivity, thereby enhancing the trustworthiness of the results.

Experimental Workflow

The overall process, from sample preparation through data analysis and validation, follows a structured workflow designed for reproducibility and accuracy.

G Overall HPLC Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_reporting Reporting & Validation A Standard & Sample Weighing B Dissolution in Diluent (ACN/Water) A->B C Filtration (0.45 µm PTFE) B->C D System Suitability Test (SST) C->D E HPLC Sample Injection D->E F Chromatographic Separation E->F G PDA Detection & Data Acquisition F->G H Data Processing (Integration & Quantification) G->H I Purity Calculation (% Area Normalization) H->I K Final Report Generation I->K J Method Validation (as per ICH Q2) J->K

Caption: Workflow for the HPLC Purity Analysis of 11-Chlorodibenzo[b,f]thiazepine.

Protocol 1: Standard Purity Analysis

Materials and Reagents
  • 11-Chlorodibenzo[b,f]thiazepine Reference Standard (CRS) and Test Sample

  • Acetonitrile (ACN), HPLC Grade

  • Ammonium Acetate, HPLC Grade

  • Water, HPLC Grade or Milli-Q

  • Diluent: Acetonitrile/Water (50:50, v/v)

Instrumentation and Chromatographic Conditions
ParameterSpecification
Instrumentation HPLC or UPLC system with a gradient pump, autosampler, column oven, and PDA detector.
Column C18, 150 mm x 4.6 mm, 3.5 µm particle size (or equivalent)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile (ACN)
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
PDA Detector Wavelength Detection at 254 nm. Acquire spectra from 200-400 nm to assess peak purity.
Run Time 30 minutes
Solution Preparation
  • Standard Solution (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of 11-Chlorodibenzo[b,f]thiazepine CRS into a 100 mL volumetric flask.

    • Add approximately 70 mL of Diluent and sonicate for 10 minutes or until fully dissolved.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with Diluent and mix thoroughly.

  • Sample Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the 11-Chlorodibenzo[b,f]thiazepine test sample into a 25 mL volumetric flask.

    • Prepare the solution as described for the Standard Solution.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase composition at the initial conditions for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (Diluent) to ensure the absence of interfering peaks.

  • Inject the Standard Solution five times to perform the System Suitability Test (SST).

  • Once SST criteria are met, inject the Sample Solution in duplicate.

  • Process the chromatograms and calculate the purity using the area normalization method.

Calculation of % Purity: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 2: Method Validation

The analytical method must be validated to demonstrate its suitability for the intended purpose, following ICH Q2(R2) guidelines.[3][4]

G ICH Q2(R2) Method Validation Logic cluster_specificity Specificity & Stability-Indicating cluster_quantitative Quantitative Performance Start Define Analytical Procedure & Purpose A Analyze Blank & Placebo Start->A D Linearity & Range (e.g., 5 concentrations) Start->D Robust Robustness (Vary Flow, Temp, pH) Start->Robust SST System Suitability (Define Criteria) Start->SST cluster_specificity cluster_specificity cluster_quantitative cluster_quantitative C Assess Peak Purity of Analyte A->C B Forced Degradation (Acid, Base, H2O2, Heat, Light) B->C Report Validation Report C->Report E Accuracy (% Recovery of Spiked Samples) D->E F Precision (Repeatability & Intermediate) D->F G LOQ & LOD (for impurities) D->G E->Report F->Report G->Report Robust->Report SST->Report

Caption: Logical flow for the validation of the analytical method per ICH guidelines.

Specificity (Forced Degradation Study)

Forced degradation studies are essential to demonstrate that the method is stability-indicating, meaning it can separate the main analyte from any degradation products.[11][12][13] The goal is to achieve 5-20% degradation of the active substance.[14]

  • Acid Hydrolysis: Reflux 1 mL of Sample Solution with 1 mL of 0.1 M HCl at 60 °C for 4 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Reflux 1 mL of Sample Solution with 1 mL of 0.1 M NaOH at 60 °C for 2 hours. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Treat 1 mL of Sample Solution with 1 mL of 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid powder to 105 °C for 48 hours, then prepare the sample solution.

  • Photolytic Degradation: Expose the solid powder to UV light (254 nm) and visible light (in a photostability chamber) for 7 days, then prepare the sample solution.

Acceptance Criteria: The method is specific if the main peak is resolved from all degradation product peaks with a resolution (Rs) > 2.0, and the peak purity analysis (via PDA) shows no co-eluting peaks.

Linearity

Prepare a series of at least five concentrations of the reference standard, typically ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 0.005 mg/mL to 0.15 mg/mL).

Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (Peak Area vs. Concentration) should be ≥ 0.999.

Accuracy

Accuracy is determined by analyzing samples with known concentrations of the analyte (e.g., by spiking a placebo with the reference standard at 80%, 100%, and 120% of the target concentration).

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day): Analyze six replicate preparations of the sample solution on the same day.

  • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.

Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for the assay of the main component.

Robustness

Evaluate the method's performance by making small, deliberate changes to the chromatographic conditions, such as:

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 2 °C)

  • Mobile Phase A pH (± 0.2 units)

Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the purity results should not be significantly affected by these minor changes.

Results and Data Presentation

System Suitability

The following are typical acceptance criteria to ensure the chromatographic system is performing adequately before any sample analysis.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0% (for n=5)
Example Validation Data

Table 1: Linearity Results

Concentration (mg/mL) Mean Peak Area
0.05 450123
0.08 720567
0.10 901122
0.12 1082345
0.15 1351987

| Correlation (r²) | 0.9998 |

Table 2: Accuracy and Precision Summary

Parameter Level % Recovery / %RSD Acceptance Criteria
Accuracy 80% 99.5% 98.0 - 102.0%
100% 100.2%
120% 101.1%
Precision (Repeatability) 100% 0.85% RSD ≤ 2.0% RSD

| Precision (Intermediate) | 100% | 1.10% RSD | ≤ 2.0% RSD |

Conclusion

The HPLC method detailed in this application note is demonstrated to be a reliable and robust system for the purity determination of 11-Chlorodibenzo[b,f]thiazepine. The comprehensive validation protocol confirms its suitability for its intended purpose in a quality control environment. The method's stability-indicating nature, established through rigorous forced degradation studies, ensures that it can accurately measure the analyte in the presence of potential degradation products, making it a valuable tool for stability testing throughout the drug development lifecycle.

References

Application Note: Structural Elucidation of 11-Chlorodibenzo[b,f]thiazepine using Multinuclear and Multidimensional NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

11-Chlorodibenzo[b,f]thiazepine is a critical heterocyclic intermediate in the synthesis of various pharmaceutically active compounds, most notably atypical antipsychotics such as Quetiapine.[1][2] Its rigid tricyclic core, composed of two benzene rings fused to a central seven-membered thiazepine ring, presents a unique structural challenge. The precise characterization of this intermediate is paramount to ensure the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the unambiguous structural confirmation and purity assessment of such molecules. This application note provides a comprehensive guide for researchers and drug development professionals, detailing optimized protocols for the acquisition and interpretation of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR data for 11-Chlorodibenzo[b,f]thiazepine. The narrative emphasizes the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.

Molecular Structure:

Chemical Structure of 11-Chlorodibenzo[b,f]thiazepine
Figure 1. Chemical Structure of 11-Chlorodibenzo[b,f]thiazepine.[3]

Foundational Principles: Why a Multi-Technique NMR Approach is Essential

The molecular structure of 11-Chlorodibenzo[b,f]thiazepine contains eight aromatic protons distributed across two distinct phenyl rings and thirteen carbon atoms, including five quaternary carbons. A simple ¹H NMR spectrum will reveal the proton environment, but it cannot, on its own, provide definitive assignments or confirm the connectivity of the entire scaffold.

  • ¹H NMR: Provides information on the number of distinct proton environments, their electronic shielding (chemical shift), their relative numbers (integration), and their proximity to other protons (spin-spin coupling).

  • ¹³C NMR: Reveals the number of unique carbon environments. Due to the low natural abundance of ¹³C, it is typically acquired with proton decoupling, resulting in singlets for each carbon.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are the cornerstone of modern structural elucidation. They reveal correlations between nuclei, allowing for the systematic assembly of the molecular puzzle.

    • COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through 2-3 bonds. This is instrumental in mapping out the individual spin systems of the two aromatic rings.

    • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton directly to the carbon atom it is attached to (a one-bond correlation). This is the primary method for assigning protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) detects longer-range couplings between protons and carbons (typically 2-4 bonds). This is the most powerful experiment for this molecule, as it allows for the connection of the individual aromatic rings to the central quaternary carbons (e.g., C-5a, C-11, C-11a), confirming the tricyclic framework.[4][5]

Experimental Workflow & Protocols

This section outlines a step-by-step methodology for acquiring high-quality NMR data. The workflow is designed to be a self-validating system, where the results of each experiment build upon and confirm the last.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_analysis Data Analysis & Interpretation A Weigh 5-10 mg of Analyte B Dissolve in 0.6 mL CDCl3 with TMS A->B C Transfer to 5 mm NMR Tube B->C D 1D ¹H NMR (Quantitative Setup) C->D E 1D ¹³C{¹H} NMR (Broadband Decoupled) D->E F 2D gCOSY E->F G 2D gHSQC F->G H 2D gHMBC G->H I Assign Protonated Carbons (via HSQC) H->I J Define Aromatic Spin Systems (via COSY) I->J K Connect Fragments & Assign Quaternary Carbons (via HMBC) J->K L Final Structure Confirmation K->L

Diagram 1. Comprehensive NMR workflow for structural elucidation.
Protocol: Sample Preparation

The quality of the NMR data is directly dependent on the quality of the sample.

  • Analyte Purity: Begin with a sample of 11-Chlorodibenzo[b,f]thiazepine confirmed to be of high purity by a preliminary technique like TLC or LC-MS.[6]

  • Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. If solubility is limited, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative.

  • Procedure:

    • Accurately weigh 5-10 mg of the analyte.

    • Dissolve the solid in approximately 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

    • Ensure complete dissolution, using gentle vortexing if necessary.

    • Transfer the clear solution into a clean, dry 5 mm NMR tube. The sample height should be approximately 4-5 cm.

Protocol: NMR Instrument Parameters

The following parameters are recommended for a 400 MHz spectrometer. They may be adjusted based on the specific instrument and sample concentration.

Experiment Key Parameters Rationale & Expert Insight
¹H NMR Acquisition Time: ~4sRelaxation Delay (d1): 5sNumber of Scans: 16A longer relaxation delay (5s) is crucial for accurate integration, ensuring that all protons have fully relaxed before the next pulse. This is vital for assessing purity and identifying impurities.
¹³C{¹H} NMR Acquisition Time: ~1.5sRelaxation Delay (d1): 2sNumber of Scans: 1024+Due to the low natural abundance of ¹³C and the presence of non-protonated quaternary carbons, a significantly higher number of scans is required to achieve an adequate signal-to-noise ratio.
gCOSY Spectral Width: ~10 ppm in F1/F2Data Points: 2048 (F2) x 256 (F1)Number of Scans: 4-8Gradient-selected COSY (gCOSY) provides superior artifact suppression. The resolution in the indirect dimension (F1) is increased by acquiring more increments (e.g., 256 or 512).
gHSQC Spectral Width: ~10 ppm (F2) x ~160 ppm (F1)¹J(CH) Coupling Constant: 145 HzThe key parameter is the one-bond coupling constant, ¹J(CH). A value of 145 Hz is standard for aromatic sp² C-H bonds and optimizes the signal for these correlations.
gHMBC Spectral Width: ~10 ppm (F2) x ~200 ppm (F1)Long-Range Coupling: 8 HzThe long-range coupling delay is optimized for an average C-H coupling of 8 Hz. This value is a compromise to detect both two-bond (~1-5 Hz) and three-bond (~7-10 Hz) correlations effectively. This experiment is the final arbiter for the full structural assignment.

Data Interpretation: A Guided Analysis

While no fully assigned public spectrum for this specific molecule is readily available, we can predict the spectral features and outline the interpretation strategy based on data from structurally similar dibenzothiazepines and related antipsychotics.[7][8][9]

Predicted ¹H and ¹³C NMR Chemical Shifts

The expected chemical shifts are summarized below. The eight aromatic protons will likely appear as a series of complex multiplets in the 7.0-8.0 ppm region. The ¹³C spectrum will show 13 distinct signals, with the imino-carbon (C-11) being the most downfield.

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (from Protons)
1~7.5-7.7 (m)~130C-2, C-11a, C-9a
2~7.2-7.4 (m)~128C-1, C-3, C-4
3~7.2-7.4 (m)~128C-2, C-4, C-4a
4~7.5-7.7 (m)~132C-3, C-4a, C-5a
4a-~135H-4, H-3
5a-~145H-4, H-6
6~7.4-7.6 (m)~127C-5a, C-7, C-8
7~7.1-7.3 (m)~125C-6, C-8, C-9
8~7.1-7.3 (m)~125C-7, C-9, C-9a
9~7.4-7.6 (m)~133C-8, C-9a, C-1
9a-~129H-1, H-9
11-~160-165 H-1, H-9
11a-~150H-1, H-2

Note: These are estimated values based on analogous structures. Actual values are dependent on solvent and experimental conditions.

Interpretation Logic

The following logic tree demonstrates how to use the suite of NMR experiments to arrive at an unambiguous structure.

G cluster_hs_co Step 1: Identify Spin Systems cluster_hmbc Step 2: Connect the Fragments cluster_final Step 3: Final Confirmation A Start: Raw 1D & 2D Data B Use HSQC to link each proton to its directly attached carbon. A->B C Use COSY to trace H-H couplings. This will define the two isolated aromatic rings (H1-H4 and H6-H9). B->C Confirms protonated carbon assignments D Observe HMBC correlation from H-4 to the quaternary carbon C-5a. C->D F This C-5a carbon acts as a bridge, unequivocally linking the two rings via the sulfur atom. D->F E Observe HMBC correlation from H-6 to the same quaternary carbon C-5a. E->F G Observe HMBC correlations from H-1 and H-9 to the downfield imino-carbon (C-11). F->G H This confirms the N=C-Cl linkage and completes the central seven-membered ring. G->H I Result: Unambiguous Structural Confirmation H->I

Diagram 2. Logical workflow for 2D NMR data interpretation.

Conclusion

The combination of ¹H, ¹³C, COSY, HSQC, and HMBC NMR spectroscopy provides a powerful and indispensable toolkit for the complete structural characterization of 11-Chlorodibenzo[b,f]thiazepine. By following the detailed protocols and interpretation logic outlined in this application note, researchers in pharmaceutical development and organic synthesis can confidently verify the structure and purity of this vital intermediate. The emphasis on a multi-pronged, self-validating workflow ensures the highest degree of scientific integrity, mitigating risks in downstream processes and contributing to the development of safe and effective medicines.

References

Application Notes and Protocols: Synthesis of Quetiapine Utilizing 11-Chlorodibenzo[b,f]thiazepine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of quetiapine, a pivotal second-generation antipsychotic medication. The protocols detailed herein focus on the strategic use of 11-Chlorodibenzo[b,f]thiazepine as a key intermediate. This application note elucidates the underlying chemical principles, provides step-by-step experimental procedures, and addresses critical aspects of process optimization, safety, and analytical monitoring. The aim is to furnish a scientifically robust and practical framework for the efficient and high-purity synthesis of quetiapine, suitable for both laboratory-scale research and industrial production considerations.

Introduction: The Significance of Quetiapine and its Synthetic Strategy

Quetiapine is a dibenzothiazepine derivative widely prescribed for the treatment of schizophrenia and bipolar disorder.[1][2] Its therapeutic efficacy is attributed to its antagonist activity at multiple neurotransmitter receptors, including dopamine and serotonin receptors.[1] The synthesis of quetiapine has been a subject of extensive research, with various routes developed to enhance yield, purity, and cost-effectiveness.

A prominent and commercially viable synthetic pathway involves the nucleophilic substitution reaction between the key intermediate, 11-Chlorodibenzo[b,f]thiazepine, and 1-(2-hydroxyethoxy)ethylpiperazine.[3] This approach is favored for its reliability and scalability. This guide will delve into the critical aspects of this synthetic route, from the preparation of the chlorinated intermediate to the final salt formation of quetiapine fumarate.

The Core Synthesis: From Dibenzothiazepinone to Quetiapine

The synthesis of quetiapine via 11-Chlorodibenzo[b,f]thiazepine is a multi-step process that begins with the chlorination of dibenzo[b,f][4][5]thiazepin-11(10H)-one. This chlorinated intermediate is then coupled with the piperazine side chain to form the quetiapine base, which is subsequently converted to its fumarate salt for pharmaceutical use.

Synthesis of 11-Chlorodibenzo[b,f]thiazepine (Intermediate II)

The formation of 11-Chlorodibenzo[b,f]thiazepine is a critical step that significantly influences the overall efficiency of the quetiapine synthesis.[6] This transformation is typically achieved by reacting dibenzo[b,f][4][5]thiazepin-11(10H)-one (Intermediate I) with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[6][7]

The reaction is generally performed in an organic solvent, and the presence of a base is often crucial for driving the reaction to completion and improving the purity of the product.[6][8] Various organic and inorganic bases have been explored to optimize this step.[6]

G cluster_0 Synthesis of Intermediate II Intermediate_I Dibenzo[b,f][1,4]thiazepin-11(10H)-one reaction_node Intermediate_I->reaction_node POCl3 Phosphorus Oxychloride (POCl₃) POCl3->reaction_node Base Organic/Inorganic Base Base->reaction_node Solvent Organic Solvent (e.g., Toluene, Xylene) Solvent->reaction_node Intermediate_II 11-Chlorodibenzo[b,f]thiazepine reaction_node->Intermediate_II Chlorination

Caption: Chlorination of Dibenzo[b,f][4][5]thiazepin-11(10H)-one.

Synthesis of Quetiapine (Base)

The subsequent step involves the nucleophilic substitution reaction between 11-Chlorodibenzo[b,f]thiazepine and 1-(2-hydroxyethoxy)ethylpiperazine.[3][5] This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction. The choice of solvent and reaction temperature are critical parameters that affect the reaction rate and impurity profile.[1][5]

G cluster_1 Quetiapine Synthesis Intermediate_II 11-Chlorodibenzo[b,f]thiazepine reaction_node2 Intermediate_II->reaction_node2 Piperazine_Derivative 1-(2-hydroxyethoxy)ethylpiperazine Piperazine_Derivative->reaction_node2 Base Base Base->reaction_node2 Solvent Reaction Solvent Solvent->reaction_node2 Quetiapine_Base Quetiapine (Base) reaction_node2->Quetiapine_Base Nucleophilic Substitution

Caption: Synthesis of Quetiapine Base.

Formation of Quetiapine Fumarate

For pharmaceutical applications, the quetiapine base is converted to its hemifumarate salt.[1] This is typically achieved by reacting the base with fumaric acid in a suitable solvent, such as ethanol or methanol.[1][9] The salt formation step is crucial for improving the stability and bioavailability of the drug.

Detailed Experimental Protocols

Materials and Reagents
ReagentGradeSupplier Recommendation
Dibenzo[b,f][4][5]thiazepin-11(10H)-one≥98% PurityReputable Chemical Supplier
Phosphorus Oxychloride (POCl₃)Reagent GradeReputable Chemical Supplier
N,N-DimethylanilineReagent GradeReputable Chemical Supplier
TolueneAnhydrousReputable Chemical Supplier
1-(2-hydroxyethoxy)ethylpiperazine≥97% PurityReputable Chemical Supplier
Potassium CarbonateAnhydrousReputable Chemical Supplier
Fumaric AcidUSP GradeReputable Chemical Supplier
Ethanol200 Proof, USP GradeReputable Chemical Supplier
Isopropyl AlcoholHPLC GradeReputable Chemical Supplier
Protocol 1: Synthesis of 11-Chlorodibenzo[b,f]thiazepine

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Phosphorus oxychloride is highly corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn.[4]

  • To a stirred solution of dibenzo[b,f][4][5]thiazepin-11(10H)-one (100 g) in toluene (500 ml), add N,N-dimethylaniline (33 ml).[10]

  • Slowly add phosphorus oxychloride (125 ml) to the mixture while maintaining the temperature below 25°C.[10]

  • Heat the reaction mixture to reflux and maintain for 4 hours.[10]

  • After completion of the reaction (monitored by TLC or HPLC), cool the mixture to room temperature.

  • Carefully quench the excess phosphorus oxychloride by slowly adding the reaction mixture to a cold aqueous solution of potassium carbonate (100 g in 200 ml of water) while maintaining the temperature below 15°C.[10]

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • The resulting toluene solution containing 11-chlorodibenzo[b,f][4][5]thiazepine can be used directly in the next step or concentrated under reduced pressure to obtain the crude product.

Protocol 2: Synthesis of Quetiapine Base

Safety Precaution: Handle all chemicals in a well-ventilated fume hood and wear appropriate PPE.

  • To the toluene solution of 11-chlorodibenzo[b,f][4][5]thiazepine from the previous step, add 1-(2-hydroxyethoxy)ethylpiperazine (100 g).[10]

  • Heat the reaction mixture to reflux and maintain for 24 hours.[10]

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[11]

  • Cool the reaction mixture and filter to remove any solids.

  • Wash the organic layer with water to remove any water-soluble impurities.

  • Concentrate the toluene solution under reduced pressure to obtain the crude quetiapine base as an oily residue.[11]

Protocol 3: Preparation of Quetiapine Fumarate
  • Dissolve the crude quetiapine base in isopropyl alcohol (390 ml).[10]

  • In a separate flask, prepare a solution of fumaric acid in ethanol.

  • Slowly add the ethanolic solution of fumaric acid to the quetiapine base solution at 25-35°C.[10]

  • Stir the mixture, and a white solid of quetiapine fumarate will precipitate.

  • Filter the solid, wash with cold ethanol, and dry under vacuum at 60-70°C to obtain pure quetiapine fumarate.[10]

Analytical Monitoring and Characterization

Consistent monitoring of the reaction progress and characterization of intermediates and the final product are essential for ensuring the quality and purity of the synthesized quetiapine.

Reaction Monitoring
  • Thin Layer Chromatography (TLC): A rapid and effective technique for monitoring the disappearance of starting materials and the formation of products.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and can detect the formation of impurities.[12] A typical HPLC method for quetiapine analysis involves a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile.[1]

Characterization of Final Product
  • Melting Point: To confirm the identity and purity of the quetiapine fumarate.

  • Spectroscopic Analysis:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure of quetiapine.

    • Mass Spectrometry (MS): To determine the molecular weight of the compound.[13]

    • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Purity Analysis (HPLC): To determine the purity of the final product and quantify any impurities.[12] The acceptable level of impurities is strictly regulated by pharmacopeial standards.

Analytical TechniquePurposeKey Parameters to Observe
HPLCPurity assessment and quantificationRetention time, peak area, presence of impurity peaks[1]
¹H NMRStructural confirmationChemical shifts, integration, coupling constants
Mass SpectrometryMolecular weight determinationMolecular ion peak (m/z)[13]
Melting PointIdentity and purity checkA sharp and specific melting range

Safety and Handling

Working with the chemicals involved in quetiapine synthesis requires strict adherence to safety protocols.

  • 11-Chlorodibenzo[b,f]thiazepine: This compound is harmful if swallowed and causes skin and eye irritation.[14] It may also cause respiratory irritation.[14] Always handle in a well-ventilated area and wear appropriate PPE.[4] In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[4][15]

  • Phosphorus Oxychloride: Highly corrosive and toxic. Reacts violently with water. Must be handled with extreme care in a fume hood.

  • Solvents: Toluene and other organic solvents are flammable and have associated health risks. Ensure proper ventilation and avoid sources of ignition.

For all reagents, consult the manufacturer's Safety Data Sheet (SDS) for detailed information on hazards, handling, and emergency procedures.[4][15][16][17]

Process Optimization and Troubleshooting

Several factors can be optimized to improve the yield and purity of quetiapine synthesis:

  • Reaction Conditions: Fine-tuning the reaction temperature, time, and stoichiometry of reagents can significantly impact the outcome.

  • Base Selection: The choice of base in both the chlorination and substitution steps can influence reaction rates and by-product formation.[6]

  • Solvent Selection: The polarity and boiling point of the solvent can affect solubility and reaction kinetics.[1]

  • Purification Methods: Efficient purification of intermediates and the final product is crucial for obtaining high-purity quetiapine. Recrystallization is a common method for purifying the final fumarate salt.

Troubleshooting Common Issues:

  • Low Yield: Incomplete reactions, side reactions, or losses during workup can lead to low yields. Re-evaluate reaction parameters and purification procedures.

  • Impurity Formation: The presence of impurities can arise from starting materials or side reactions.[12] Impurity profiling using techniques like LC-MS can help identify the source and guide purification strategies.[13]

Conclusion

The synthesis of quetiapine utilizing 11-Chlorodibenzo[b,f]thiazepine as a key intermediate represents a robust and scalable method for the production of this important antipsychotic drug. By understanding the underlying chemistry, adhering to detailed protocols, implementing rigorous analytical monitoring, and prioritizing safety, researchers and drug development professionals can successfully and efficiently synthesize high-purity quetiapine. This guide provides a solid foundation for further research and process development in the field of pharmaceutical synthesis.

References

Application Note & Protocol: Recrystallization of 11-Chlorodibenzo[b,f]thiazepine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 11-Chlorodibenzo[b,f]thiazepine via recrystallization. The methodologies outlined are designed to ensure high purity of the final product, a critical step in research and drug development.

Introduction

11-Chlorodibenzo[b,f]thiazepine is a tricyclic compound with a dibenzothiazepine core structure. It serves as a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is paramount as impurities can affect the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.

Scientific Principles of Recrystallization

The success of recrystallization hinges on several key principles:

  • Solvent Selection: The choice of solvent is critical. The ideal solvent should exhibit a steep solubility curve for the target compound, meaning it dissolves significantly more of the compound at higher temperatures than at lower temperatures. It should also either not dissolve impurities at all or dissolve them to a degree that they remain in the solution (mother liquor) upon cooling. Furthermore, the solvent should be chemically inert towards the compound and have a boiling point below the compound's melting point.

  • Nucleation and Crystal Growth: The process of cooling a saturated solution initiates nucleation, the formation of initial small crystal nuclei. Slow cooling is generally preferred as it promotes the growth of larger, more ordered, and purer crystals by allowing the molecules of the target compound to selectively deposit onto the growing crystal lattice, excluding impurity molecules.

  • Washing: After filtration, the isolated crystals are washed with a small amount of cold solvent to remove any adhering mother liquor which contains dissolved impurities.

Health and Safety Precautions

11-Chlorodibenzo[b,f]thiazepine is classified as a hazardous substance. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[1][2]. All handling should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times[2][3].

Physicochemical Properties

PropertyValueSource(s)
CAS Number 13745-86-3[3][4][5]
Molecular Formula C₁₃H₈ClNS[1][5][6]
Molecular Weight 245.73 g/mol [1]
Appearance Pale-Yellow Solid[7]
Melting Point 103-111 °C (range from various sources)[5][8][9]

Recrystallization Protocol

This protocol is based on methodologies described in patent literature for the purification of 11-Chlorodibenzo[b,f]thiazepine[8][9].

Materials and Equipment:
  • Crude 11-Chlorodibenzo[b,f]thiazepine

  • Toluene (reagent grade or higher)

  • Petroleum ether (reagent grade or higher)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a stirrer

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

Experimental Workflow Diagram

G cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation cluster_washing Step 5: Washing cluster_drying Step 6: Drying dissolve Dissolve crude product in minimum hot toluene hot_filter Filter hot solution to remove insoluble impurities dissolve->hot_filter cool_slow Allow solution to cool slowly to room temp. hot_filter->cool_slow cool_ice Cool in an ice bath to maximize yield cool_slow->cool_ice vac_filter Collect crystals by vacuum filtration cool_ice->vac_filter wash Wash crystals with cold petroleum ether vac_filter->wash dry Dry the purified crystals under vacuum wash->dry

Caption: Recrystallization workflow for 11-Chlorodibenzo[b,f]thiazepine.

Step-by-Step Procedure:
  • Dissolution:

    • Place the crude 11-Chlorodibenzo[b,f]thiazepine into an appropriately sized Erlenmeyer flask.

    • Add a magnetic stir bar.

    • Add a small amount of toluene, enough to create a slurry.

    • Gently heat the mixture to the boiling point of toluene (approximately 111 °C) while stirring.

    • Continue to add small portions of hot toluene until the solid has just completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield upon cooling.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are observed in the hot solution, a hot filtration step is required.

    • Preheat a second Erlenmeyer flask and a funnel (preferably a stemless funnel) on a hot plate.

    • Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the filter paper into the preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask from the heat and cover it with a watch glass.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold petroleum ether.

    • Turn on the vacuum and swirl the crystallized mixture to create a slurry.

    • Quickly pour the slurry into the Buchner funnel.

    • Use a spatula to transfer any remaining crystals from the flask.

  • Washing:

    • With the vacuum still on, wash the crystals in the funnel with a small amount of ice-cold petroleum ether. This will help to remove any residual mother liquor. The use of petroleum ether for washing is indicated by its use in purification procedures found in patent literature, suggesting the product has low solubility in this solvent[8][9].

    • Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.

  • Drying:

    • Transfer the purified crystals to a clean, pre-weighed watch glass.

    • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

    • The final product should be a white to pale-yellow solid[7][8].

Verification of Purity

The purity of the recrystallized 11-Chlorodibenzo[b,f]thiazepine should be assessed by:

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system (e.g., ether-hexane, 1:1) suggests the absence of significant impurities[10].

  • Spectroscopic Methods: Techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry can be used to confirm the chemical identity and purity of the compound.

References

A Robust and Validated LC-MS Method for the Detection and Quantification of Impurities in 11-Chlorodibenzo[b,f]thiazepine

Author: BenchChem Technical Support Team. Date: January 2026

An LC-MS Application Note for the Pharmaceutical Industry

Abstract

This application note presents a highly selective and sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method for the identification and quantification of process-related impurities and potential degradants of 11-Chlorodibenzo[b,f]thiazepine. As a critical intermediate in the synthesis of antipsychotic drugs like Quetiapine, ensuring the purity of 11-Chlorodibenzo[b,f]thiazepine is paramount for the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[1][2] This protocol provides a comprehensive workflow, from sample preparation to method validation, adhering to the stringent standards of the International Council for Harmonisation (ICH) guidelines.[3][4] The method utilizes reverse-phase chromatography coupled with electrospray ionization mass spectrometry, demonstrating excellent specificity, linearity, accuracy, and precision for its intended purpose in a quality control environment.

Introduction: The Imperative for Impurity Profiling

11-Chlorodibenzo[b,f]thiazepine is a tricyclic heterocyclic compound that serves as the cornerstone for the synthesis of several pharmaceutical agents.[5][6][7] Its molecular structure and synthesis pathway, however, leave potential for the inclusion of various impurities. These can include unreacted starting materials, by-products from chlorination reactions, and subsequent degradation products formed during storage or processing.[8][9][10] Regulatory bodies worldwide mandate strict control over impurities in drug substances, as even trace amounts can impact the safety, efficacy, and stability of the final drug product.[11]

Liquid chromatography coupled with mass spectrometry (LC-MS) is the analytical technique of choice for this challenge, offering unparalleled sensitivity and specificity to separate, identify, and quantify impurities, even when they are structurally similar to the main component.[12][13] This guide provides a field-proven, step-by-step protocol designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Understanding the Chemistry: Analyte and Potential Impurities

A robust analytical method is built upon a fundamental understanding of the target analyte and its likely impurities.

  • Analyte: 11-Chlorodibenzo[b,f]thiazepine (Molecular Formula: C₁₃H₈ClNS, Molecular Weight: 245.73 g/mol ).[6][7]

  • Synthesis & Impurities: The most common synthesis route involves the chlorination of dibenzo[b,f][5][6]thiazepine-11(10H)-one using reagents like phosphorus oxychloride.[2][14][15] This process can lead to several key impurities:

    • Unreacted Starting Material: Dibenzo[b,f][5][6]thiazepine-11(10H)-one may be carried over if the reaction is incomplete.[9][10]

    • Hydrolysis Product: The chloroimine functional group in the final product is susceptible to hydrolysis, which can revert the molecule back to the starting lactam, especially during aqueous workup procedures.[10]

    • Over-chlorinated By-products: Harsh reaction conditions can lead to undesired chlorination on the aromatic rings, creating di- or tri-chlorinated species.[10]

Experimental Design and Rationale

The chosen analytical strategy is designed for efficiency, accuracy, and regulatory compliance. The entire workflow is visualized below.

G Figure 1: Overall Analytical Workflow cluster_0 Setup & Preparation cluster_1 Analysis cluster_2 Data Evaluation & Reporting Sample Sample Receipt & Login Prep Sample & Standard Preparation Sample->Prep System LC-MS System Suitability Prep->System Acquisition Data Acquisition System->Acquisition Processing Data Processing (Integration & Quantification) Acquisition->Processing Validation Method Validation (as per ICH Q2) Processing->Validation Report Final Report Generation Validation->Report

Caption: Overall Analytical Workflow from sample preparation to final reporting.

Sample Preparation: The "Dilute and Shoot" Approach

For a high-purity drug substance (DS), the most direct and efficient sample preparation method is "dilute and shoot."[16] This minimizes sample manipulation, reducing the risk of contamination or analyte loss.

  • Causality: The key is selecting an appropriate diluent. It must completely solubilize the API and its potential impurities while being compatible with the initial mobile phase conditions to ensure good peak shape.[16] A mixture of acetonitrile and water is chosen for its excellent solvating power for a broad range of organic molecules and its compatibility with reverse-phase LC.

Liquid Chromatography: Achieving Separation

The goal of the LC method is to achieve baseline separation of the main 11-Chlorodibenzo[b,f]thiazepine peak from all potential impurities.

  • Causality:

    • Column: A C18 stationary phase is the workhorse of reverse-phase chromatography, ideal for separating moderately polar to non-polar compounds based on their hydrophobicity.[12]

    • Mobile Phase: A gradient elution using water and acetonitrile allows for the effective separation of compounds with a range of polarities. It starts with a higher aqueous content to retain and separate polar impurities, then increases the organic content to elute the main analyte and more non-polar impurities.

    • Modifier: A small amount of formic acid is added to the mobile phase to acidify it. This promotes protonation of the analytes, leading to more stable and enhanced signal intensity in positive ion electrospray ionization (ESI) mode.

Mass Spectrometry: Ensuring Specificity and Sensitivity

The mass spectrometer serves as a highly specific detector, capable of confirming the identity of impurities and quantifying them at very low levels.

  • Causality:

    • Ionization: ESI in positive ion mode (ESI+) is selected because the nitrogen atoms in the thiazepine ring are readily protonated to form [M+H]⁺ ions.[17]

    • Detection Strategy:

      • Full Scan (Screening): A full scan acquisition is initially used to detect all ionizable compounds eluting from the column, allowing for the discovery of unexpected impurities.[12]

      • Tandem MS (MS/MS): For structural confirmation, product ion scans are performed on the ions of interest. The resulting fragmentation pattern is a unique fingerprint that can be used to identify a compound. This is crucial for distinguishing between isomers.[18][19]

      • Multiple Reaction Monitoring (MRM) (Quantification): For ultimate sensitivity and selectivity in quantification, an MRM method is developed on a triple quadrupole mass spectrometer. This involves monitoring a specific precursor-to-product ion transition for each analyte, effectively filtering out chemical noise.[11][17]

Detailed Protocols

Protocol 1: LC-MS System Configuration

The following tables summarize the instrumental parameters for the developed method.

Table 1: Liquid Chromatography Parameters

Parameter Setting
HPLC System Agilent 1290 Infinity II or equivalent
Column Agilent Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 10% B; 1-15 min: 10-90% B; 15-17 min: 90% B; 17.1-20 min: 10% B
Flow Rate 0.3 mL/min
Column Temp. 40 °C

| Injection Vol. | 2 µL |

Table 2: Mass Spectrometry Parameters

Parameter Setting
MS System Agilent 6470 Triple Quadrupole MS or equivalent
Ionization Source Electrospray Ionization (ESI), Positive Mode
Gas Temperature 300 °C
Gas Flow 8 L/min
Nebulizer 35 psi
Sheath Gas Temp. 350 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V

| Acquisition Mode | Full Scan (m/z 100-500) for screening; MRM for quantification |

Protocol 2: Preparation of Standards and Samples

Materials:

  • 11-Chlorodibenzo[b,f]thiazepine Reference Standard and Test Sample

  • Impurity Reference Standards (if available)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Deionized Water

  • Formic Acid (LC-MS Grade)

  • Class A Volumetric Flasks and Pipettes

  • Analytical Balance

Procedure:

  • Diluent Preparation: Prepare a solution of 50:50 (v/v) Acetonitrile:Water.

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the 11-Chlorodibenzo[b,f]thiazepine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Perform serial dilutions from the Stock Solution using the diluent to prepare calibration standards at concentrations ranging from 0.05 µg/mL to 5 µg/mL. This range typically covers the reporting threshold for impurities (e.g., 0.05% to 0.5% relative to the main analyte concentration).

  • Test Sample Preparation (1000 µg/mL): Accurately weigh approximately 25 mg of the 11-Chlorodibenzo[b,f]thiazepine test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter before injection.

Method Validation Protocol (ICH Q2(R2) Framework)

A method is only reliable if it is thoroughly validated for its intended purpose.[4][20] The following protocol outlines the validation experiments required.

G Figure 2: Interconnectivity of Validation Parameters center_node Validated Method Specificity Specificity center_node->Specificity Linearity Linearity & Range center_node->Linearity Accuracy Accuracy center_node->Accuracy Precision Precision (Repeatability & Intermediate) center_node->Precision Sensitivity LOD / LOQ center_node->Sensitivity Robustness Robustness center_node->Robustness

Caption: Core parameters that establish the trustworthiness of an analytical method.

Step-by-Step Validation Experiments:
  • Specificity:

    • Analyze the diluent (blank), a solution of the main analyte, and a spiked solution containing the main analyte and all known impurities.

    • Acceptance: No interfering peaks should be observed at the retention times of the analytes in the blank. All impurity peaks must be baseline resolved from the main analyte peak.

  • Linearity and Range:

    • Inject the prepared calibration standards (at least 5 concentration levels) in triplicate.

    • Plot a calibration curve of peak area versus concentration for each impurity.

    • Acceptance: The correlation coefficient (r²) should be ≥ 0.998. The range is the interval between the lowest and highest concentrations that demonstrate acceptable linearity, accuracy, and precision.[3]

  • Accuracy (Recovery):

    • Prepare a test sample solution and spike it with known amounts of each impurity standard at three concentration levels (e.g., 50%, 100%, and 150% of the target impurity level). Analyze in triplicate.

    • Calculate the percentage recovery of the spiked amount.

    • Acceptance: The mean recovery should be within 90.0% to 110.0% for each level.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate preparations of a test sample spiked with impurities at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day): Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument.

    • Acceptance: The Relative Standard Deviation (%RSD) should be ≤ 10.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine based on the signal-to-noise ratio (S/N) by injecting solutions with decreasing concentrations.

    • Acceptance: LOD is typically determined at an S/N of 3:1, and LOQ at an S/N of 10:1. The LOQ must be precise and accurate.

  • Robustness:

    • Systematically vary key method parameters, such as column temperature (± 2 °C), mobile phase pH/composition (± 2%), and flow rate (± 10%).

    • Analyze a spiked sample under each condition and evaluate the impact on peak area, retention time, and resolution.

    • Acceptance: The method should remain unaffected by small, deliberate variations in parameters, with results meeting system suitability criteria.

Table 3: Summary of Validation Parameters and Typical Acceptance Criteria

Parameter Test Acceptance Criteria
Specificity Resolution of all analytes Baseline resolution (Rs > 1.5)
Linearity Correlation Coefficient r² ≥ 0.998
Range Verified interval Defined by linearity, accuracy, precision
Accuracy % Recovery 90.0% - 110.0%
Precision % RSD ≤ 10.0%
LOQ Signal-to-Noise Ratio S/N ≥ 10, with acceptable precision/accuracy

| Robustness | Insensitivity to small changes | System suitability criteria are met |

Conclusion

This application note details a robust, sensitive, and specific LC-MS method for the analysis of impurities in 11-Chlorodibenzo[b,f]thiazepine. The provided protocols for sample preparation, instrument configuration, and data acquisition are designed for straightforward implementation in a regulated pharmaceutical laboratory. By incorporating a comprehensive validation strategy based on ICH Q2(R2) guidelines, this method provides a high degree of confidence in the analytical results, ultimately contributing to the production of safer and higher-quality pharmaceutical products.

References

Introduction: The Significance of the Dibenzothiazepine Core

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Dibenzothiazepine Scaffolds

Topic: Experimental Setup for Dibenzothiazepine Synthesis Audience: Researchers, scientists, and drug development professionals.

The dibenzothiazepine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous psychoactive pharmaceuticals.[1] Compounds such as Quetiapine and Metiapine are prominent examples, widely used as atypical antipsychotics for treating conditions like schizophrenia and bipolar disorder.[1][2] Their therapeutic effects are largely attributed to their antagonist activity at dopamine and serotonin receptors in the brain.[2]

The versatility of the dibenzothiazepine ring system allows for extensive chemical modification, particularly at the C-11 position, enabling the synthesis of diverse analogues with varied pharmacological profiles.[3] This application note provides a detailed, field-proven guide to a common and industrially relevant synthetic pathway for obtaining high-purity dibenzothiazepine derivatives, focusing on the synthesis of a Quetiapine-like structure as a representative example. We will delve into the causality behind the experimental choices, provide step-by-step protocols, and outline the necessary characterization and safety procedures.

Synthetic Strategy: A Two-Step Approach to the Dibenzothiazepine Core

While several synthetic routes to dibenzothiazepines exist, including multi-step processes starting from thiosalicylic acid and nitrobenzene derivatives[4][5][6] or multicomponent reactions[7], a robust and widely adopted industrial method begins with the lactam, dibenzo[b,f][2][4]thiazepin-11(10H)-one. This approach is favored for its efficiency and amenability to scale-up.

The strategy unfolds in two primary stages:

  • Activation of the Lactam: The carbonyl group of the dibenzothiazepinone is converted into a more reactive leaving group. This is typically achieved through chlorination, forming a critical iminochloride intermediate.

  • Nucleophilic Substitution: The reactive intermediate is then subjected to a nucleophilic substitution reaction with a desired side-chain, commonly a piperazine derivative, to yield the final product.[2][3]

This method provides a modular and reliable platform for generating a library of dibenzothiazepine analogues by simply varying the nucleophilic piperazine component in the second step.

Reaction Mechanism and Scientific Rationale

The core of this synthesis lies in the transformation of a stable lactam into a reactive electrophile. Phosphorous oxychloride (POCl₃) is the reagent of choice for this activation step.[2][3] The lone pair of electrons on the lactam nitrogen initiates a nucleophilic attack on the phosphorus atom of POCl₃, leading to the formation of a highly reactive intermediate. A subsequent rearrangement and elimination of a dichlorophosphate species generates the key 11-chloro-dibenzo[b,f][2][4]thiazepine. This iminochloride is a potent electrophile, primed for reaction with a nucleophile.

The second stage is a classic nucleophilic aromatic substitution (SNAr-type) reaction. The piperazine derivative, containing a secondary amine, acts as the nucleophile, attacking the electron-deficient C-11 position and displacing the chloride ion.[3] An organic base like triethylamine is often included to act as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.[3]

Reaction_Mechanism cluster_step1 Step 1: Lactam Activation (Chlorination) cluster_step2 Step 2: Nucleophilic Substitution A Dibenzo[b,f][1,4]thiazepin-11(10H)-one B 11-Chloro-dibenzo[b,f][1,4]thiazepine (Iminochloride Intermediate) A->B Activation C Final Dibenzothiazepine Product B->C Substitution POCl3 POCl₃ Piperazine Piperazine Side-Chain (Nucleophile)

Caption: High-level overview of the two-step dibenzothiazepine synthesis.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis, purification, and characterization of a representative dibenzothiazepine derivative.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )PurposeSupplier Notes
Dibenzo[b,f][2][4]thiazepin-11(10H)-oneC₁₃H₉NOS227.28Starting MaterialCommercially available from major chemical suppliers.
Phosphorous Oxychloride (POCl₃)POCl₃153.33Chlorinating AgentUse fresh, as it is moisture-sensitive.
TolueneC₇H₈92.14SolventAnhydrous grade is recommended.
2-(2-(Piperazin-1-yl)ethoxy)ethanolC₈H₁₈N₂O₂174.24NucleophileUsed for Quetiapine synthesis.[2]
Triethylamine (TEA)C₆H₁₅N101.19Base (HCl Scavenger)Distill before use for best results.
Fumaric AcidC₄H₄O₄116.07Salt Formation AgentFor purification of the final product.
EthanolC₂H₅OH46.07Solvent (Crystallization)200 proof, anhydrous.
Protocol 1: Synthesis of 11-Chloro-dibenzo[b,f][2][4]thiazepine (Intermediate)
  • Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add dibenzo[b,f][2][4]thiazepin-11(10H)-one (1.0 eq).

  • Solvent Addition: Add anhydrous toluene (approx. 5-10 mL per gram of starting material). Stir the mixture to form a suspension.

  • Reagent Addition: Add phosphorous oxychloride (POCl₃) (1.5 - 2.0 eq) dropwise to the stirred suspension over 30-60 minutes. The addition is exothermic; maintain the temperature below 40°C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 110°C).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the excess POCl₃ and toluene under reduced pressure using a rotary evaporator. This crude intermediate is often used directly in the next step without further purification.

Protocol 2: Synthesis of the Final Dibenzothiazepine Product
  • Vessel Preparation: In a separate reaction vessel, dissolve the crude 11-chloro-dibenzo[b,f][2][4]thiazepine intermediate in fresh anhydrous toluene.

  • Nucleophile Addition: To this solution, add the desired piperazine side-chain (e.g., 2-(2-(Piperazin-1-yl)ethoxy)ethanol) (1.1 - 1.5 eq) and triethylamine (1.5 - 2.0 eq).

  • Reaction: Heat the mixture to reflux and maintain until the reaction is complete, as monitored by TLC or HPLC (typically 6-12 hours).

  • Initial Work-up: Cool the reaction mixture. Add water and stir. The triethylamine hydrochloride salt will dissolve in the aqueous phase. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base of the product.

Protocol 3: Purification via Fumarate Salt Formation
  • Dissolution: Dissolve the crude free base in a suitable solvent, such as ethanol or acetone (approx. 10 volumes).[2]

  • Acid Addition: In a separate flask, dissolve fumaric acid (0.5 eq, as Quetiapine fumarate is a 2:1 salt) in hot ethanol.

  • Crystallization: Add the hot fumaric acid solution to the solution of the free base. The fumarate salt should begin to crystallize. Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to maximize precipitation.

  • Isolation: Isolate the crystalline product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with cold ethanol to remove soluble impurities.[2] Dry the purified salt under vacuum at 40-50°C to a constant weight.

Experimental_Workflow cluster_synthesis Synthesis Phase cluster_purification Purification Phase start Start: Dibenzo[b,f][1,4]thiazepin-11(10H)-one chlorination Step 1: Chlorination with POCl₃ in Toluene start->chlorination intermediate Crude Iminochloride Intermediate chlorination->intermediate substitution Step 2: Nucleophilic Substitution with Piperazine Derivative intermediate->substitution crude_product Crude Free Base Product substitution->crude_product dissolve Dissolve Crude Product in Ethanol crude_product->dissolve Proceed to Purification salt_formation Add Fumaric Acid Solution dissolve->salt_formation crystallize Cool to Induce Crystallization salt_formation->crystallize filtration Isolate Crystals via Filtration crystallize->filtration dry Wash and Dry Under Vacuum filtration->dry final_product Final Product: Purified Dibenzothiazepine Salt dry->final_product

Caption: A typical workflow for dibenzothiazepine synthesis and purification.

Characterization of the Final Product

The identity and purity of the synthesized dibenzothiazepine should be confirmed using a suite of analytical techniques.

  • ¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is used to confirm the chemical structure. The aromatic protons of the dibenzothiazepine core will appear in the δ = 7.0-8.0 ppm region. Signals corresponding to the piperazine and ethoxyethanol side-chain should also be present and identifiable.[7]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound. The calculated molecular weight should match the observed m/z value for the molecular ion [M+H]⁺.[8]

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups. The disappearance of the lactam C=O stretch (around 1650 cm⁻¹) from the starting material is a key indicator of a successful reaction.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for determining the purity of the final product.[9] A high-purity sample will show a single major peak.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All steps of this synthesis, especially those involving phosphorous oxychloride and toluene, must be performed in a well-ventilated chemical fume hood.

  • Reagent Handling: Phosphorous oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care and quench any residual reagent cautiously.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 11-Chlorodibenzo[b,f]thiazepine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 11-Chlorodibenzo[b,f]thiazepine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic step. As a key intermediate for antipsychotic drugs like Quetiapine, achieving a high yield and purity of this compound is paramount.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific challenges you may encounter during your experiments.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 11-Chlorodibenzo[b,f]thiazepine from its precursor, dibenzo[b,f][1][2]thiazepine-11(10-H)one.

Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

A: Low yield is the most frequent issue and typically stems from one or more of the following factors: the choice and handling of the chlorinating agent, reaction conditions, and the work-up procedure.

  • Potential Cause 1: Suboptimal Chlorinating Agent or Conditions.

    • Explanation: The conversion of the lactam (dibenzo[b,f][1][2]thiazepine-11(10-H)one) to the imino chloride is a critical step. The most common reagents are phosphorus oxychloride (POCl₃) and Vilsmeier-type reagents. Using POCl₃ alone can be harsh and may require high temperatures and long reaction times, potentially leading to degradation. The addition of an organic base like N,N-dimethylaniline is often used to facilitate the reaction, but precise control is necessary.[2][3] Newer methods utilizing a Vilsmeier reagent, which can be generated from agents like bis(trichloromethyl)carbonate (BTC) and dimethylformamide (DMF), are often milder and can produce higher yields in shorter times.[4][5]

    • Solution:

      • Method Comparison: Evaluate your current protocol against established high-yield methods. A method using a Vilsmeier reagent in toluene has been reported to achieve yields of over 90%.[4][5]

      • POCl₃ Optimization: If using phosphorus oxychloride, ensure it is fresh and colorless. The reaction often requires gentle reflux in the presence of a tertiary amine base like N,N-dimethylaniline.[2] Monitor the reaction closely with Thin Layer Chromatography (TLC) to avoid prolonged heating after the starting material is consumed.

      • Vilsmeier Reagent: Consider switching to a Vilsmeier reagent protocol. These reagents are more reactive and allow the reaction to proceed at lower temperatures (e.g., 70-90°C), minimizing side product formation.[4]

  • Potential Cause 2: Presence of Moisture.

    • Explanation: Chlorinating agents are extremely sensitive to moisture. Any water present in the glassware, solvent, or starting material will rapidly quench the reagent, rendering it inactive and leading to an incomplete reaction. This also hydrolyzes the product back to the starting lactam.

    • Solution:

      • Dry Glassware: Oven-dry all glassware overnight at >120°C and cool under a stream of dry nitrogen or in a desiccator immediately before use.

      • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

      • Dry Starting Material: Ensure your dibenzo[b,f][1][2]thiazepine-11(10-H)one is completely dry, for instance, by drying it under a high vacuum for several hours before use.

  • Potential Cause 3: Inefficient Work-up and Purification.

    • Explanation: Significant product loss can occur during the post-reaction work-up. The product is an imino chloride, which can be sensitive to hydrolysis, especially under acidic or basic aqueous conditions if not handled correctly.[3] Furthermore, improper recrystallization can lead to poor recovery.

    • Solution:

      • Quenching: After the reaction, excess chlorinating agent must be removed. This is typically done by concentrating the reaction mixture under reduced pressure.[4]

      • Washing: Some protocols involve washing the reaction mixture. Washing with a weak base solution can help neutralize acidity, but care must be taken to avoid hydrolysis of the product.[3]

      • Recrystallization: Recrystallization from a solvent system like toluene/petroleum ether is common.[4][5] Ensure you are not using an excessive amount of the more soluble solvent (toluene) and allow sufficient time for crystallization at a cool temperature.

Q2: I am observing significant impurity formation. What are the common side reactions and how can I minimize them?

A: Impurities are a direct cause of yield loss and can complicate purification. The primary impurities are typically unreacted starting material and hydrolysis products.

  • Common Impurity 1: Unreacted Dibenzo[b,f][1][2]thiazepine-11(10-H)one.

    • Cause: Incomplete reaction due to insufficient reagent, low temperature, short reaction time, or reagent deactivation by moisture.

    • Detection & Minimization:

      • TLC Monitoring: Use TLC (e.g., silica gel plates with ether-hexane 1:1) to monitor the disappearance of the starting lactam.[2] The product, being less polar, will have a higher Rf value. Do not stop the reaction until the starting material spot is absent.

      • Strict Anhydrous Conditions: As detailed above, rigorously exclude moisture from the reaction.

      • Stoichiometry: Ensure the correct molar equivalents of the chlorinating agent are used. For Vilsmeier reagents generated from BTC, substoichiometric amounts relative to the lactam are often sufficient.[4]

  • Common Impurity 2: Hydrolysis Product (Reversion to Starting Material).

    • Cause: The 11-chloro product is susceptible to hydrolysis, which converts it back to the starting lactam. This can happen during aqueous work-up or if the crude product is exposed to atmospheric moisture for extended periods.

    • Detection & Minimization:

      • Analytical Detection: This will appear as the starting material spot on TLC or as a corresponding peak in HPLC analysis.

      • Minimize Water Contact: During work-up, minimize the contact time with aqueous phases. Ensure organic extracts are thoroughly dried with a drying agent (e.g., MgSO₄ or Na₂SO₄) before solvent evaporation.

      • Prompt Processing: Process the crude product quickly and store the purified product in a dry, inert atmosphere.

Q3: My reaction seems to stall and does not go to completion. What should I check?

A: A stalled reaction is often a sign of a fundamental issue with the reagents or setup.

  • Check 1: Reagent Quality.

    • Explanation: The chlorinating agents are highly reactive and can degrade upon improper storage. Phosphorus oxychloride should be a clear, colorless liquid. BTC should be a stable crystalline solid. DMF should be anhydrous.

    • Solution: Use reagents from a reliable supplier. If in doubt, use a freshly opened bottle or purify the reagents before use (e.g., distill POCl₃).

  • Check 2: Reaction Temperature.

    • Explanation: The reaction requires sufficient thermal energy to overcome the activation barrier. If the heating is inadequate or inconsistent, the reaction may proceed very slowly or not at all.

    • Solution: Use an oil bath with a contact thermometer for accurate temperature control. Ensure efficient stirring to maintain a homogeneous temperature throughout the reaction mixture. The optimal temperature depends on the method, ranging from 70°C to the reflux temperature of toluene (~112°C).[4][5]

  • Check 3: Catalyst/Base Activity.

    • Explanation: In methods using POCl₃, the organic base (N,N-dimethylaniline) acts as a catalyst. If it is impure or degraded, it will not function effectively.[2] Similarly, for Vilsmeier methods, the DMF is part of the active reagent.

    • Solution: Use high-purity, dry N,N-dimethylaniline or DMF.

Frequently Asked Questions (FAQs)
  • Q: Which chlorination method is superior: POCl₃/Base or a Vilsmeier Reagent?

    • A: While the POCl₃ method is traditional, modern approaches using a Vilsmeier reagent (e.g., generated from BTC and DMF) often provide higher yields (90-92%), shorter reaction times (3-5 hours), and operate at lower temperatures.[4][5] They also avoid the use of large excesses of phosphorus-containing reagents, which simplifies waste disposal.

  • Q: What is the specific role of N,N-dimethylaniline when used with POCl₃?

    • A: N,N-dimethylaniline serves two primary functions. First, it acts as a nucleophilic catalyst, reacting with POCl₃ to form a more reactive chlorophosphonium intermediate. Second, it acts as an acid scavenger, neutralizing the HCl that is generated during the reaction, which helps to drive the reaction to completion.

  • Q: How can I effectively monitor the reaction's progress?

    • A: Thin Layer Chromatography (TLC) is the most convenient method.[2] A suitable mobile phase is a mixture of non-polar and moderately polar solvents, such as ether/hexane or ethyl acetate/hexane. The starting lactam is significantly more polar than the 11-chloro product. The reaction is complete when the TLC plate, visualized under UV light, shows the complete disappearance of the starting material spot.

Data Summary & Protocols
Table 1: Comparison of Reaction Conditions
ParameterMethod A: POCl₃ / N,N-dimethylanilineMethod B: Vilsmeier (BTC/DMF)Reference(s)
Chlorinating Agent Phosphorus oxychloride (POCl₃)Bis(trichloromethyl)carbonate (BTC) / DMF[2],[4],[5]
Catalyst/Base N,N-dimethylanilineN/A (DMF is part of the reagent)[2],[4]
Solvent Toluene or neat POCl₃Toluene[2],[4],[5]
Temperature Reflux (typically >100°C)70–112°C[2],[4]
Reaction Time 6+ hours3–5 hours[2],[4]
Reported Yield Variable, often lower90–92%[4],[5]
Notes Requires careful handling of corrosive POCl₃.Milder conditions, shorter time.
Experimental Protocol: High-Yield Synthesis using Vilsmeier Reagent

This protocol is based on a high-yield procedure reported in the literature.[4][5]

Materials:

  • 10H-dibenzo[b,f][1][2]thiazepin-11-one (e.g., 6.81 g, 30 mmol)

  • Bis(trichloromethyl)carbonate (BTC) (e.g., 5.94 g, 20 mmol)

  • Dimethylformamide (DMF), anhydrous (e.g., 0.22 g, 3.0 mmol)

  • Toluene, anhydrous (50 mL)

  • Petroleum ether

Procedure:

  • Set up a 100 mL three-neck flask equipped with a magnetic stirrer, thermometer, and reflux condenser under a nitrogen atmosphere.

  • Charge the flask with 10H-dibenzo[b,f][1][2]thiazepin-11-one (30 mmol), BTC (20 mmol), DMF (3.0 mmol), and anhydrous toluene (50 mL).

  • Heat the reaction mixture to 90°C with vigorous stirring.

  • Maintain the temperature at 90°C and monitor the reaction by TLC. The reaction is typically complete in approximately 4 hours.

  • Once the starting material is consumed, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure to obtain a brown, viscous liquid.

  • Add a fresh portion of toluene to the residue to induce recrystallization. A solid should precipitate.

  • Filter the solid product via suction filtration.

  • Wash the collected solid with petroleum ether to remove any remaining soluble impurities.

  • Dry the white solid product under vacuum to yield 11-chlorodibenzo[b,f][1][2]thiazepine. (Expected yield: ~91%).

Visualizations

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Glassware & Reagents reactants Charge Reactor with: - Lactam - Toluene - BTC & DMF start->reactants heat Heat to 90°C (3-5 hours) reactants->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete cool Cool to RT monitor->cool Complete concentrate Concentrate under Reduced Pressure cool->concentrate recrystallize Recrystallize from Toluene/Petroleum Ether concentrate->recrystallize finish Filter, Wash & Dry Product recrystallize->finish

Caption: Overall workflow for the synthesis of 11-Chlorodibenzo[b,f]thiazepine.

Troubleshooting Decision Tree

G start Low Yield or High Impurity? moisture Were anhydrous conditions used? start->moisture Yes reagent Are reagents fresh & pure? moisture->reagent Yes solution_moisture Solution: Use oven-dried glassware & anhydrous solvents. moisture->solution_moisture No temp Was temperature correct & stable? reagent->temp Yes solution_reagent Solution: Use fresh, high-purity reagents. reagent->solution_reagent No solution_temp Solution: Use oil bath & contact thermometer. temp->solution_temp No success Yield Improved temp->success Yes solution_moisture->reagent solution_reagent->temp solution_temp->success

Caption: A decision tree for troubleshooting low yield in the synthesis.

Simplified Reaction Mechanism

G cluster_0 cluster_1 Lactam Dibenzo[b,f][1,4]thiazepine-11(10-H)one Product 11-Chlorodibenzo[b,f]thiazepine Lactam->Product + Chlorinating Agent (e.g., Vilsmeier) - H₂O

Caption: Conversion of the lactam to the target imino chloride.

References

Technical Support Center: Synthesis of 11-Chlorodibenzo[b,f]thiazepine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 11-Chlorodibenzo[b,f]thiazepine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical synthetic transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format, grounded in established chemical principles and practical laboratory experience.

I. Overview of Synthetic Strategies

The synthesis of 11-Chlorodibenzo[b,f]thiazepine, a key intermediate for antipsychotic agents like Quetiapine, primarily involves the conversion of the lactam, 10H-dibenzo[b,f][1][2]thiazepin-11-one.[3][4] Two prevalent methods for this chlorination are the use of phosphorus oxychloride (POCl₃) with a tertiary amine base and the application of a Vilsmeier reagent. Both pathways are effective but present unique challenges that can impact yield and purity.

Below is a general workflow illustrating the key stages of the synthesis and potential areas for troubleshooting.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagent_Purity Reagent & Solvent Purity/Anhydrous Conditions Starting_Material 10H-dibenzo[b,f][1,4]thiazepin-11-one Reagent_Purity->Starting_Material Chlorinating_Agent Chlorinating Agent (POCl₃ or Vilsmeier Reagent) Starting_Material->Chlorinating_Agent Addition Reaction_Conditions Temperature & Time Control Chlorinating_Agent->Reaction_Conditions Monitoring Reaction Monitoring (TLC/HPLC) Reaction_Conditions->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Recrystallization) Extraction->Purification Final_Product 11-Chlorodibenzo[b,f]thiazepine Purification->Final_Product Characterization Purity & Identity Confirmation Final_Product->Characterization

Caption: General experimental workflow for the synthesis of 11-Chlorodibenzo[b,f]thiazepine.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

Category 1: Low Yield and Incomplete Reactions

Q1: My reaction yield of 11-Chlorodibenzo[b,f]thiazepine is consistently low, and TLC analysis shows a significant amount of unreacted starting material. What are the likely causes?

A: Low yields and incomplete conversion are common frustrations that can often be traced back to several key factors.[5] A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.

  • Insufficient Chlorinating Agent: The stoichiometry of the chlorinating agent is critical. An insufficient amount will naturally lead to an incomplete reaction.

    • Solution: For the POCl₃ method, consider a modest increase in the molar equivalents of phosphorus oxychloride. For the Vilsmeier reagent method, ensure the precursors (e.g., bis(trichloromethyl)carbonate and DMF) are used in the correct ratios to generate a sufficient amount of the active reagent.[6]

  • Suboptimal Reaction Temperature: This reaction is highly sensitive to temperature.[5] If the temperature is too low, the activation energy barrier may not be overcome, resulting in a sluggish or stalled reaction.

    • Solution: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the progress by TLC. For reactions in toluene, a temperature range of 70-112 °C is often effective, depending on the specific chlorinating agent used.[4][7]

  • Inadequate Reaction Time: It's possible the reaction has not been allowed to proceed for a sufficient duration.

    • Solution: Extend the reaction time and continue to monitor the consumption of the starting material by TLC or HPLC until no further conversion is observed.[6]

  • Presence of Moisture: Both phosphorus oxychloride and Vilsmeier reagents are highly reactive towards water. Any moisture in the reagents, solvents, or glassware will consume the chlorinating agent, leading to lower yields.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and high-purity, dry starting materials. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[5]

Q2: I'm using the phosphorus oxychloride method with N,N-dimethylaniline. What is the specific role of the N,N-dimethylaniline, and could its quality or quantity be affecting my yield?

A: N,N-dimethylaniline plays a crucial role as a base and a catalyst in this reaction. Its primary function is to react with the HCl generated during the reaction, driving the equilibrium towards the product. It can also activate the lactam for chlorination.

  • Causality: The quality of N,N-dimethylaniline is important; it should be free of moisture and other impurities. The quantity is also key. An insufficient amount may not effectively scavenge the generated acid, while a large excess can sometimes lead to side reactions or complicate purification.

    • Solution: Use freshly distilled or high-purity N,N-dimethylaniline. Ensure you are using the appropriate molar equivalents as specified in established protocols.

Category 2: Side Product Formation and Purity Issues

Q3: My final product is contaminated with impurities. What are the common side products in this synthesis, and how can I minimize their formation?

A: Impurity formation is a common challenge, often stemming from the reactivity of the reagents and intermediates involved.[5]

  • Hydrolysis Product (Reversion to Starting Material): The 11-Chlorodibenzo[b,f]thiazepine product is an imino chloride, which is susceptible to hydrolysis, especially during the aqueous work-up. This will convert the product back to the starting lactam, 10H-dibenzo[b,f][1][2]thiazepin-11-one.[6][8]

    • Solution: Minimize the contact time with water during the work-up. Use a well-controlled quenching procedure with ice-cold water or a buffered solution. Ensure the organic layer is promptly separated and dried after extraction. A non-aqueous workup, if feasible for your subsequent steps, can also be considered.

  • Over-chlorinated Byproducts: Under harsh conditions (high temperatures or prolonged reaction times), chlorination can occur on the aromatic rings of the dibenzothiazepine core.

    • Solution: Strictly control the reaction temperature and time.[5] Monitor the reaction closely and stop it once the starting material is consumed. Using a milder chlorinating agent, such as a Vilsmeier reagent generated in situ, can also reduce the incidence of over-chlorination compared to neat POCl₃ at high temperatures.[5]

The following diagram illustrates the main reaction pathway and a key side reaction:

Reaction_and_Side_Reaction Start 10H-dibenzo[b,f][1,4]thiazepin-11-one Product 11-Chlorodibenzo[b,f]thiazepine Start->Product POCl₃ or Vilsmeier Reagent Hydrolysis 10H-dibenzo[b,f][1,4]thiazepin-11-one Product->Hydrolysis H₂O (Work-up) Over_Chlorination Over-chlorinated Byproducts Product->Over_Chlorination Excess Reagent / High Temp

Caption: Desired reaction pathway and common side reactions.

Q4: I am using the Vilsmeier reagent method and observing inconsistent results. What could be the cause?

A: The Vilsmeier reagent is typically generated in situ and can be thermally unstable.[2] Inconsistent results can arise from variability in the reagent's formation and stability.

  • Causality: The reaction between DMF and a chlorinating agent like POCl₃ or oxalyl chloride to form the Vilsmeier reagent is exothermic and needs to be controlled. The reagent itself can decompose if not used promptly or if the reaction temperature is too high.

    • Solution: Prepare the Vilsmeier reagent at a low temperature (e.g., 0-5 °C) before adding the lactam starting material. Use the freshly prepared reagent immediately. Ensure the quality of the DMF is high, as impurities can affect the reagent's formation and stability.

Category 3: Work-up and Purification

Q5: The quenching of my reaction with phosphorus oxychloride is very exothermic and difficult to control. What is a safer and more effective quenching procedure?

A: Quenching excess POCl₃ is indeed a hazardous step due to its highly exothermic reaction with water. A "reverse quench" is the recommended and safer procedure.

  • Procedure: Instead of adding water to the reaction mixture, the reaction mixture should be added slowly and portion-wise to a vigorously stirred slurry of ice and a weak base like sodium bicarbonate. This ensures that the POCl₃ is always the limiting reagent in the quenching vessel, allowing for better temperature control. Maintain the temperature of the quenching mixture below 20 °C.[1]

Q6: I'm having difficulty purifying the crude product by recrystallization. Are there alternative methods?

A: While recrystallization from a solvent system like toluene/petroleum ether is a common method, it may not be sufficient if significant impurities are present.

  • Solution:

    • Washing: Before recrystallization, wash the crude product with a dilute aqueous base to remove acidic impurities, followed by a water wash to remove any remaining salts.

    • Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography can be an effective alternative. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is a good starting point for method development. TLC analysis of the crude mixture will help in selecting the appropriate solvent system.

III. Experimental Protocols

Protocol 1: Synthesis using Phosphorus Oxychloride
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 10H-dibenzo[b,f][1][2]thiazepin-11-one (1 equivalent).

  • Reagent Addition: Add anhydrous toluene, followed by N,N-dimethylaniline (0.6-0.7 equivalents).[3] Then, add phosphorus oxychloride (10-15 equivalents) dropwise at room temperature.[3]

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.[3]

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ether and hexane as the eluent).[3] The reaction is complete when the starting lactam spot is no longer visible.

  • Work-up: Cool the reaction mixture to room temperature. Slowly add the reaction mixture to a vigorously stirred slurry of ice and water. Extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate). Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Recrystallize the crude solid from a suitable solvent system, such as toluene/petroleum ether, to obtain pure 11-Chlorodibenzo[b,f]thiazepine.

Protocol 2: Synthesis using Vilsmeier Reagent (from BTC and DMF)
  • Vilsmeier Reagent Preparation: In a flame-dried flask under a nitrogen atmosphere, dissolve bis(trichloromethyl)carbonate (BTC, 0.5-0.8 equivalents) in anhydrous toluene.[4] Cool the solution to 0-5 °C and slowly add dimethylformamide (DMF, 0.08-0.12 equivalents).[4][7] Stir for 30 minutes at this temperature.

  • Reaction: Add 10H-dibenzo[b,f][1][2]thiazepin-11-one (1 equivalent) to the freshly prepared Vilsmeier reagent.

  • Heating: Slowly warm the reaction mixture to the desired temperature (e.g., 70-90 °C) and maintain for 3-5 hours.[4]

  • Monitoring: Monitor the reaction by TLC as described in Protocol 1.

  • Work-up and Purification: Once the reaction is complete, cool the mixture and concentrate it under reduced pressure. The work-up and purification steps are similar to those described in Protocol 1.

IV. Data Summary

The following table provides a comparison of typical reaction conditions and reported yields for the two primary synthetic methods.

ParameterPhosphorus Oxychloride MethodVilsmeier Reagent MethodReference
Chlorinating Agent POCl₃In situ from BTC and DMF[3],[4]
Base/Catalyst N,N-dimethylanilineNot required[3]
Solvent Toluene or neat POCl₃Toluene[3],[4]
Temperature Reflux (e.g., 110 °C)70-112 °C[3],[4]
Reaction Time 4-6 hours3-5 hours[3],[4]
Reported Yield ~70-80%90-92%[3],[4]

V. References

  • Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. Benchchem. Available from: --INVALID-LINK--

  • Technical Support Center: Synthesis of 11-Chlorodibenzo[b,f]oxazepine. Benchchem. Available from: --INVALID-LINK--

  • Synthesis of (c) 11-Chloro-dibenzo[b,f][1][2]thiazepine. PrepChem.com. Available from: --INVALID-LINK--

  • Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo. Available from: --INVALID-LINK--

  • Side product formation in the synthesis of 11-Chlorodibenzo[b,f]oxazepine. Benchchem. Available from: --INVALID-LINK--

  • Method for producing 11-chlorodibenzo[b,f][1][2]thiazepine. Google Patents. Available from: --INVALID-LINK--

  • Hi, can anyone explain the stability of vilsmeier reagent at rt? ResearchGate. Available from: --INVALID-LINK--

  • Vilsmeier reagent. Wikipedia. Available from: --INVALID-LINK--

  • Preparation method of 11-chlorodibenzo[b,f][1][2]thiazepine in presence of Vilsmeier reagent. Google Patents. Available from: --INVALID-LINK--

  • An Improved Profess For Synthesis Of Dibenzo-[B,F][1][2]-Thiazepine-11-(10H)-One. Available from: --INVALID-LINK--

  • Preparation method of 11-chlorodibenzo[b,f][1][2]thiazepine in presence of Vilsmeier reagent. Available from: --INVALID-LINK--

References

Technical Support Center: Optimization of Reaction Conditions for Dibenzothiazepine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of dibenzothiazepines. This guide is designed for researchers, scientists, and drug development professionals actively working on the synthesis of this critical heterocyclic scaffold, which forms the core of important pharmaceuticals like Quetiapine. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of these reactions and optimize your experimental outcomes.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of dibenzothiazepines in a direct question-and-answer format.

Q1: My reaction shows very low or no conversion to the desired dibenzothiazepine product. What are the most likely causes and how can I fix it?

Failure to form the product is a frequent challenge. A systematic approach to troubleshooting is essential. The issue often lies with one of the core components of the reaction: starting materials, catalyst system, or reaction conditions.

Potential CauseRecommended Solutions & Rationale
Poor Starting Material Quality Verify Purity: Key starting materials like 2-aminothiophenol are highly susceptible to oxidation.[1] It is advisable to use a freshly opened bottle or purify it via distillation before use. Confirm the purity of all reactants by NMR or other appropriate analytical methods. Rationale: Oxidized or impure starting materials can inhibit the catalyst and lead to unwanted side reactions, consuming reactants without forming the desired product.
Inefficient Catalyst System Catalyst Choice: For palladium-catalyzed reactions (e.g., Buchwald-Hartwig), ensure the correct palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., SPhos, t-BuDavePhos) are used.[2][3] For copper-catalyzed reactions (e.g., Ullmann), "activated" copper powder may be required.[4] Rationale: The catalyst's activity is paramount. The ligand in Pd systems is crucial for facilitating the catalytic cycle, while the activation state of copper in Ullmann reactions directly impacts its reactivity.[5]
Suboptimal Reaction Conditions Temperature Optimization: If the reaction is sluggish, gradually increase the temperature in 10-20°C increments.[1] Conversely, if TLC/HPLC shows a complex mixture of spots, the temperature may be too high, causing decomposition; try lowering it.[1][6] Solvent Choice: The solvent must fully dissolve the reactants at the reaction temperature. Common choices include high-boiling aprotic solvents like toluene, DMF, or dioxane.[7][8][9] Ensure the solvent is anhydrous, as water can deactivate both the catalyst and key reagents.
Presence of Inhibitors Atmosphere Control: Many coupling reactions, particularly those involving palladium catalysts, are sensitive to oxygen. Ensure the reaction is properly degassed and maintained under an inert atmosphere (Nitrogen or Argon). Rationale: Oxygen can oxidize the Pd(0) active species to an inactive Pd(II) state, halting the catalytic cycle.

Troubleshooting_Workflow start Low or No Product Yield check_sm Verify Purity & Integrity of Starting Materials start->check_sm Step 1 check_cat Evaluate Catalyst System (Activity, Ligand, Base) check_sm->check_cat If SMs are pure fail Reaction Still Fails: Re-evaluate Synthetic Route check_sm->fail If SMs are degraded check_cond Optimize Reaction Conditions (Temperature, Solvent, Atmosphere) check_cat->check_cond If catalyst is appropriate check_cat->fail If catalyst system is wrong success Product Formation Successful check_cond->success If optimization works check_cond->fail If conditions are wrong

Q2: My reaction is producing significant impurities and the final yield is poor after purification. How can I improve the reaction's selectivity?

The formation of side products is often a sign of incorrect stoichiometry, overly harsh conditions, or competing reaction pathways.

  • Control Stoichiometry: Ensure precise measurement of all reagents. In coupling reactions, an excess of one reactant can sometimes lead to self-coupling side products.

  • Lower the Temperature: High temperatures can provide the activation energy for undesired pathways. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly improve selectivity.[1]

  • Monitor Closely: Use TLC or HPLC to monitor the reaction's progress. Stop the reaction as soon as the starting material is consumed. Allowing the reaction to run for too long can lead to the formation of degradation products.

  • Purify Intermediates: While one-pot syntheses are efficient, they can also lead to complex mixtures. If you are performing a multi-step synthesis in one pot and experiencing purity issues, consider isolating and purifying key intermediates. For example, in the synthesis of dibenzo[b,f][10]thiazepin-11(10H)-one, isolating the 2-aminophenylthio-phenylcarbamate before cyclization can improve the final purity.[10]

Q3: I'm having difficulty purifying my final dibenzothiazepine product. What strategies can I use?

Purification can be challenging if the product has similar polarity to impurities or if it is a non-crystalline oil.

  • Optimize Column Chromatography: Experiment with different solvent systems. A shallow gradient elution can help separate closely related compounds. If silica gel fails, consider using alumina or reverse-phase chromatography.

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity. Screen various solvents to find one in which your product is soluble when hot but sparingly soluble when cold.

  • Salt Formation: Many dibenzothiazepine derivatives are basic. Reacting the crude product with an acid (e.g., HCl in ether, or fumaric acid in ethanol) can form a crystalline salt that is often much easier to purify by recrystallization than the free base.[11] The pure salt can then be neutralized with a base to regenerate the purified free base.[11]

  • Alternative Techniques: For very difficult separations, consider preparative TLC or preparative HPLC. While more costly and time-consuming, these methods offer superior separation power.[12]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the strategic choices in optimizing dibenzothiazepine synthesis.

Q1: What are the primary synthetic strategies for constructing the dibenzothiazepine core, and how do they compare?

Several core strategies exist, with the most prominent being intramolecular cyclizations and modern cross-coupling reactions.

Synthetic_Routes

  • Classical Cyclization: This route involves first synthesizing a 2-amino-2'-carboxy-diphenylsulfide derivative, which is then cyclized, often by heating or with a dehydrating agent like polyphosphoric acid (PPA), to form the seven-membered lactam ring.[7][10] This method is robust but can require harsh conditions and multiple steps with intermediate purifications.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful and versatile method for forming the key C-N bond intramolecularly.[5] It generally offers milder reaction conditions, broader functional group tolerance, and higher yields compared to classical methods.[13][14] The choice of palladium precursor, phosphine ligand, and base is critical for success.[2][15]

  • Copper-Catalyzed Ullmann Condensation: This is an older but still relevant method for C-N and C-S bond formation.[16] It is an attractive alternative to palladium catalysis due to the lower cost of copper. However, traditional Ullmann reactions often require very high temperatures (>200 °C) and stoichiometric amounts of copper.[16][17] Modern protocols using ligands can facilitate the reaction under milder conditions.[18]

Q2: How do I select the optimal catalyst system (catalyst, ligand, base) for a Buchwald-Hartwig reaction?

The "best" system is highly dependent on the specific substrates being coupled. However, general guidelines can be followed.

ComponentCommon ExamplesRole & Selection Rationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃These are stable Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) catalyst. Pd₂(dba)₃ is often preferred as it doesn't require a reduction step.
Ligand Bulky Monophosphines: SPhos, RuPhos, t-BuDavePhosBidentate Phosphines: BINAP, DPEphosThe ligand stabilizes the Pd(0) center, promotes oxidative addition, and facilitates reductive elimination.[5] Bulky, electron-rich monophosphine ligands are often highly effective for challenging C-N couplings.[2][3] Bidentate ligands were among the first to reliably couple primary amines.[5]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃The base is required to deprotonate the amine nucleophile, making it more reactive towards the palladium complex. Strong, non-nucleophilic bases like sodium tert-butoxide are very common. Weaker bases like carbonates can be effective, especially with more reactive substrates.[2]

Optimization Strategy: Start with a commonly successful combination from the literature for a similar transformation, such as Pd₂(dba)₃ / SPhos / NaOt-Bu. If the yield is low, screen other ligands and bases.

Q3: What role does the solvent play, and which are best for dibenzothiazepine synthesis?

The solvent is critical for solubilizing reactants, mediating heat transfer, and in some cases, participating in the reaction.

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dimethyl sulfoxide (DMSO) are often used in Ullmann-type reactions due to their high boiling points and ability to dissolve a wide range of substrates and salts.[7][16]

  • Ethereal Solvents: Dioxane and tetrahydrofuran (THF) are frequently used in palladium-catalyzed couplings.[2][3] They are relatively inert and have moderate boiling points.

  • Aromatic Hydrocarbons: Toluene is a very common solvent, particularly for reactions that require heating to reflux (~110 °C) or for removing water azeotropically.[9][10]

  • "Green" Solvents: Some modern procedures aim to use more environmentally friendly solvents like water or polyethylene glycol (PEG), or even solvent-free conditions, often coupled with microwave irradiation.[1][19]

The choice should be based on the specific reaction's temperature requirements and the solubility of the starting materials and reagents.[8]

Section 3: Experimental Protocols

The following are generalized protocols for common synthetic steps. Note: These are illustrative examples. Researchers must adapt them based on their specific substrate and optimize conditions accordingly. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

Protocol 1: Synthesis of Dibenzo[b,f][10]thiazepin-11(10H)-one via PPA Cyclization

This protocol is adapted from a reported synthesis.[10]

  • Setup: To a round-bottom flask equipped with a mechanical stirrer and a temperature probe, add 2-(phenylthio)phenyl carbamate (1.0 eq).

  • Reagent Addition: Add polyphosphoric acid (PPA) (approx. 10x the weight of the carbamate).

  • Reaction: Heat the mixture with stirring to 80-90°C. The mixture will become a thick slurry.

  • Monitoring: Monitor the reaction by TLC (e.g., using a 7:3 hexanes:ethyl acetate system). The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to approximately 60°C and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Isolation: The solid product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a cold organic solvent (e.g., ethanol or isopropyl alcohol).

  • Purification: Dry the crude product under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol or toluene.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a generalized starting point based on common literature procedures.[2][3][13]

  • Setup: Add the aryl halide (1.0 eq), the amine (1.1-1.2 eq), and the base (e.g., NaOt-Bu, 1.4 eq) to an oven-dried Schlenk flask.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: In a separate vial under an inert atmosphere, mix the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Reaction: Add the catalyst mixture to the Schlenk flask, followed by anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heating & Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110°C) with stirring. Monitor the reaction progress by TLC or GC/LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Section 4: References
  • An Improved Profess For Synthesis Of Dibenzo-[B,F][10]-Thiazepine-11-(10H)-One. (URL: 10)

  • Process for preparing dibenzothiazepine derivatives. Google Patents. (URL: --INVALID-LINK--)

  • Synthesis of dibenzo[b,f][10]thiazepin-11(10H)-ones via Smiles rearrangement. (URL: 20)

  • An efficient one pot synthesis of Dibenzo [b, f][10] thiazepin-11[10H] - one: A key intermediate for synthesis of Quetiapine an antipsychotic drug. TCI Journals. (URL: --INVALID-LINK--)

  • A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. Royal Society of Chemistry. (URL: --INVALID-LINK--)

  • Concise Palladium-Catalyzed Synthesis of Dibenzodiazepines and Structural Analogs. National Institutes of Health. (URL: --INVALID-LINK--)

  • Process for preparing dibenzothiazepine compounds. Google Patents. (URL: --INVALID-LINK--)

  • The new synthesis of pyrrole-fused dibenzo[b,f][10]oxazepine/thiazepines by the pseudo-Joullié–Ugi reaction via an unexpected route with high chemoselectivity. Royal Society of Chemistry. (URL: --INVALID-LINK--)

  • A Catalytic Route to Dibenzodiazepines involving Buchwald-Hartwig Coupling: Reaction Scope and Mechanistic Consideration. ResearchGate. (URL: --INVALID-LINK--)

  • Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions. National Institutes of Health. (URL: --INVALID-LINK--)

  • METHOD OF PREPARING 10H-DIBENZO[b,f][10]THIAZEPIN-11-ONE. Google Patents. (URL: --INVALID-LINK--)

  • Troubleshooting guide for the synthesis of benzothiazole derivatives. Benchchem. (URL: --INVALID-LINK--)

  • Strategies in the synthesis of dibenzo[b,f]heteropines. National Institutes of Health. (URL: --INVALID-LINK--)

  • A Technical Guide to the Synthesis and Purification of Dibenzo-thiazepine Class Antipsychotics. Benchchem. (URL: --INVALID-LINK--)

  • Quetiapine. Wikipedia. (URL: --INVALID-LINK--)

  • A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. Royal Society of Chemistry. (URL: --INVALID-LINK--)

  • “One-Pot” CuCl2-Mediated Condensation/C–S Bond Coupling Reactions to Synthesize Dibenzothiazepines by Bi-Functional-Reagent N, N′-Dimethylethane-1,2-Diamine. MDPI. (URL: --INVALID-LINK--)

  • Troubleshooting low yield in benzothiazole synthesis from 2-aminothiophenol. Benchchem. (URL: --INVALID-LINK--)

  • Ullmann condensation. Wikipedia. (URL: --INVALID-LINK--)

  • Buchwald–Hartwig amination. Wikipedia. (URL: --INVALID-LINK--)

  • Metal-catalyzed coupling/carbonylative cyclizations for accessing dibenzodiazepinones: an expedient route to clozapine and other drugs. National Institutes of Health. (URL: --INVALID-LINK--)

  • Optimization of temperature for the synthesis of 1,5-benzothiazepine derivatives. ResearchGate. (URL: --INVALID-LINK--)

  • Synthesis and evaluation of dibenzothiazepines: a novel class of selective cannabinoid-1 receptor inverse agonists. PubMed. (URL: --INVALID-LINK--)

  • Synthesis and antibacterial activities of new dibenzothiazepine derivatives. ResearchGate. (URL: --INVALID-LINK--)

  • 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. National Institutes of Health. (URL: --INVALID-LINK--)

  • Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods. National Institutes of Health. (URL: --INVALID-LINK--)

  • Palladium-Catalyzed Benzodiazepines Synthesis. MDPI. (URL: --INVALID-LINK--)

  • Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions. Beilstein Journals. (URL: --INVALID-LINK--)

  • Synthesis and Antibacterial Activities of New Dibenzothiazepine Derivatives. (URL: --INVALID-LINK--)

  • Purification of a benzodiazepine from bovine brain and detection of benzodiazepine-like immunoreactivity in human brain. PubMed. (URL: --INVALID-LINK--)

  • Debugging failed reactions in multi-step oxazepine synthesis. Benchchem. (URL: --INVALID-LINK--)

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. National Institutes of Health. (URL: --INVALID-LINK--)

  • (PDF) Palladium-Catalyzed Benzodiazepines Synthesis. ResearchGate. (URL: --INVALID-LINK--)

  • Ullmann reaction. Wikipedia. (URL: --INVALID-LINK--)

  • Ullmann Reaction. Thermo Fisher Scientific. (URL: --INVALID-LINK--)

  • Purification of a benzodiazepine from bovine brain and detection of benzodiazepine-like immunoreactivity in human brain. National Institutes of Health. (URL: --INVALID-LINK--)

  • Isolation, purification and partial sequence of a neuropeptide (diazepam-binding inhibitor) precursor of an anxiogenic putative ligand for benzodiazepine recognition site. PubMed. (URL: --INVALID-LINK--)

  • Simultaneous extraction of selected benzodiazepines and benzodiazepine-glucuronides from urine by immunoadsorption. PubMed. (URL: --INVALID-LINK--)

  • An Update on the Synthesis of Pyrrolo[10]benzodiazepines. MDPI. (URL: --INVALID-LINK--)

  • Technical Support Center: Strategies for Improving the Yield of 1,4-Oxazepane Derivatives. Benchchem. (URL: --INVALID-LINK--)

References

Technical Support Center: Purification of Crude 11-Chlorodibenzo[b,f]thiazepine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 11-Chlorodibenzo[b,f]thiazepine. This critical intermediate in the synthesis of pharmaceuticals, such as Quetiapine, demands high purity for subsequent reaction steps to ensure the final product's safety and efficacy. The crude product, typically synthesized from Dibenzo[b,f][1][2]thiazepine-11(10-H)one using a chlorinating agent like phosphorus oxychloride (POCl₃) or a Vilsmeier reagent, is often contaminated with unreacted starting materials, hydrolysis products, and other side-products.[3][4][5]

This guide provides in-depth troubleshooting advice and detailed protocols to help you navigate the common challenges encountered during the purification process.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems researchers may face during the purification of 11-Chlorodibenzo[b,f]thiazepine.

Q1: My purified product shows a low or broad melting point and my HPLC/NMR analysis indicates significant contamination. What are the likely impurities?

A: A depressed or broad melting point is a classic indicator of impurities. In the synthesis of 11-Chlorodibenzo[b,f]thiazepine, several common impurities can arise, primarily due to incomplete reaction, moisture contamination, or harsh reaction conditions.[1][3]

  • Unreacted Starting Material (Dibenzo[b,f][1][2]thiazepine-11(10H)-one): This is the most common impurity, resulting from an incomplete chlorination reaction. Its presence suggests that the reaction time may have been too short, the temperature insufficient, or the chlorinating agent not reactive enough.[3]

  • Hydrolysis Product: The product, 11-Chlorodibenzo[b,f]thiazepine, is an imino chloride which is highly susceptible to hydrolysis, particularly during aqueous work-up procedures.[2][3] This hydrolysis reverts the product back to the starting lactam, Dibenzo[b,f][1][2]thiazepine-11(10H)-one. This is a significant issue if the reaction mixture is exposed to water for prolonged periods or under acidic/strongly basic conditions before the product is isolated.[2]

  • Over-chlorinated Byproducts: If the reaction conditions are too harsh (e.g., excessively high temperatures or prolonged reaction times), chlorination can occur on the aromatic rings of the dibenzothiazepine core, leading to di- or tri-chlorinated impurities that can be difficult to separate.[3]

  • Dimeric Impurities: Although less common, reactive intermediates in the reaction mixture could potentially dimerize, leading to higher molecular weight impurities.[3]

Table 1: Common Impurities and Analytical Signatures

Impurity Common Cause Analytical Indication (vs. Product)
Dibenzo[b,f][1][2]thiazepine-11(10H)-one Incomplete reaction; Hydrolysis Different retention time in HPLC[3]; Absence of key signals in NMR; Lower Rf on TLC[4]
Over-chlorinated Species Harsh reaction conditions (high temp/time) Additional peaks in HPLC/LC-MS with higher m/z corresponding to extra chlorine atoms.[3]

| Residual Solvents (e.g., Toluene) | Incomplete drying | Characteristic solvent peaks in ¹H NMR. |

To mitigate these, it is crucial to ensure anhydrous reaction conditions, monitor the reaction to completion using Thin Layer Chromatography (TLC), and employ a carefully controlled work-up procedure.[1][4]

Q2: My TLC shows a spot corresponding to the starting material that is difficult to remove. What is the most effective purification strategy?

A: Removing the polar starting material from the less polar product is a primary purification challenge. A combination of a carefully executed work-up followed by recrystallization or column chromatography is typically required.

Strategy 1: Optimized Work-up and Recrystallization Recrystallization is often the most efficient method for removing the starting lactam.[1] The key is selecting an appropriate solvent system where the desired product has high solubility at elevated temperatures and low solubility at room or cold temperatures, while the impurity remains soluble.

  • Recommended Solvent System: A mixture of toluene and petroleum ether is widely reported to be effective.[1][5][6] The crude product is dissolved in a minimal amount of hot toluene, and petroleum ether is added dropwise until turbidity is observed. Upon slow cooling, the pure 11-Chlorodibenzo[b,f]thiazepine should crystallize out, leaving the starting material and other more soluble impurities in the mother liquor.[5]

Strategy 2: Flash Column Chromatography If recrystallization fails to provide the desired purity, flash column chromatography is an excellent alternative.[7] This technique provides superior separation based on the differential adsorption of compounds to the stationary phase.

  • Stationary Phase: Silica gel (230-400 mesh) is standard.[8]

  • Mobile Phase (Eluent): A non-polar solvent system is required. A gradient or isocratic mixture of hexane and ethyl acetate or ether and hexane can be effective.[4] An ether-hexane (1:1) system has been used for TLC analysis and can be adapted for column chromatography.[4]

Below is a workflow diagram illustrating the decision-making process for purification.

Purification_Workflow crude Crude Reaction Mixture workup Aqueous Work-up (e.g., NaHCO3 wash) crude->workup concentrate Concentrate Under Reduced Pressure workup->concentrate purity_check1 Assess Purity (TLC/HPLC) concentrate->purity_check1 recrystallize Recrystallization (Toluene/Petroleum Ether) purity_check1->recrystallize Impure final_product Pure Product purity_check1->final_product Pure purity_check2 Assess Purity recrystallize->purity_check2 waste Impurities in Mother Liquor/Fractions recrystallize->waste column Flash Column Chromatography purity_check2->column Still Impure purity_check2->final_product Pure column->final_product column->waste

Caption: General purification workflow for 11-Chlorodibenzo[b,f]thiazepine.

Q3: My yield drops significantly after the aqueous work-up. How can I prevent product hydrolysis?

A: This is a critical issue stemming from the product's instability in the presence of water.[3] The imino chloride functional group is readily hydrolyzed back to the lactam starting material.

Causality: The chlorination of the lactam is a reversible reaction. The presence of water, especially under non-neutral pH, provides the nucleophile (H₂O or OH⁻) to attack the electrophilic carbon of the C=N-Cl group, leading to the collapse of the intermediate and reformation of the more thermodynamically stable amide (lactam).

Troubleshooting Steps:

  • Minimize Contact Time with Water: Perform aqueous washes as quickly as possible. Ensure efficient stirring to maximize surface area contact, but do not let the layers sit for extended periods.

  • Use a Mild Base: Instead of washing with pure water or strong bases, use a mild, non-nucleophilic base solution like 4-8% sodium bicarbonate (NaHCO₃) to neutralize excess acid from the chlorinating reagent.[2] This helps to prevent acid-catalyzed hydrolysis.

  • Control Temperature: Conduct the work-up at room temperature or below (20-30°C) to reduce the rate of hydrolysis.[2]

  • Immediate Extraction: After washing, promptly separate the organic layer and dry it thoroughly with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) to remove all traces of water before solvent evaporation.

Below is a troubleshooting diagram for purity-related issues.

Troubleshooting_Purity start Low Purity Detected (Post-Workup) check_impurity Identify Primary Impurity (HPLC/NMR) start->check_impurity is_sm Starting Material (Lactam)? check_impurity->is_sm hydrolysis Likely Hydrolysis during Work-up is_sm->hydrolysis Yes other_impurity Other Byproducts (e.g., over-chlorination) is_sm->other_impurity No incomplete_rxn Incomplete Reaction hydrolysis->incomplete_rxn Also possible solution1 Action: Refine Work-up - Use mild base (NaHCO3) - Minimize water contact - Control temperature hydrolysis->solution1 solution2 Action: Optimize Reaction - Increase reaction time/temp - Ensure anhydrous conditions incomplete_rxn->solution2 solution3 Action: Recrystallize (Toluene/Petroleum Ether) or Perform Column Chromatography solution1->solution3 Followed by solution4 Action: Optimize Reaction - Avoid high temperatures - Monitor via TLC other_impurity->solution4 solution4->solution3 Followed by

Caption: Troubleshooting decision tree for low purity issues.

Frequently Asked Questions (FAQs)

FAQ 1: What is a standard protocol for recrystallization? A detailed, step-by-step protocol is provided below. The key is to use the minimum amount of hot solvent to dissolve the crude product to ensure maximum recovery upon cooling.

FAQ 2: What are the best analytical methods to confirm purity? High-Performance Liquid Chromatography (HPLC) is the most effective and quantitative method for assessing the purity of 11-Chlorodibenzo[b,f]thiazepine and detecting impurities.[3] Thin Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of reaction progress and for identifying suitable solvent systems for column chromatography.[4] ¹H NMR and ¹³C NMR are essential for structural confirmation and can help identify impurities if they are present in sufficient quantities (>1-5%).

FAQ 3: Can this product be purified by distillation? No. 11-Chlorodibenzo[b,f]thiazepine is a high-molecular-weight solid with a high boiling point. It would likely decompose at the temperatures required for distillation, even under high vacuum. Purification should be limited to techniques suitable for non-volatile solids, such as crystallization and chromatography.

Experimental Protocols

Protocol 1: Recrystallization from Toluene/Petroleum Ether

This protocol is adapted from common procedures for purifying 11-Chlorodibenzo[b,f]thiazepine.[5][6]

  • Dissolution: Place the crude 11-Chlorodibenzo[b,f]thiazepine (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of toluene (e.g., 10-15 mL) and heat the mixture to a gentle reflux (approx. 110°C) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: Remove the flask from the heat source. While the solution is still hot, slowly add petroleum ether (60-80°C boiling range) dropwise with continuous swirling until a faint, persistent cloudiness appears.

  • Cooling and Crystallization: Add a few more drops of hot toluene to redissolve the slight precipitate, ensuring the solution is saturated. Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold petroleum ether to remove any residual soluble impurities from the crystal surfaces.[5]

  • Drying: Dry the purified white to off-white solid product under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This is a general guide; optimization of the solvent system using TLC is highly recommended.[8]

  • Column Packing: Prepare a slurry of silica gel (40-63 µm particle size) in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).[8] Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). Adsorb this solution onto a small amount of silica gel (~2-3 times the weight of the crude product) by evaporating the solvent completely to yield a free-flowing powder.

  • Loading the Column: Carefully add the dry, sample-adsorbed silica to the top of the packed column. Add a thin layer of sand on top to prevent disturbance of the sample layer upon eluent addition.

  • Elution: Begin elution with the least polar solvent mixture. Collect fractions and monitor them by TLC. The less polar product should elute before the more polar starting material.

  • Gradient Elution (Optional): If separation is poor, the polarity of the eluent can be gradually increased by increasing the percentage of ethyl acetate to facilitate the elution of the compounds.

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to yield the purified product.

Table 2: Recommended Solvent Systems for Purification

Technique Solvent System Purpose Reference
Recrystallization Toluene / Petroleum Ether Primary purification, removal of starting material [1],[5],[6]
Column Chromatography Hexane / Ethyl Acetate Separation of closely related impurities [7],[8]
Column Chromatography Ether / Hexane Alternative system for separation [4]

| Aqueous Work-up Wash | 4-8% Sodium Bicarbonate | Neutralization and prevention of hydrolysis |[2] |

References

Technical Support Center: Synthesis of 11-Chlorodibenzo[b,f]thiazepine

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 11-Chlorodibenzo[b,f]thiazepine. This molecule is a critical intermediate in the development of important pharmaceutical agents, including antipsychotics like Quetiapine.[1] The conversion of the lactam precursor, dibenzo[b,f][2][3]thiazepine-11(10-H)one, to the corresponding imino chloride is a pivotal step. However, this reaction is not without its challenges. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and field-proven protocols to navigate common side reactions and optimize synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of 11-Chlorodibenzo[b,f]thiazepine.

Question 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Answer: Low yields are a frequent challenge and typically stem from three main areas: the choice and quality of the chlorinating agent, reaction conditions, and the presence of moisture.

  • Causality - The Chlorinating Agent: The conversion of a lactam to an imino chloride requires a potent chlorinating agent. Traditional methods often employ phosphorus oxychloride (POCl₃), which can be effective but harsh if not properly controlled.[2] An alternative and often higher-yielding method uses a Vilsmeier reagent, which can be generated in situ from reagents like bis(trichloromethyl)carbonate (BTC) and dimethylformamide (DMF).[2][3] This method often proceeds under milder conditions, reducing byproduct formation.

  • Causality - Reaction Conditions: Temperature and reaction time are critical parameters.

    • Inadequate Temperature: Insufficient heat can lead to an incomplete reaction, leaving a significant amount of starting material. Conversely, excessive temperatures or prolonged heating can promote the formation of degradation products.[2] The optimal temperature depends on the chosen method, with POCl₃ often requiring reflux conditions (e.g., 110-112°C in toluene), while the Vilsmeier approach can be effective at lower temperatures (e.g., 70-90°C).[3][4]

    • Reaction Monitoring: It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or HPLC.[2][4] This allows you to identify the point of maximum conversion and avoid unnecessary heating that could degrade the product.

  • Causality - Presence of Moisture: This is arguably the most critical factor. The starting material and the product are both sensitive to hydrolysis. Any moisture in the glassware, solvents, or reagents will quench the chlorinating agent and can hydrolyze the desired 11-chloro product back to the starting lactam, significantly reducing the yield.[2][5]

Troubleshooting Workflow for Low Yields:

G start Low Yield Observed check_moisture Is the reaction setup scrupulously dry? start->check_moisture dry_system Action: Dry all glassware in an oven. Use anhydrous solvents. Ensure reagents are dry. check_moisture->dry_system No check_reagent Is the chlorinating agent optimal? check_moisture->check_reagent Yes dry_system->check_reagent reagent_sol Action: Use fresh, high-purity POCl₃. Consider switching to a Vilsmeier reagent (e.g., BTC/DMF) for milder conditions. check_reagent->reagent_sol No check_temp Are temperature and time controlled? check_reagent->check_temp Yes reagent_sol->check_temp temp_sol Action: Strictly adhere to protocol temperature. Monitor reaction by TLC/HPLC to avoid prolonged heating. check_temp->temp_sol No end Yield Improved check_temp->end Yes temp_sol->end

Caption: Troubleshooting flowchart for low reaction yield.

Question 2: I'm observing significant impurity formation. What is the primary side reaction and how can I prevent it?

Answer: The most common side reaction is the hydrolysis of the product, 11-Chlorodibenzo[b,f]thiazepine, back to the starting material, dibenzo[b,f][2][3]thiazepine-11(10H)-one.

  • Mechanism of Side Reaction: The product is an imino chloride, which is highly susceptible to nucleophilic attack by water. This reaction is particularly problematic during the work-up phase when aqueous solutions are used to wash the reaction mixture. If the work-up is not performed carefully and quickly, a substantial portion of the product can be lost. Impurities such as unreacted starting material can complicate purification and affect the quality of subsequent steps.[5]

  • Preventative Measures & Mitigation:

    • Anhydrous Conditions: The first line of defense is ensuring the reaction is conducted under strictly anhydrous conditions, as detailed in the previous question.[2]

    • Controlled Work-up: During work-up, any aqueous washing steps should be performed quickly and at low temperatures to minimize the contact time between the product and water. Some protocols suggest washing the organic layer containing the product with a mild inorganic base solution, such as a sodium bicarbonate solution, which can help neutralize acidic residues without promoting excessive hydrolysis.[5]

    • Efficient Purification: The low solubility of the starting material can be an advantage during purification.[5] Recrystallization is a common method. A typical procedure involves dissolving the crude product in a good solvent like toluene and then precipitating it by adding a poor solvent like petroleum ether.[3][6] This helps to leave the more soluble impurities behind in the mother liquor.

Reaction Pathway and Major Side Reaction:

G cluster_main Main Synthetic Pathway cluster_side Major Side Reaction A Dibenzo[b,f][1,4]thiazepine- 11(10H)-one (Starting Lactam) B 11-Chlorodibenzo[b,f]thiazepine (Desired Product) A->B + Chlorinating Agent (e.g., POCl₃ or Vilsmeier) C Dibenzo[b,f][1,4]thiazepine- 11(10H)-one (Byproduct) B->C + H₂O (Hydrolysis) (During Work-up)

Caption: Desired synthesis and common hydrolysis side reaction.

Quantitative Data & Method Comparison

The choice of chlorinating agent and conditions significantly impacts the outcome. The following table summarizes typical conditions and reported yields, providing a basis for methodological selection.

ParameterMethod A: Traditional (POCl₃)Method B: Vilsmeier ReagentReference(s)
Chlorinating Agent Phosphorus oxychloride (POCl₃)Bis(trichloromethyl)carbonate (BTC) / DMF[3][4]
Catalyst/Base N,N-dimethylanilineDMF (acts as catalyst and reagent)[3][4]
Solvent TolueneToluene[3][4]
Temperature Reflux (~110-112°C)70 - 112°C[3][4][6]
Reaction Time ~6-7 hours~3-5 hours[3][4][6]
Reported Yield Variable, sensitive to conditionsUp to 92% [6]
Key Advantage Readily available reagentMilder conditions, shorter time, high yield[3][6]
Key Disadvantage Harsh conditions, potential for more byproductsBTC is moisture-sensitive[2][3]

Key Experimental Protocols

The following are detailed, step-by-step protocols based on established literature procedures. Always perform a thorough risk assessment before beginning any chemical synthesis.

Protocol 1: Synthesis using Phosphorus Oxychloride (POCl₃)

This protocol is adapted from standard procedures for this conversion.[4]

  • Setup: In a 2L round-bottom flask (oven-dried) equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, charge dibenzo[b,f][2][3]thiazepine-11(10-H)one (e.g., 115.0 g, 0.506 mol).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, e.g., 700 mL, 7.5 mol) and N,N-dimethylaniline (e.g., 38.0 g, 0.313 mol).

  • Reaction: Heat the grey suspension to a gentle reflux using a heating mantle. Maintain reflux for approximately 6 hours. Monitor the reaction by TLC (eluent: ether-hexane 1:1) until the starting lactam is consumed.[4]

  • Work-up (Initial): Allow the resulting amber solution to cool to room temperature. Carefully and slowly quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as toluene.

  • Washing: Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Recrystallize from a toluene/petroleum ether solvent system to yield the pure 11-Chlorodibenzo[b,f]thiazepine.

Protocol 2: Improved Synthesis using Vilsmeier Reagent (BTC/DMF)

This protocol is based on a modern, higher-yielding method.[3][6]

  • Setup: To a 100 mL three-neck flask (oven-dried) equipped with a thermometer, mechanical stirrer, and nitrogen inlet, add 10H-dibenzo[b,f][2][3]thiazepin-11-one (e.g., 6.81 g, 30 mmol), bis(trichloromethyl)carbonate (BTC, e.g., 7.43 g, 25 mmol), DMF (e.g., 0.18 g, 2.4 mmol), and toluene (50 mL).

  • Reaction: Heat the mixture to the reflux temperature of toluene (~112°C). Stop the reaction after approximately 3 hours, confirming completion via TLC.[6]

  • Work-up: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure to obtain a viscous brown liquid.

  • Purification: Add a minimal amount of fresh toluene to dissolve the residue with gentle warming. Slowly add petroleum ether until a solid precipitates. Allow to crystallize, then collect the solid product by suction filtration. Wash the filter cake with cold petroleum ether and dry under vacuum to obtain the white solid product. This method has been reported to achieve yields upwards of 90%.[3][6]

References

Technical Support Center: Analytical Challenges in 11-Chlorodibenzo[b,f]thiazepine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 11-Chlorodibenzo[b,f]thiazepine (CAS No. 13745-86-3).[1][2][3] This guide is designed for researchers, analytical chemists, and drug development professionals who work with this critical pharmaceutical intermediate. As the key precursor to important antipsychotic drugs like Quetiapine, ensuring the purity, stability, and accurate quantification of this compound is paramount.[4][5]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and foundational knowledge, reflecting years of field experience in managing complex analytical challenges. We will explore the causality behind common issues and offer systematic, self-validating solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the analytical landscape for 11-Chlorodibenzo[b,f]thiazepine.

Q1: What is 11-Chlorodibenzo[b,f]thiazepine and why is its analysis critical?

A: 11-Chlorodibenzo[b,f]thiazepine is a tricyclic heterocyclic compound.[6] It is not an active pharmaceutical ingredient (API) itself but serves as a key intermediate in the synthesis of APIs, most notably Quetiapine.[4] Rigorous analysis is crucial for two primary reasons:

  • Purity Control: The purity of this intermediate directly impacts the purity of the final drug product. Unidentified or poorly controlled impurities originating from the synthesis can carry through to the final API, potentially affecting its safety and efficacy.

  • Process Optimization: Accurate analytical methods allow for the monitoring of the synthesis reaction, helping to optimize yield and minimize the formation of side products.[7][8]

Q2: What are the recommended primary analytical techniques for this compound?

A: Chromatography-based methods are the industry standard.[6]

  • High-Performance Liquid Chromatography (HPLC): Coupled with UV detection, reversed-phase HPLC is the workhorse method for routine purity analysis and quantification.[6][9]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the "gold standard" for quantifying trace levels of the compound and its metabolites, especially in complex biological matrices like plasma or serum.[6] Its high sensitivity and selectivity are indispensable for pharmacokinetic and bioanalytical studies.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While a viable alternative, GC-MS may require chemical derivatization of the analyte to enhance its volatility and thermal stability for analysis.[6]

Q3: Is 11-Chlorodibenzo[b,f]thiazepine a stable compound? What handling precautions are necessary?

A: The stability of 11-Chlorodibenzo[b,f]thiazepine is a significant concern. Structurally, it is an enamine-like chloroimine, which makes it highly susceptible to hydrolysis.[9] In the presence of water, it can readily revert to its lactam precursor, Dibenzo[b,f][10][11]thiazepine-11(10H)-one.[9] Therefore, the following precautions are essential:

  • Storage: Store the reference standard and samples in a cool, dry environment, under an inert atmosphere (e.g., nitrogen or argon) if possible.[2]

  • Solvents: Use anhydrous solvents for sample preparation whenever feasible. If aqueous solutions are required (e.g., for mobile phases), prepare them fresh and keep the sample in the autosampler for the shortest time possible.

  • pH Control: Avoid highly acidic or basic conditions during sample preparation, as these can accelerate hydrolysis.

Q4: What are the most common impurities I should expect to see in a sample?

A: Impurities typically arise from the synthesis process. The most common species to monitor are:

  • Unreacted Starting Material: Dibenzo[b,f][10][11]thiazepine-11(10H)-one is the primary precursor and its presence indicates an incomplete reaction.[9]

  • Hydrolysis Product: As mentioned above, this is the same structure as the starting material, formed by the degradation of the final product.[9]

  • Over-chlorinated Byproducts: Under harsh chlorination conditions, additional chlorine atoms can be added to the aromatic rings, resulting in di- or tri-chlorinated impurities.[9]

  • Dimeric Impurities: Self-reaction of intermediates can occasionally lead to the formation of dimers, which would have a molecular weight roughly double that of the product.[9][12]

Section 2: Troubleshooting Guide

This guide provides systematic solutions to specific experimental problems. Each answer explains the underlying scientific principles to empower you to make informed decisions.

Chromatography Issues

Q: My chromatographic peak for 11-Chlorodibenzo[b,f]thiazepine shows significant tailing. What are the causes and solutions?

A: Peak tailing is typically caused by unwanted secondary interactions between the analyte and the stationary phase or by issues with the flow path.

  • Causality: The nitrogen atoms in the thiazepine ring can carry a positive charge, especially in acidic mobile phases. This positive charge can interact with free, acidic silanol groups on the surface of standard silica-based C18 columns. This "mixed-mode" interaction is slower to reverse than the primary hydrophobic interaction, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Slightly increasing the pH of the aqueous portion of your mobile phase (e.g., from 3.0 to 4.5) can help suppress the protonation of the analyte, reducing silanol interactions.

    • Use a Base-Deactivated Column: Modern columns are often "end-capped" or use base-deactivated silica to minimize the number of free silanol groups. Switching to such a column is a highly effective solution.

    • Competitive Amine Additive: Add a small amount of a competing amine, like triethylamine (TEA), to the mobile phase (e.g., 0.1%). The TEA will preferentially interact with the active silanol sites, effectively shielding them from the analyte.

    • Check for Column Void/Frit Contamination: A physical obstruction or a void at the head of the column can disrupt the sample band and cause tailing. Reverse-flush the column or, if the problem persists, replace it.

Q: I am seeing poor resolution between 11-Chlorodibenzo[b,f]thiazepine and its primary impurity, the Dibenzo[b,f][10][11]thiazepine-11(10H)-one precursor. How can I improve separation?

A: The precursor is more polar than the chlorinated product. Your goal is to manipulate the chromatography to better exploit this difference.

  • Causality: Resolution depends on a combination of column efficiency, selectivity, and retention factor. If these two compounds co-elute, it's because the current conditions do not provide enough selectivity to differentiate between their structures.

  • Troubleshooting Workflow:

    G start Poor Resolution Observed c1 Decrease Organic Solvent Strength (e.g., reduce initial % Acetonitrile) start->c1 c2 Is retention time (k') now > 2? c1->c2 c3 Change Organic Modifier (e.g., Methanol instead of Acetonitrile) c2->c3 No end Resolution Achieved c2->end Yes c4 Try a Different Stationary Phase (e.g., Phenyl-Hexyl or Cyano) c3->c4 c5 Optimize Temperature (Lower temp often increases resolution) c4->c5 c5->end fail Consult Advanced Methodologies c5->fail

    Caption: Workflow for Troubleshooting Poor Chromatographic Resolution.

Mass Spectrometry (MS) Issues

Q: My signal intensity is low and inconsistent when analyzing biological samples (plasma). I suspect matrix effects. How do I confirm and mitigate this?

A: Matrix effects are a common and significant challenge in LC-MS bioanalysis, caused by co-eluting endogenous components from the sample matrix that interfere with the ionization of the analyte.[13][14][15] This can lead to either ion suppression (most common) or enhancement, resulting in poor accuracy and precision.[14]

  • Causality: In electrospray ionization (ESI), analytes must compete for access to the droplet surface to become charged and enter the gas phase.[14] Co-eluting matrix components, such as phospholipids from plasma, can be more surface-active or present in much higher concentrations, suppressing the ionization of the target analyte.[15]

  • Diagnostic and Mitigation Strategy:

    • Confirmation (Post-Column Infusion): This is the definitive diagnostic test. Infuse a standard solution of your analyte at a constant rate after the analytical column. Then, inject a blank, extracted matrix sample. A dip in the constant analyte signal as the matrix components elute is a clear sign of ion suppression.

    • Mitigation - Improve Sample Preparation: The goal is to remove the interfering components before analysis.

      • Protein Precipitation (PPT): Simple, but often not clean enough.

      • Liquid-Liquid Extraction (LLE): More selective. Choose a water-immiscible organic solvent (e.g., methyl tert-butyl ether) that efficiently extracts your analyte while leaving polar interferences (like salts and phospholipids) behind.

      • Solid-Phase Extraction (SPE): The most powerful technique. Use a cartridge (e.g., a mixed-mode cation exchange) that strongly retains the analyte, allowing interfering components to be washed away before the analyte is eluted with a strong solvent.

    • Mitigation - Chromatographic Separation: If sample preparation is insufficient, modify your HPLC method to separate the analyte from the region where matrix components elute (often early in the run for phospholipids). A longer column or a shallower gradient can achieve this.

    • Compensation - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the best practice for compensating for matrix effects. A SIL-IS (e.g., 11-Chlorodibenzo[b,f]thiazepine-d4) is chemically identical to the analyte and will co-elute, experiencing the exact same matrix effects. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by suppression is normalized, leading to accurate quantification.

    G rect_node rect_node start Inconsistent Signal in Bio-matrix? q1 Perform Post-Column Infusion Experiment start->q1 q2 Signal Dip Observed? q1->q2 a1 Matrix Effect Confirmed q2->a1 Yes a2 No Significant Matrix Effect. Troubleshoot Instrument. q2->a2 No q3 Can Sample Prep Be Improved? (e.g., switch from PPT to SPE) a1->q3 a3 Implement More Selective Sample Preparation q3->a3 Yes q4 Can Analyte be Separated from Suppression Zone? q3->q4 No a5 Use Stable Isotope-Labeled Internal Standard (SIL-IS) a3->a5 Best Practice a4 Modify HPLC Method q4->a4 Yes q4->a5 No a4->a5 Best Practice

    Caption: Decision Tree for Investigating and Mitigating Matrix Effects.

Section 3: Protocols and Methodologies

Protocol 1: Forced Degradation Study Workflow

Forced degradation (or stress testing) is essential to understand the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.[16][17] This protocol outlines the standard conditions recommended by the International Council for Harmonisation (ICH) guidelines.[16][18]

Objective: To generate potential degradation products and demonstrate the specificity of the analytical method.

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of 11-Chlorodibenzo[b,f]thiazepine in a suitable solvent (e.g., 50:50 acetonitrile:water) at approximately 1 mg/mL.

  • Set Up Stress Conditions: For each condition, use a separate aliquot of the stock solution. Aim for 5-20% degradation of the parent compound.[19]

    • Acid Hydrolysis: Add 1N HCl to the stock solution to a final concentration of 0.1N HCl. Heat at 60°C. Sample at 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Add 1N NaOH to the stock solution to a final concentration of 0.1N NaOH. Keep at room temperature. Sample at 30 min, 1, 2, and 4 hours. (Base hydrolysis is often faster).

    • Oxidative Degradation: Add 30% hydrogen peroxide to the stock solution to a final concentration of 3% H₂O₂. Keep at room temperature. Sample at 2, 4, 8, and 24 hours.

    • Thermal Degradation: Store the stock solution in a calibrated oven at 80°C. Sample at 1, 3, and 5 days. Also, test the solid compound under the same conditions.

    • Photolytic Degradation: Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[17] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • Before injection, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

    • Dilute all samples to a suitable final concentration (e.g., 10 µg/mL).

    • Analyze all stressed samples, a control (unstressed) sample, and a blank by your primary analytical method (e.g., HPLC-UV).

  • Data Evaluation:

    • Specificity: The method is considered "stability-indicating" if the peaks for the degradation products are well-resolved from the main peak and from each other.

    • Peak Purity: Use a photodiode array (PDA) detector or mass spectrometer to assess peak purity of the parent compound in the stressed samples. This confirms that no degradant is co-eluting.

Section 4: Data Tables

Table 1: Typical Starting Parameters for HPLC/LC-MS Analysis
ParameterHPLC-UVLC-MS/MSRationale
Column C18, 250 x 4.6 mm, 5 µmC18, 50 x 2.1 mm, 1.8 µmLonger column for higher resolution in purity analysis; shorter column for high-throughput in bioanalysis.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterProvides protons for efficient positive mode ionization in MS and controls silanol interactions.
Mobile Phase B AcetonitrileAcetonitrileCommon organic modifier with good UV transparency and elution strength.
Gradient 50% to 95% B over 20 min10% to 95% B over 5 minLong gradient for resolving impurities; fast gradient for rapid quantification.
Flow Rate 1.0 mL/min0.4 mL/minScaled appropriately for the column dimensions.
Column Temp. 30 °C40 °CHigher temperature lowers viscosity and can improve peak shape.
UV Wavelength 254 nm or 280 nmN/ABased on the UV absorbance maxima of the chromophore.
Ionization Mode N/AESI, PositiveThe basic nitrogen atoms are readily protonated.
MS/MS Transition N/AQ1: m/z 246.0 -> Q3: m/z [Fragment]Precursor ion corresponds to [M+H]⁺. Fragments need to be determined experimentally.
Table 2: Common Adducts and Fragments in Mass Spectrometry
Ion TypeFormulaObserved m/zNotes
Precursor Ion [C₁₃H₈ClNS + H]⁺246.0Protonated molecule. The isotopic pattern of Chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) should be visible at m/z 246 and 248.
Sodium Adduct [C₁₃H₈ClNS + Na]⁺268.0Common adduct if sodium is present in the mobile phase or from glassware.
Acetonitrile Adduct [C₁₃H₈ClNS + H + C₂H₃N]⁺287.0Can form in the ion source with high concentrations of acetonitrile.
Potential Fragment [M+H - Cl]⁺211.0Loss of the chlorine atom is a plausible fragmentation pathway.
Potential Fragment [M+H - S]⁺214.0Loss of the sulfur atom.

Note: The exact fragments for MS/MS must be determined empirically by infusing a standard of the compound and performing a product ion scan.

References

Technical Support Center: 11-Chlorodibenzo[b,f]thiazepine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 11-Chlorodibenzo[b,f]thiazepine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Here, we synthesize foundational chemical principles with practical, field-proven insights to ensure the integrity of your experiments.

Introduction: Understanding the Stability Profile

11-Chlorodibenzo[b,f]thiazepine is a tricyclic heterocyclic compound with a core structure that suggests potential susceptibility to several environmental factors. The presence of a sulfide linkage, an imine-like bond within the thiazepine ring, and a chloro-substituted aromatic system dictates its handling and storage requirements. This guide provides a proactive approach to mitigating stability issues before they impact your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 11-Chlorodibenzo[b,f]thiazepine?

Based on its chemical structure, the primary stability concerns are susceptibility to oxidation (at the sulfur atom), hydrolysis (at the C=N bond), photolytic degradation due to its aromatic nature, and thermal decomposition.

Q2: What are the ideal storage conditions for this compound?

For long-term storage, it is recommended to store 11-Chlorodibenzo[b,f]thiazepine in an inert atmosphere (e.g., under argon or nitrogen), in a tightly sealed container, and at or below -20°C.[1] For short-term use, storage in a cool, dry, and dark place is advised.[2][3]

Q3: How should I handle the compound during experimental setup?

Handle the compound in a well-ventilated area, avoiding the formation of dust and aerosols.[2] Use personal protective equipment, including gloves and safety goggles.[2] Given its potential for oxidation and photodegradation, minimize its exposure to air and light. Consider using amber-colored vials and preparing solutions fresh for each experiment.

Q4: What solvents are recommended for dissolving 11-Chlorodibenzo[b,f]thiazepine?

While specific solubility data is limited, tricyclic compounds of this nature are often soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. It is crucial to use anhydrous, high-purity solvents to prevent hydrolysis and other solvent-mediated degradation. Always perform a small-scale solubility test before preparing a stock solution.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you might encounter, their probable causes, and actionable solutions.

Observed Issue Probable Cause(s) Troubleshooting Steps & Explanations
Inconsistent bioactivity or analytical results over time. Degradation of the compound in stock solutions.1. Prepare fresh solutions: Avoid using stock solutions that have been stored for extended periods, especially at room temperature. 2. Aliquot and freeze: If a stock solution must be stored, aliquot it into single-use vials and store at -80°C to minimize freeze-thaw cycles. 3. Re-qualify old solutions: Before use, analyze aged stock solutions via HPLC to check for the appearance of degradation peaks.
Appearance of new peaks in HPLC chromatogram. This is a direct indication of degradation. The nature of the new peak can provide clues.1. Oxidative Degradation: The sulfide moiety is prone to oxidation. This would result in the formation of the corresponding sulfoxide or sulfone, which are more polar and would likely have a shorter retention time in reverse-phase HPLC. To confirm, you can intentionally stress a sample with a mild oxidizing agent like H₂O₂ and compare the chromatograms. 2. Hydrolytic Degradation: The imine bond can hydrolyze, cleaving the thiazepine ring. This is more likely to occur at non-neutral pH. Analyze samples prepared in acidic or basic buffers to see if the degradation is accelerated. 3. Photodegradation: If the compound is light-sensitive, new peaks will appear upon exposure to light. Protect solutions from light by using amber vials or wrapping containers in foil.
Color change in the solid compound or solutions. Often a sign of oxidation or photodegradation.1. Evaluate storage conditions: Ensure the solid compound is stored under an inert atmosphere and protected from light.[1] 2. Check solvent purity: Peroxides in older ethers or other solvents can initiate degradation. Use fresh, high-purity solvents.

Experimental Protocols for Stability Assessment

To proactively understand the stability of 11-Chlorodibenzo[b,f]thiazepine in your specific experimental matrix, conducting forced degradation studies is recommended.[4] These studies are invaluable for identifying potential degradants and developing stability-indicating analytical methods.[4]

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to investigating the stability of 11-Chlorodibenzo[b,f]thiazepine under various stress conditions.

Materials:

  • 11-Chlorodibenzo[b,f]thiazepine

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • High-purity water

  • HPLC system with a UV or PDA detector (LC-MS/MS is ideal for peak identification)[5]

  • Photostability chamber

  • Controlled temperature oven

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve 11-Chlorodibenzo[b,f]thiazepine in a suitable solvent (e.g., acetonitrile) to a concentration of 1 mg/mL.

  • Set up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in an appropriate vial.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours.[4] Also, incubate a stock solution at 60°C.

    • Photodegradation: Expose the stock solution to light in a photostability chamber (e.g., ICH option 1: 1.2 million lux hours and 200 watt hours/square meter).

  • Neutralization and Dilution: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).

  • HPLC Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable reverse-phase HPLC method. A C18 column is a good starting point.

  • Data Analysis: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the parent peak area and the appearance of new peaks (degradants). Calculate the percentage degradation.

Visualizing Potential Degradation and Workflows

Potential Degradation Pathways

The following diagram illustrates the hypothesized primary degradation pathways for 11-Chlorodibenzo[b,f]thiazepine based on its chemical structure.

G cluster_main 11-Chlorodibenzo[b,f]thiazepine cluster_products Potential Degradation Products A 11-Chlorodibenzo[b,f]thiazepine B Sulfoxide Derivative A->B Oxidation (e.g., H₂O₂) D Hydrolysis Product (Ring Cleavage) A->D Hydrolysis (Acid/Base) C Sulfone Derivative B->C Further Oxidation

Caption: Hypothesized degradation of 11-Chlorodibenzo[b,f]thiazepine.

Forced Degradation Experimental Workflow

This workflow provides a visual guide to the stability testing process.

A Prepare Stock Solution (1 mg/mL) B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Neutralize & Dilute Samples B->C D HPLC / LC-MS Analysis C->D E Analyze Data & Identify Degradants D->E

Caption: Workflow for forced degradation stability testing.

References

Technical Support Center: Overcoming Poor Solubility of Dibenzothiazepine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dibenzothiazepine compounds. This guide is designed to provide practical, in-depth solutions to the significant challenge of poor aqueous solubility inherent to this class of molecules. Our goal is to move beyond simple protocols and equip you with the scientific rationale needed to make informed decisions, troubleshoot effectively, and accelerate your research.

Frequently Asked Questions (FAQs)

Q1: What are dibenzothiazepine compounds and why is their solubility often poor?

Dibenzothiazepines are a class of heterocyclic compounds featuring a benzene ring fused to a thiazepine ring.[1] This core structure is a building block for many pharmacologically active agents.[2][3] Their poor aqueous solubility typically stems from their rigid, polycyclic structure and high crystallinity. Breaking the crystal lattice to allow solvent molecules to interact requires a significant amount of energy, which often makes the dissolution process unfavorable in aqueous media.

Q2: How do I formally classify the solubility of my new dibenzothiazepine derivative?

The Biopharmaceutical Classification System (BCS) is the standard framework.[4] According to the International Council for Harmonisation (ICH) M9 guidelines, a drug is considered "highly soluble" if its highest single therapeutic dose dissolves in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37°C.[5][6][7] Compounds that fail this test are considered "poorly soluble." Most dibenzothiazepines will fall into BCS Class II (poor solubility, high permeability) or Class IV (poor solubility, low permeability), making solubility enhancement critical for oral bioavailability.[4][8][9]

Q3: What are the first and simplest steps I can take in the lab to solubilize my compound for an initial in vitro assay?

For early-stage screening, the goal is often just to get the compound into solution. Start with simple, pragmatic approaches before moving to complex formulations. The most common strategies are using co-solvents or adjusting the pH.[10][11] A small amount of a water-miscible organic solvent like DMSO, ethanol, or propylene glycol can disrupt the water's hydrogen bonding network and create a more favorable environment for the hydrophobic compound.[11][12] If your compound has ionizable functional groups, adjusting the pH to convert it into a salt form can dramatically increase solubility.[13]

Q4: My compound's solubility is too low for in vivo studies even with simple solvents. When should I consider an advanced formulation?

Move to advanced strategies when simple methods are insufficient to achieve the target concentration for preclinical or clinical studies, or when the use of high concentrations of organic co-solvents is not viable due to toxicity concerns.[11] Advanced formulations like solid dispersions, nanosuspensions, or lipid-based systems are designed to significantly enhance both the concentration and the dissolution rate in a physiologically acceptable manner.[14]

Troubleshooting and In-Depth Formulation Guides

This section provides detailed, step-by-step guidance for specific experimental challenges.

Problem: My dibenzothiazepine compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for a cell-based assay.

This is a classic solubility problem where the compound is soluble in the organic stock but crashes out when the solvent polarity is increased. The key is to determine a vehicle with sufficient solubilizing capacity that is also tolerated by your experimental system.

Workflow: Initial Solubility Screening

This workflow helps you systematically find a suitable solvent system for your compound.

A Start: Compound precipitates from DMSO stock in buffer B Step 1: pH Modification Is the compound ionizable? A->B C Adjust pH to >2 units from pKa to form salt. Re-test solubility. B->C Yes D Step 2: Co-Solvent Screening (If pH adjustment fails or is not applicable) B->D No G Step 3: Evaluate System Tolerance Does the final vehicle affect the assay? (e.g., cell viability, enzyme activity) C->G E Prepare 10% solutions of co-solvents: Ethanol, Propylene Glycol (PG), PEG 400, Cremophor EL D->E F Determine max solubility in co-solvent/buffer mixtures. (e.g., 90:10, 80:20 buffer:co-solvent) E->F F->G J Success: Optimized Vehicle Found G->J No (Vehicle is tolerated) K Failure: Consider Advanced Formulation (e.g., Cyclodextrin Complexation) G->K Yes (Vehicle is toxic/interferes) H Yes I No

Caption: Initial solubility screening workflow.

Causality Explained:

  • pH Adjustment: For a weakly basic or acidic dibenzothiazepine, converting it to its ionized (salt) form can increase solubility by orders of magnitude due to the favorable ion-dipole interactions with water.[10]

  • Co-solvents: These water-miscible organic solvents work by reducing the polarity of the aqueous medium, which lowers the interfacial tension between the hydrophobic solute and the solvent, making dissolution more favorable.[11][12]

  • System Tolerance: It is critical to run a vehicle control in your assay. Solvents like DMSO can be toxic to cells at concentrations as low as 0.5-1%, and surfactants like Cremophor can interfere with biological membranes.

Problem: Simple methods are insufficient for my required dose. How do I choose the right advanced formulation strategy?

The choice between major formulation technologies depends on the specific physicochemical properties of your dibenzothiazepine active pharmaceutical ingredient (API), the required dose, and the intended route of administration.

Decision Framework: Selecting an Advanced Strategy

The following decision tree provides a logical pathway for selecting an appropriate technology.

Start Start: Need Advanced Formulation LogP What is the Log P of the API? Start->LogP MeltPoint What is the melting point (Tm)? LogP->MeltPoint Log P < 5 (Moderately Lipophilic) SEDDS Formulate as a Self-Emulsifying Drug Delivery System (SEDDS) LogP->SEDDS Log P > 5 (Highly Lipophilic) Dose What is the target dose? MeltPoint->Dose Tm < 150°C (Amenable to HME) Nano Formulate as a Nanosuspension MeltPoint->Nano Tm > 200°C (High Crystal Lattice Energy) Dose->Nano High Dose (>100mg) ASD Formulate as an Amorphous Solid Dispersion (ASD) Dose->ASD Low to Moderate Dose (<100mg)

Caption: Decision tree for advanced formulation selection.

Causality Explained:

  • Log P: This value indicates the lipophilicity of a drug. Highly lipophilic drugs (high Log P) are often readily soluble in the oils and surfactants used in Self-Emulsifying Drug Delivery Systems (SEDDS) .[15][16]

  • Melting Point (Tm): A very high melting point suggests strong crystal lattice energy, which can be difficult to overcome. Nanosuspensions are an excellent choice here because they increase the surface area for dissolution without needing to fully disrupt the crystalline state. In contrast, drugs with lower melting points are good candidates for Amorphous Solid Dispersions (ASDs) , particularly via hot-melt extrusion, where the drug is molecularly dispersed in a polymer.[17]

  • Dose: The drug loading capacity of ASDs can be limited.[9] For high-dose drugs, a nanosuspension is often preferred as it consists of nearly 100% pure drug, allowing for higher drug loading in the final dosage form.[18][19]

Table 1: Comparison of Advanced Solubility Enhancement Technologies
TechnologyMechanism of ActionIdeal API PropertiesAdvantagesDisadvantages
Amorphous Solid Dispersion (ASD) Stabilizes the API in a high-energy, amorphous state within a polymer matrix, preventing crystallization and enabling supersaturation.[17][20]Moderate Log P, Tm < 150°C, low-to-moderate dose.Significant solubility enhancement; established manufacturing processes (spray drying, HME).[17]Potential for recrystallization over time; limited drug loading; requires careful polymer selection.[21]
Nanosuspension Increases the surface area-to-volume ratio by reducing particle size to the sub-micron range, thereby increasing dissolution velocity according to the Noyes-Whitney equation.[18]High melting point, stable crystalline form, suitable for all Log P values, high dose requirement.High drug loading; applicable to a wide range of APIs; can be used for oral and parenteral routes.[8][18]Physical instability (particle growth); potential for contamination from milling media; requires specialized equipment.[8]
Self-Emulsifying Drug Delivery System (SEDDS) The drug is pre-dissolved in a mixture of oils and surfactants, which spontaneously forms a fine emulsion in the GI tract, bypassing the dissolution step.[16][22]High Log P (>2), good lipid solubility, low-to-moderate dose.Presents drug in a solubilized state; enhances absorption via lymphatic pathways; protects API from degradation.[15]Limited to lipophilic drugs; potential for GI irritation from high surfactant concentrations; stability issues with liquid formulations.[15]
Problem: I have selected Amorphous Solid Dispersions. How do I develop a formulation?

The key to a successful ASD is selecting a polymer that is miscible with your drug and can maintain its amorphous state upon dissolution.

Protocol: Screening for an Optimal ASD Polymer
  • Polymer Selection: Choose 2-3 polymers with different properties. Common choices include polyvinylpyrrolidone (PVP K30), copovidone (Kollidon® VA 64), and hypromellose acetate succinate (HPMC-AS).[17][23]

  • Solubility Study: Determine the solubility of your dibenzothiazepine and the selected polymers in a common volatile solvent (e.g., methanol, acetone, or a mixture).

  • Solvent Evaporation Method: a. Dissolve a fixed amount of your API in the chosen solvent. b. In separate vials, create solutions with different drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w). c. Evaporate the solvent under vacuum at a controlled temperature (e.g., 40°C) to form a thin film. d. Analyze the resulting solid film by Differential Scanning Calorimetry (DSC) to confirm the absence of a melting endotherm, which indicates an amorphous dispersion.

  • Kinetic Solubility/Dissolution Test: a. Add the prepared ASD films to a pH 6.8 buffer. b. Agitate and take samples at various time points (e.g., 5, 15, 30, 60, 90, 120 minutes). c. Filter the samples and analyze the drug concentration by HPLC. d. Plot concentration vs. time. The best formulation will show a rapid increase in concentration (supersaturation) and maintain it for an extended period without precipitation.

Table 2: Common Polymeric Carriers for Amorphous Solid Dispersions
PolymerChemical NameKey PropertiesCommon Application
Soluplus® Polyvinyl caprolactam–polyvinyl acetate–polyethylene glycol graft copolymerAmphiphilic nature, provides excellent solubilization.[23]Hot-Melt Extrusion (HME) and spray drying.
Kollidon® VA 64 CopovidoneGood solubility in organic solvents, effective crystallization inhibitor.[23]HME and spray drying for immediate-release formulations.
HPMC-AS Hypromellose Acetate SuccinatepH-dependent solubility; inhibits crystallization in the stomach and releases the drug in the intestine.[17]Enteric-coated formulations; maintaining supersaturation.
PVP K30 PolyvinylpyrrolidoneHigh hydrophilicity, good for forming solid solutions.Often used in spray-dried dispersions.
Problem: My compound is highly lipophilic. How do I approach developing a SEDDS?

SEDDS formulation is a systematic process of screening excipients and identifying ratios that lead to spontaneous and robust emulsification.

Protocol: SEDDS Formulation Development
  • Excipient Screening: a. Oil Phase: Determine the solubility of your dibenzothiazepine in various oils (e.g., Capryol 90, Labrafil M 1944 CS, Miglyol 812). Select the oil that shows the highest solubilizing capacity.[16] b. Surfactant: Screen surfactants (e.g., Kolliphor RH 40, Tween 80, Labrasol) for their ability to emulsify the selected oil.[13][16] c. Co-surfactant/Co-solvent: Screen co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497) to improve emulsification and drug loading.[22]

  • Constructing a Ternary Phase Diagram: a. Fix the ratio of surfactant to co-surfactant (Smix), for example, 1:1, 2:1, and 3:1. b. For each Smix ratio, prepare mixtures with the oil phase at varying ratios (e.g., from 9:1 to 1:9 oil:Smix). c. Titrate each mixture with water dropwise, with gentle agitation. d. Observe the formation of a clear or slightly bluish, transparent microemulsion. e. Plot the results on a ternary phase diagram to identify the self-emulsification region.

  • Formulation Optimization & Characterization: a. Select formulations from the optimal emulsification region and load them with your API. b. Characterize the loaded SEDDS for emulsification time, droplet size upon dilution (should be <200 nm), and stability.[22]

Table 3: Common Components for Self-Emulsifying Drug Delivery Systems (SEDDS)
ComponentFunctionExamples
Oil Vehicle for dissolving the lipophilic drug.Medium-chain triglycerides (Miglyol 812), long-chain triglycerides (castor oil), fatty acid esters (Capryol 90).[16]
Surfactant Reduces interfacial tension, facilitates spontaneous emulsification.Polyoxyl 40 hydrogenated castor oil (Kolliphor® RH 40), Polysorbate 80 (Tween 80), Caprylocaproyl polyoxyl-8 glycerides (Labrasol®).[13][16]
Co-surfactant / Co-solvent Increases the interfacial fluidity, improves solvent capacity.Diethylene glycol monoethyl ether (Transcutol® HP), Propylene glycol, Ethanol.[22]

Essential Analytical Protocols

Q: How do I accurately measure the equilibrium solubility of my compound and its formulation?

The shake-flask method is the gold-standard technique for determining thermodynamic equilibrium solubility.[24][25][26]

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
  • Preparation: Add an excess amount of the compound (or formulation) to a series of vials containing aqueous buffers of different pH values (e.g., 1.2, 4.5, 6.8) to ensure undissolved solids remain.[5]

  • Equilibration: Place the sealed vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).[6][24]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to filter the sample (e.g., using a 0.22 µm PVDF syringe filter) to remove all undissolved particles.

  • Quantification: Dilute the filtered supernatant appropriately and determine the concentration of the dissolved drug using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[24]

  • Verification: Confirm that equilibrium has been reached by taking measurements at multiple time points (e.g., 24h and 48h). The concentration should be constant. Also, ensure the pH of the buffer has not changed significantly during the experiment.[6]

Q: How do I perform a dissolution test to demonstrate the improved performance of my new formulation?

Dissolution testing measures the rate and extent to which the drug is released from the dosage form and goes into solution.[27] It is a critical tool for quality control and for predicting in vivo performance.[28][29]

Protocol: In Vitro Dissolution Testing
  • Apparatus Setup: Use a standard dissolution apparatus, typically USP Apparatus 2 (Paddle) or Apparatus 1 (Basket). Set the temperature to 37 ± 0.5°C and the agitation speed (e.g., 50-75 RPM for paddles).[6]

  • Media Selection: The dissolution medium should be physiologically relevant. Start with 900 mL of 0.1 N HCl (pH 1.2) to simulate gastric fluid, followed by tests in pH 4.5 and pH 6.8 buffers to simulate intestinal fluid.[27][28]

    • Sink Conditions: For poorly soluble drugs, achieving "sink conditions" (where the media volume is at least 3 times that required to saturate the dose) can be difficult.[27][28] It may be necessary to add a small, justified amount of surfactant (e.g., 0.5-1% Sodium Lauryl Sulfate) to the media to aid solubilization.[27]

  • Procedure: a. Introduce a single dose of your formulation into each dissolution vessel. b. Start the apparatus and begin timing. c. At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium. d. Immediately replace the withdrawn volume with fresh, pre-warmed medium if required.

  • Analysis: Filter the samples and analyze the drug concentration by HPLC.

  • Data Interpretation: Plot the percentage of drug dissolved versus time to generate a dissolution profile. Compare the profile of your enhanced formulation to that of the unformulated API to quantify the improvement in dissolution rate and extent.

References

minimizing the formation of 11-chlorodibenzo[b,f]thiazepine 5,5-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide is intended for researchers, scientists, and professionals in drug development who are working with the synthesis of 11-chlorodibenzo[b,f]thiazepine, a key intermediate in the manufacturing of various pharmaceutical compounds. A recurring challenge in this synthesis is the unwanted formation of the corresponding 5,5-dioxide impurity. The presence of this oxidized species can complicate purification, reduce yield, and impact the quality of the final active pharmaceutical ingredient (API). This document provides a comprehensive troubleshooting guide, frequently asked questions (FAQs), and detailed protocols to help you understand the root causes of this impurity and implement effective strategies for its minimization. Our approach is grounded in established chemical principles and field-proven methodologies to ensure the integrity of your synthesis.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is 11-chlorodibenzo[b,f]thiazepine 5,5-dioxide and why is it a concern?

A1: 11-chlorodibenzo[b,f]thiazepine 5,5-dioxide is an oxidized derivative of your target molecule where the sulfur atom in the thiazepine ring has been oxidized to a sulfone. This is a process-related impurity that can arise during the synthesis of 11-chlorodibenzo[b,f]thiazepine. Its formation is a concern for several reasons:

  • Different Physicochemical Properties: The sulfone is significantly more polar than the parent sulfide, which can complicate downstream purification steps, particularly crystallization and chromatography.

  • Potential for Altered Biological Activity: The change in the electronic and steric nature of the molecule can lead to different pharmacological or toxicological profiles.

  • Regulatory Scrutiny: Regulatory bodies like the ICH have stringent guidelines on the identification, qualification, and control of impurities in drug substances.[1]

Q2: What are the primary causes for the formation of the 5,5-dioxide impurity?

A2: The formation of the 5,5-dioxide is an oxidation reaction. The primary causes are the presence of oxidizing agents or conditions that promote oxidation during the synthesis or work-up. Potential sources include:

  • Atmospheric Oxygen: At elevated temperatures, atmospheric oxygen can contribute to the oxidation of the electron-rich sulfur atom.

  • Oxidizing Reagents: While the primary chlorinating agents like phosphorus oxychloride (POCl₃) are not inherently strong oxidants, they can contain oxidizing impurities or degrade to species that promote oxidation, especially in the presence of moisture.[2][3]

  • Work-up and Purification Conditions: Exposure to air during prolonged heating, or the use of certain solvents and reagents during work-up can create an oxidative environment.

  • Starting Material Quality: Impurities in the starting dibenzo[b,f][2][4]thiazepine-11(10H)-one could potentially catalyze oxidation.

Q3: How can I detect and quantify the 11-chlorodibenzo[b,f]thiazepine 5,5-dioxide impurity?

A3: Due to the difference in polarity, chromatographic techniques are highly effective for the detection and quantification of this impurity.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the most common and reliable technique. The more polar 5,5-dioxide will typically have a shorter retention time than the parent compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For unambiguous identification, LC-MS is invaluable. It allows for the confirmation of the molecular weight of the impurity, which will be 32 mass units higher than the parent compound due to the addition of two oxygen atoms.

Part 2: Troubleshooting Guide

This section is designed to help you systematically identify and resolve the issue of 5,5-dioxide formation.

Initial Assessment: Is the 5,5-Dioxide Impurity Present?
  • Analyze a crude sample of your reaction mixture using a validated HPLC method.

  • Look for a peak with a shorter retention time than your main product peak.

  • Confirm the identity of this peak by LC-MS. The mass spectrum should show a molecular ion corresponding to C₁₃H₈ClNO₂S.

Troubleshooting Workflow

troubleshooting_workflow Troubleshooting Workflow for 5,5-Dioxide Formation cluster_reagents Reagent & Solvent Checks cluster_conditions Reaction Condition Optimization cluster_workup Work-up & Purification Protocol start High Level of 5,5-Dioxide Detected check_reagents Step 1: Scrutinize Reagents & Solvents start->check_reagents reagent_quality Use high-purity, freshly opened POCl₃ or redistill before use. check_reagents->reagent_quality POCl₃ Quality? check_conditions Step 2: Evaluate Reaction Conditions inert_atmosphere Maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction. check_conditions->inert_atmosphere Atmosphere Control? check_workup Step 3: Examine Work-up & Purification quench_method Quench reaction mixture carefully at low temperature. check_workup->quench_method Work-up Procedure? reagent_quality->check_conditions solvent_purity Ensure solvents are anhydrous and peroxide-free. reagent_quality->solvent_purity sparge_solvents Sparge solvents with an inert gas (N₂ or Ar) prior to use. solvent_purity->sparge_solvents inert_atmosphere->check_workup temp_control Optimize reaction temperature. Avoid excessive heat. inert_atmosphere->temp_control reaction_time Monitor reaction progress and avoid prolonged reaction times. temp_control->reaction_time degassed_water Use degassed water for aqueous work-up. quench_method->degassed_water minimize_air Minimize exposure to air during extraction and isolation. degassed_water->minimize_air end_node 5,5-Dioxide Minimized minimize_air->end_node

Caption: A step-by-step workflow to diagnose and mitigate the formation of the 5,5-dioxide impurity.

Part 3: Recommended Protocols for Minimizing 5,5-Dioxide Formation

Protocol 1: Synthesis of 11-chlorodibenzo[b,f]thiazepine under Inert Conditions

This protocol emphasizes the exclusion of atmospheric oxygen and moisture to prevent oxidation of the sulfur atom.

Materials:

  • Dibenzo[b,f][2][4]thiazepine-11(10H)-one

  • Phosphorus oxychloride (POCl₃), freshly opened or redistilled

  • Anhydrous toluene

  • N,N-dimethylaniline

  • Nitrogen or Argon gas supply

  • Schlenk line or glovebox

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a bubbler, and a thermometer. Maintain the apparatus under a positive pressure of inert gas (N₂ or Ar).

  • Charging the Flask: To the flask, add dibenzo[b,f][2][4]thiazepine-11(10H)-one (1 equivalent), followed by anhydrous toluene.

  • Addition of Reagents: Slowly add N,N-dimethylaniline (0.6-0.8 equivalents) followed by the dropwise addition of phosphorus oxychloride (3-5 equivalents) at room temperature.

  • Reaction: Heat the mixture to a gentle reflux (around 110-120 °C) and monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature under an inert atmosphere.

    • Slowly and carefully quench the reaction mixture by adding it to ice-cold, degassed water with vigorous stirring.

    • Separate the organic layer, and wash it sequentially with degassed water, a degassed dilute sodium bicarbonate solution, and finally, degassed brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/hexane) with minimal exposure to air.

Protocol 2: Quality Control and Analysis of Reagents

Objective: To ensure that the reagents used are not a source of oxidizing contaminants.

Phosphorus Oxychloride:

  • Visual Inspection: Use only colorless POCl₃. A yellow or brown tinge may indicate the presence of impurities.

  • Purity Check: If possible, analyze the POCl₃ by gas chromatography to check for the presence of volatile impurities.

  • Handling: Always handle POCl₃ in a well-ventilated fume hood under anhydrous conditions. Use fresh bottles or redistill older stock.

Solvents:

  • Anhydrous Solvents: Use commercially available anhydrous solvents or dry them using standard laboratory procedures (e.g., distillation over sodium/benzophenone for toluene).

  • Peroxide Test: For solvents prone to peroxide formation (e.g., ethers, if used), perform a peroxide test before use.

Data Summary
ParameterStandard ConditionsRecommended Conditions for Minimizing 5,5-DioxideRationale
Atmosphere AirInert (Nitrogen or Argon)Prevents oxidation by atmospheric oxygen.
POCl₃ Quality Standard gradeHigh purity, colorless, freshly opened/distilledMinimizes potential oxidizing impurities.
Solvents Standard gradeAnhydrous, peroxide-free, degassedRemoves water and dissolved oxygen.
Work-up Water Tap waterDegassed, deionized waterReduces dissolved oxygen that can cause oxidation during quenching and extraction.
Reaction Time Fixed durationMonitored to completion (TLC/HPLC)Avoids prolonged exposure to high temperatures.

Part 4: Mechanistic Considerations

The formation of the 5,5-dioxide impurity from 11-chlorodibenzo[b,f]thiazepine is a two-step oxidation process.

mechanism start 11-chlorodibenzo[b,f]thiazepine intermediate Sulfoxide Intermediate start->intermediate [O] (e.g., O₂, peroxides) product 11-chlorodibenzo[b,f]thiazepine 5,5-dioxide intermediate->product [O] (Further Oxidation)

Caption: The stepwise oxidation pathway from the sulfide to the sulfone.

The initial oxidation of the sulfide to a sulfoxide is generally faster than the subsequent oxidation of the sulfoxide to the sulfone. However, under forcing conditions, the reaction can proceed to the fully oxidized sulfone. The key to minimizing the final impurity is to prevent the initial oxidation step from occurring.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 11-Chlorodibenzo[b,f]thiazepine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of 11-Chlorodibenzo[b,f]thiazepine in Antipsychotic Drug Manufacturing

11-Chlorodibenzo[b,f]thiazepine is a pivotal chemical intermediate in the synthesis of a class of atypical antipsychotic drugs, most notably Quetiapine. The efficiency of its synthesis directly impacts the overall yield and cost-effectiveness of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of two prominent synthetic routes to 11-Chlorodibenzo[b,f]thiazepine, offering researchers, chemists, and process development professionals a detailed examination of the methodologies, yields, and operational considerations. The two routes under review are the classical phosphorus oxychloride (POCl₃) method and a more contemporary approach utilizing a Vilsmeier reagent.

Route 1: The Phosphorus Oxychloride (POCl₃) Method

This established method employs phosphorus oxychloride as the chlorinating agent, often in the presence of an organic base to facilitate the reaction.

Reaction Mechanism and Rationale

The synthesis initiates with the activation of the lactam carbonyl group in 10H-dibenzo[b,f][1][2]thiazepine-11-one by phosphorus oxychloride. This forms a reactive intermediate which is subsequently attacked by a chloride ion. The presence of an organic base, such as N,N-dimethylaniline, is crucial as it acts as a catalyst and acid scavenger, driving the reaction towards completion.

Experimental Protocol

The following protocol is a representative example of the phosphorus oxychloride method[2][3]:

  • To a reaction vessel equipped with a stirrer, reflux condenser, and a dropping funnel, add 10H-dibenzo[b,f][1][2]thiazepine-11-one (1 equivalent), toluene, and N,N-dimethylaniline (0.6-0.8 equivalents)[2][3].

  • With stirring, add phosphorus oxychloride (1.2-1.5 equivalents) dropwise at room temperature over a period of approximately 30 minutes[2].

  • Heat the reaction mixture to reflux (approximately 110-112 °C) and maintain for 6-7 hours[2][3].

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed[3].

  • Upon completion, cool the reaction mixture to room temperature.

  • The work-up typically involves washing the organic phase to remove excess reagents and byproducts.

Visualizing the POCl₃ Pathway

POCl3_Route start 10H-dibenzo[b,f][1,4]thiazepine-11-one reagents POCl₃, N,N-dimethylaniline Toluene, 110-112°C, 7h start->reagents product 11-Chlorodibenzo[b,f]thiazepine reagents->product

Caption: Synthesis of 11-Chlorodibenzo[b,f]thiazepine via the POCl₃ method.

Route 2: The Vilsmeier Reagent Method

A more recent development in the synthesis of 11-Chlorodibenzo[b,f]thiazepine involves the use of a Vilsmeier reagent. This approach is often considered a milder alternative to traditional chlorinating agents. The Vilsmeier reagent can be generated in situ from various precursors; this guide will focus on the use of bis(trichloromethyl)carbonate (BTC) and dimethylformamide (DMF).

Reaction Mechanism and Rationale

The Vilsmeier reagent is formed in situ from the reaction of BTC with DMF. This electrophilic species then activates the lactam carbonyl of the starting material, facilitating nucleophilic attack by the chloride ion. This method is reported to have advantages such as shorter reaction times and simpler post-treatment[1].

Experimental Protocol

The following protocol is based on a patented method utilizing a Vilsmeier reagent[1]:

  • In a three-neck flask equipped with a thermometer, condenser, and mechanical stirring, charge 10H-dibenzo[b,f][1][2]thiazepine-11-one (1 equivalent), bis(trichloromethyl)carbonate (BTC) (0.83 equivalents), dimethylformamide (DMF) (0.08 equivalents), and toluene.

  • Heat the reaction mixture to reflux (approximately 112 °C) and maintain for 3 hours[1].

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and concentrate under reduced pressure to yield a viscous liquid[1].

  • Recrystallize the crude product from toluene and petroleum ether to obtain the solid product[1].

  • Filter the solid and wash with petroleum ether, followed by drying[1].

Visualizing the Vilsmeier Reagent Pathway

Vilsmeier_Route start 10H-dibenzo[b,f][1,4]thiazepine-11-one reagents BTC, DMF Toluene, 112°C, 3h start->reagents product 11-Chlorodibenzo[b,f]thiazepine reagents->product

Caption: Synthesis of 11-Chlorodibenzo[b,f]thiazepine via the Vilsmeier reagent method.

Comparative Analysis of Synthesis Routes

ParameterRoute 1: Phosphorus Oxychloride (POCl₃)Route 2: Vilsmeier Reagent (BTC/DMF)
Chlorinating Agent Phosphorus oxychloride (POCl₃)Vilsmeier reagent (from BTC and DMF)
Catalyst/Base N,N-dimethylanilineDMF (acts as a precursor and catalyst)
Solvent TolueneToluene
Reaction Temperature 110-112 °C[2]70-112 °C[1]
Reaction Time ~7 hours[2]2-5 hours[1]
Reported Yield Not explicitly stated in provided abstracts, but implied to be industrially viable.86-92%[1]
Safety & Handling POCl₃ is highly corrosive and reacts violently with water. Requires careful handling.BTC is a solid and can be easier to handle than POCl₃, though it is also moisture-sensitive. The overall method is described as having less pollution[1].
Work-up & Purification Requires washing steps to remove the base and phosphorus byproducts[2].Simple post-treatment involving recrystallization[1].

Discussion

Yield and Efficiency: The Vilsmeier reagent method demonstrates high reported yields, reaching up to 92%, with significantly shorter reaction times compared to the POCl₃ method.[1] This increased efficiency can be a considerable advantage in an industrial setting, leading to higher throughput and reduced operational costs.

Operational Safety and Simplicity: The Vilsmeier reagent route is presented as a more environmentally friendly and safer alternative.[1] Phosphorus oxychloride is notoriously hazardous, and its use necessitates stringent safety protocols. The work-up for the POCl₃ method can also be more complex due to the need to quench the reagent and remove ionic byproducts. The Vilsmeier method, with its simpler work-up, offers a more streamlined process.[1]

Reagent Cost and Availability: While not explicitly detailed in the provided references, a full cost analysis would need to consider the relative prices of phosphorus oxychloride and N,N-dimethylaniline versus bis(trichloromethyl)carbonate and DMF. However, the higher efficiency and simpler processing of the Vilsmeier route may offset any potential differences in raw material costs.

Conclusion

Both the phosphorus oxychloride and the Vilsmeier reagent methods are viable for the synthesis of 11-Chlorodibenzo[b,f]thiazepine. However, the Vilsmeier reagent approach, particularly with BTC and DMF, presents several key advantages, including higher reported yields, shorter reaction times, and a more favorable safety and environmental profile.[1] For researchers and manufacturers seeking to optimize the production of this critical intermediate, the Vilsmeier reagent method represents a compelling and efficient alternative to the classical POCl₃ route.

References

A Comparative Guide to Quetiapine Synthesis: An In-Depth Analysis of the 11-Chlorodibenzo[b,f]thiazepine Route and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of synthetic pathways for the atypical antipsychotic drug quetiapine, intended for researchers, chemists, and professionals in pharmaceutical development. Quetiapine, marketed as Seroquel, is a cornerstone therapy for schizophrenia and bipolar disorder, making the efficiency, scalability, and safety of its synthesis a critical area of process chemistry.[1][2][3] We will dissect the predominant manufacturing route, which proceeds through the key intermediate 11-chlorodibenzo[b,f]thiazepine , and contrast it with notable alternative strategies that have been developed to address cost, safety, and environmental concerns.

Section 1: The Preeminent Pathway: Synthesis via 11-Chlorodibenzo[b,f]thiazepine

The most widely adopted and well-documented synthesis of quetiapine is a convergent process that hinges on the formation of an activated tricyclic intermediate, 11-chlorodibenzo[b,f]thiazepine. This intermediate is then coupled with the requisite piperazine side chain. This approach is favored in industrial settings for its reliability and high throughput.[2][4][5]

Stage 1: Formation of the Key Intermediate, 11-Chlorodibenzo[b,f]thiazepine

The synthesis begins with the lactam, dibenzo[b,f][4][6]thiazepin-11(10H)-one (Intermediate I ). The critical transformation is the conversion of the lactam's carbonyl group into an imino chloride, a much more reactive electrophile for subsequent nucleophilic substitution.

The choice of chlorinating agent is the primary variable in this step. Historically, phosphorus oxychloride (POCl₃) has been the reagent of choice.[1][2][4] However, its hazardous nature and the large quantities often required have spurred the development of alternative methods.

  • Causality Behind Reagent Choices: The reaction of Intermediate I with POCl₃ in the presence of an organic base, such as N,N-dimethylaniline or a trialkylamine, facilitates the formation of the reactive Vilsmeier-Haack type intermediate, which readily converts the lactam to the imino chloride (Intermediate II ).[1][4] Patents reveal that a synergistic effect can be achieved by using a mixture of an organic and an inorganic base, which has been found to surprisingly enhance yield, purity, and even the color characteristics of the final product.[4] The move from using POCl₃ as both reagent and solvent to using it in stoichiometric amounts within a non-hazardous solvent like toluene represents a significant process improvement, drastically reducing hazardous waste.[2]

This protocol is a synthesis of methodologies described in the patent literature.[4]

  • Setup: To a 2 L flask equipped with a condenser, thermometer, mechanical stirrer, and under an inert nitrogen atmosphere, charge dibenzo[b,f][4][6]thiazepin-11(10H)-one (100 g, Intermediate I ).

  • Reagent Addition: Add toluene as the solvent. Then, introduce a mixture of an organic base (e.g., triethylamine) and an inorganic base (e.g., potassium carbonate).

  • Chlorination: Carefully add phosphorus oxychloride (POCl₃) to the stirred mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 14-16 hours, monitoring for completion by TLC or HPLC.

  • Work-up: Upon completion, the resulting toluene solution containing 11-chlorodibenzo[b,f]thiazepine (Intermediate II ) can often be used directly in the next step after a suitable aqueous work-up to remove inorganic salts and excess base.[4]

Stage 2: Condensation and Formation of Quetiapine Base

The second stage involves a nucleophilic aromatic substitution, where the chlorine atom on Intermediate II is displaced by the secondary amine of the piperazine side chain, 1-(2-hydroxyethoxy)ethylpiperazine.

  • Causality Behind Process Design: This condensation reaction is typically performed at elevated temperatures (reflux) to ensure a sufficient reaction rate.[4] The work-up is multi-step and designed for high-purity isolation. After the initial reaction, the mixture is cooled and quenched with a strong base (e.g., 30% NaOH) to neutralize any acidic byproducts. The organic phase, containing the quetiapine base, is then subjected to an acid wash (e.g., with aqueous citric acid). This is a classic purification technique: the basic quetiapine is protonated and becomes water-soluble, moving into the aqueous phase while non-basic organic impurities remain in the toluene. The aqueous phase is then washed with fresh toluene to remove residual impurities. Finally, the pH of the aqueous phase is raised with a base (e.g., potassium carbonate), which deprotonates the quetiapine, making it insoluble in water and allowing it to be extracted back into an organic solvent.[4] This acid-base extraction is a highly effective, self-validating system for purification.

  • Setup: To the toluene solution of Intermediate II from the previous step, add 1-(2-hydroxyethoxy)ethylpiperazine.

  • Reaction: Heat the reaction mixture to reflux (approx. 110°C in toluene) and maintain for 14-16 hours until the reaction is complete.

  • Quench and Wash: Cool the mixture to approximately 60°C and add water and a 30% sodium hydroxide solution. Stir and cool to room temperature. Separate the organic phase and wash it with a dilute NaOH solution.

  • Acidic Extraction: Treat the organic phase with an aqueous solution of citric acid. The product will move to the aqueous phase. Separate the aqueous phase and wash it with fresh toluene.

  • Product Isolation: To the purified aqueous phase, add toluene and then a potassium carbonate solution to raise the pH. This reconstitutes the quetiapine free base, which is extracted into the toluene layer.

  • Final Step: The separated organic phase is decolored (e.g., with charcoal), filtered, and the solvent is removed under vacuum to yield the quetiapine free base as a viscous oil. Molar yields for this step are reported to be in the range of 91-96%.[4]

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Condensation I Dibenzo[b,f][1,4]thiazepin- 11(10H)-one (I) II 11-Chlorodibenzo[b,f]- thiazepine (II) I->II POCl₃, Base Toluene, Reflux Quetiapine Quetiapine Base II->Quetiapine Toluene, Reflux Piperazine 1-(2-Hydroxyethoxy)ethyl- piperazine Piperazine->Quetiapine G cluster_main Primary Route cluster_alt1 Alternative 1: Direct Condensation cluster_alt3 Alternative 3: Core Synthesis Lactam Dibenzo[b,f][1,4]thiazepin- 11(10H)-one (I) Chloro 11-Chlorodibenzo[b,f]- thiazepine (II) Lactam->Chloro POCl₃ Quetiapine Quetiapine Chloro->Quetiapine + Piperazine Side Chain Lactam1 Dibenzo[b,f][1,4]thiazepin- 11(10H)-one (I) Lactam1->Quetiapine + Piperazine Side Chain Titanium Alkoxide Catalyst Precursor 2-(Phenylthio)aniline Precursor->Lactam One-Pot Synthesis (e.g., Triphosgene)

References

A Comparative Spectroscopic Guide to 11-Chlorodibenzo[b,f]thiazepine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the spectroscopic techniques used to characterize 11-Chlorodibenzo[b,f]thiazepine, a key heterocyclic compound, and its derivatives. As a crucial intermediate and a known impurity in the synthesis of the atypical antipsychotic drug Quetiapine, a thorough understanding of its spectroscopic properties is essential for quality control, impurity profiling, and the development of novel therapeutic agents. This document moves beyond a simple recitation of methods to offer insights into the causal relationships behind experimental choices, ensuring a robust and validated approach to the structural elucidation of this important class of molecules.

Introduction to 11-Chlorodibenzo[b,f]thiazepine

11-Chlorodibenzo[b,f]thiazepine (C₁₃H₈ClNS, Molar Mass: 245.73 g/mol , CAS: 13745-86-3) is a tricyclic heterocyclic compound featuring a central seven-membered thiazepine ring fused to two benzene rings.[1][2][3][4] The chlorine atom at the 11-position is a key feature, influencing the molecule's reactivity and its spectroscopic signature. This compound is of significant interest as "Quetiapine Impurity 32," necessitating precise analytical methods for its detection and quantification.[4]

This guide will explore the application of four primary spectroscopic techniques for the analysis of 11-Chlorodibenzo[b,f]thiazepine: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Infrared (IR) Spectroscopy. For each technique, we will discuss the underlying principles, provide detailed experimental protocols, and present comparative data to aid in the identification and characterization of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For 11-Chlorodibenzo[b,f]thiazepine, ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the confirmation of the dibenzo[b,f]thiazepine scaffold and the position of the chloro-substituent.

Causality Behind Experimental Choices

The choice of solvent and NMR experiments is critical for obtaining high-quality data. Deuterated chloroform (CDCl₃) is a common solvent for similar heterocyclic compounds due to its excellent solubilizing properties and relatively simple solvent signal. However, for compounds with limited solubility or for specific hydrogen-bonding studies, dimethyl sulfoxide-d₆ (DMSO-d₆) can be a viable alternative.

Beyond standard one-dimensional ¹H and ¹³C NMR, two-dimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for definitive assignments, especially for complex derivatives. COSY reveals proton-proton couplings, HSQC correlates directly bonded proton-carbon pairs, and HMBC identifies longer-range (2-3 bond) proton-carbon correlations, which is crucial for piecing together the molecular framework.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: 0-12 ppm.

    • Set the relaxation delay (d1) to at least 1 second to ensure quantitative integration where necessary.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0-160 ppm.

    • A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • 2D NMR Acquisition (if necessary):

    • Run standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets.

    • Optimize the acquisition and processing parameters as needed based on the sample concentration and the complexity of the spectrum.

Data Presentation: Predicted and Comparative NMR Data

Table 1: Representative ¹H and ¹³C NMR Data for Related Dibenzoxazepine Derivatives

CompoundSolvent¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
Dibenzo[b,f][2][6]oxazepin-11-amineCDCl₃7.62 (dd), 7.42 (ddd), 7.07 (dtd), 6.88 (ddd), 6.82-6.68 (m), 3.83 (s)159.71, 141.17, 139.10, 134.54, 133.83, 126.56, 122.62, 121.24, 118.95, 117.12, 116.26, 115.50, 102.59
7-Chlorodibenzo[b,f][2][6]oxazepin-11-amineCDCl₃7.67–7.56 (m), 7.46 (ddd), 7.13 (td), 6.98 (dd), 6.87 (d), 6.85–6.74 (m), 3.88 (s)158.86, 141.48, 137.76, 134.64, 133.90, 126.26, 123.25, 122.56, 120.83, 117.57, 115.93, 102.96

Note: The presence of the sulfur atom in 11-Chlorodibenzo[b,f]thiazepine will influence the chemical shifts compared to these oxygen-containing analogs.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. For 11-Chlorodibenzo[b,f]thiazepine, MS can confirm the elemental composition and help in the identification of its derivatives and metabolites.

Causality Behind Experimental Choices

The choice of ionization technique is paramount. Electron Ionization (EI) is a high-energy technique that often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule. This is particularly useful for structural elucidation of unknown compounds. In contrast, soft ionization techniques like Electrospray Ionization (ESI) and Chemical Ionization (CI) are less energetic and typically produce a prominent molecular ion peak, which is ideal for accurate molecular weight determination. For impurity profiling in complex matrices, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides excellent sensitivity and selectivity.

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Chromatographic Separation (LC):

    • Inject the sample onto a reverse-phase HPLC column (e.g., C18).

    • Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of formic acid or ammonium acetate to improve ionization.

  • Mass Spectrometric Detection (MS):

    • Ionize the eluting compounds using an ESI source in positive ion mode.

    • Acquire full scan mass spectra to identify the molecular ion.

    • Perform tandem MS (MS/MS) on the molecular ion to generate a fragmentation spectrum.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion to confirm the elemental composition.

    • Analyze the fragmentation pattern to deduce the structure of the molecule. The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature.

Data Presentation: Expected Mass Spectral Data

The molecular ion of 11-Chlorodibenzo[b,f]thiazepine is expected at m/z 245, with a characteristic isotopic peak at m/z 247 due to the presence of ³⁷Cl. The fragmentation pattern in EI-MS would likely involve the loss of chlorine, followed by the cleavage of the thiazepine ring.

Table 2: Predicted Mass Spectrometry Data for 11-Chlorodibenzo[b,f]thiazepine

Ionm/z (for ³⁵Cl)Description
[M]⁺245Molecular Ion
[M+2]⁺247Isotopic peak due to ³⁷Cl
[M-Cl]⁺210Loss of a chlorine radical
Further Fragments<210Cleavage of the thiazepine ring

Diagram: Logical Workflow for LC-MS/MS Analysis

workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Analyte Solution LC HPLC Separation Sample->LC ESI Electrospray Ionization LC->ESI MS1 MS1 Scan (Molecular Ion) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2 Scan (Fragment Ions) CID->MS2 Analysis Structure Elucidation MS2->Analysis G compound 11-Chlorodibenzo[b,f]thiazepine nmr NMR Spectroscopy (¹H, ¹³C, 2D) compound->nmr ms Mass Spectrometry (LC-MS/MS) compound->ms uv UV-Vis Spectroscopy compound->uv ir IR Spectroscopy compound->ir structure Structural Elucidation nmr->structure ms->structure quant Quantitative Analysis uv->quant ir->structure structure->quant

References

A Comparative Guide to the Impurity Profiling of 11-Chlorodibenzo[b,f]thiazepine Batches

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative of Purity in Pharmaceutical Intermediates

In the synthesis pathway of critical active pharmaceutical ingredients (APIs), the quality of each intermediate is paramount. 11-Chlorodibenzo[b,f]thiazepine is a key intermediate in the synthesis of Quetiapine, a widely used atypical antipsychotic medication. The impurity profile of this intermediate directly influences the purity of the final API, potentially affecting its safety and efficacy. Variations between manufacturing batches, arising from subtle shifts in reaction conditions, raw material quality, or storage, can introduce a spectrum of impurities. Therefore, a robust and validated analytical strategy to profile and compare these batches is not merely a quality control measure; it is a cornerstone of ensuring drug safety and regulatory compliance.

This guide provides an in-depth, experience-driven framework for the comprehensive impurity profiling of different 11-Chlorodibenzo[b,f]thiazepine batches. We will move beyond rote protocol recitation to explore the scientific rationale behind our analytical choices, presenting a self-validating system for impurity detection, identification, and quantification. Our approach is grounded in the principles set forth by the International Council for Harmonisation (ICH) guidelines, which mandate the control of impurities in new drug substances.[1]

The Analytical Strategy: A Two-Pillar Approach

A comprehensive analysis requires a dual strategy: first, a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for quantitative analysis, and second, a highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for unambiguous identification of known and unknown impurities.

Causality of Method Selection

Why not rely on a single technique? HPLC with UV detection is the workhorse of quality control labs, offering precision and reliability for quantifying known impurities against a reference standard.[2][3] However, it falls short in identifying unknown peaks, as UV detection is not specific. LC-MS/MS provides the requisite specificity, capable of elucidating the molecular weight and structural fragments of trace-level impurities, making it the gold standard for identification.[4][5] By combining these techniques, we create a powerful, cross-validating workflow.

G

Anticipated Impurities: Understanding the Chemistry

Effective impurity profiling begins with a theoretical understanding of the potential impurities that can arise during the synthesis and storage of 11-Chlorodibenzo[b,f]thiazepine. The most common industrial synthesis involves the chlorination of Dibenzo[b,f][6][7]thiazepin-11(10H)-one using an agent like phosphorus oxychloride.[8]

Based on this, we anticipate the following key impurities:

  • Impurity I (Process-Related): Dibenzo[b,f][6][7]thiazepin-11(10H)-one. This is the starting material, and its presence indicates an incomplete reaction.[8][9]

  • Impurity II (Degradation-Related): Dibenzo[b,f][6][7]thiazepin-11(10H)-one. The product is susceptible to hydrolysis, which reverts it to the starting lactam. This is a critical stability concern.[9]

  • Impurity III (Process-Related): Dichloro-dibenzo[b,f]thiazepine isomer. Over-chlorination can lead to the addition of a second chlorine atom on one of the aromatic rings.

  • Impurity IV (Process-Related): Dimeric Impurity. Reactive intermediates could potentially dimerize under certain process conditions.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and stability-indicating, meaning the method can resolve the main component from its potential impurities and degradation products.

Protocol 1: Quantitative Analysis by RP-HPLC-UV

Rationale: A reversed-phase C18 column is selected for its versatility in separating compounds of moderate polarity like 11-Chlorodibenzo[b,f]thiazepine and its likely impurities. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved effectively within a reasonable runtime. The detection wavelength of 220 nm is chosen based on the UV absorbance characteristics of the dibenzothiazepine core structure, providing good sensitivity for the parent compound and related structures.[1]

Methodology:

  • Chromatographic System: Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 40
    15.0 85
    20.0 85
    20.1 40

    | 25.0 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 25 mg of each batch sample in a 50 mL volumetric flask with a 50:50 mixture of Acetonitrile and Water (diluent) to achieve a concentration of 0.5 mg/mL.

Protocol 2: Impurity Identification by LC-MS/MS

Rationale: This method is designed for the definitive identification of impurities detected by the HPLC-UV method. Electrospray ionization in positive mode (ESI+) is highly effective for nitrogen-containing heterocyclic compounds. A high-resolution mass spectrometer (like a Q-TOF or Orbitrap) is ideal, but a sensitive triple quadrupole instrument operating in Selected Reaction Monitoring (SRM) mode for known impurities and full scan mode for unknowns is also highly effective.[4][5]

Methodology:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: A faster gradient can be used due to the higher efficiency of UPLC.

    Time (min) %B
    0.0 30
    7.0 95
    8.0 95
    8.1 30

    | 10.0 | 30 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Data Acquisition:

    • Full Scan: m/z 100-600 for detection of unknown impurities.

    • SRM Transitions (Hypothetical):

      Compound Precursor Ion (m/z) Product Ion (m/z)
      11-Chlorodibenzo[b,f]thiazepine 246.0 211.0

      | Dibenzo[b,f][6][7]thiazepin-11(10H)-one (Imp. I/II) | 228.0 | 195.1 |

G

Comparative Analysis: A Case Study of Three Batches

To illustrate the application of these protocols, we present a comparative analysis of three hypothetical batches of 11-Chlorodibenzo[b,f]thiazepine. The data presented below is representative of what a researcher might encounter.

  • Batch A (Reference): Produced under standard, validated operating conditions.

  • Batch B (Process Excursion): Synthesized with a 10°C lower-than-specified reaction temperature during chlorination.

  • Batch C (Aged Sample): A reference batch stored for 24 months under ambient conditions.

Table 1: HPLC-UV Quantitative Impurity Profile Comparison

ImpurityRetention Time (min)Batch A (% Area)Batch B (% Area)Batch C (% Area)
Impurity I/II (Starting Material/Hydrolysis)7.20.080.450.25
11-Chlorodibenzo[b,f]thiazepine 11.5 99.85 99.41 99.65
Unknown Impurity @ 13.1 min13.10.040.060.05
Unknown Impurity @ 14.5 min14.50.030.080.05
Total Impurities 0.15 0.59 0.35
Assay (by Area %) 99.85 99.41 99.65

Table 2: LC-MS/MS Identification Summary

RT (min)Proposed IdentityObserved [M+H]+ (m/z)Key Fragment Ions (m/z)Confirmation in Batches
7.2Dibenzo[b,f][6][7]thiazepin-11(10H)-one228.1195.1, 167.1A, B, C
11.511-Chlorodibenzo[b,f]thiazepine246.0211.0, 178.1A, B, C
13.1Dichloro-dibenzo[b,f]thiazepine (Imp. III)280.0245.0, 211.0A, B, C
14.5Dimeric Species (Imp. IV) - Tentative455.1227.9, 195.1B

Interpretation and Insights

  • Batch A (Reference): This batch meets high-purity standards. The total impurity level is low (0.15%), and the primary known impurity (starting material) is well below a typical 0.1% reporting threshold.

  • Batch B (Process Excursion): The lower reaction temperature has clearly resulted in an incomplete reaction, evidenced by the significantly higher level of starting material (Impurity I/II) at 0.45%. This level exceeds the typical ICH identification threshold (often 0.10-0.15%), necessitating its characterization.[1] Furthermore, a new, late-eluting impurity (tentatively identified as a dimer) appears at 0.08%, indicating an alternative reaction pathway may have been favored under these suboptimal conditions. This batch would likely be rejected or require reprocessing.

  • Batch C (Aged Sample): Compared to the fresh reference batch, the level of Impurity I/II has increased from 0.08% to 0.25%. Since this impurity is also the hydrolysis product, this increase strongly suggests degradation upon storage. This data is critical for establishing a re-test date and defining appropriate storage conditions for the intermediate.

Conclusion: From Data to Decision

This guide demonstrates a comprehensive, scientifically-grounded methodology for the impurity profiling of different 11-Chlorodibenzo[b,f]thiazepine batches. By integrating quantitative HPLC-UV with definitive LC-MS/MS identification, a complete picture of batch quality, process consistency, and stability can be established. The hypothetical case study illustrates how this data directly informs critical decisions in the drug development and manufacturing process, ensuring that only high-quality intermediates proceed to the final API synthesis. Adherence to such a rigorous, well-justified analytical strategy is fundamental to upholding scientific integrity and ensuring patient safety.

References

A Comparative Guide to Chlorinating Agents in Dibenzothiazepine Synthesis: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The dibenzothiazepine scaffold is a privileged structure in medicinal chemistry, forming the core of important pharmaceuticals. The synthesis of these complex tricyclic systems requires careful consideration of reagents and reaction conditions. A critical step in many synthetic routes is the activation of a carboxylic acid for intramolecular cyclization or the conversion of a lactam to a reactive intermediate. This guide provides an in-depth, comparative analysis of various chlorinating agents for the synthesis of dibenzothiazepine derivatives, grounded in mechanistic principles and supported by available experimental data.

The Strategic Role of Chlorination in Dibenzothiazepine Synthesis

The construction of the dibenzothiazepine core can be broadly approached via two key strategies where chlorinating agents play a pivotal role:

  • Intramolecular Cyclization of 2-Amino-2'-carboxy-diphenylsulfide Derivatives: This convergent approach involves the formation of an amide bond to close the central seven-membered ring. A common method to facilitate this is the activation of the carboxylic acid moiety. While direct dehydration using condensing agents like polyphosphoric acid (PPA) is frequently employed[1], the conversion of the carboxylic acid to a more reactive acyl chloride is a classic and powerful alternative.

  • Functionalization of the Dibenzo[b,f][1][2]thiazepin-11(10H)-one Core: For many applications, the lactam functionality of the dibenzothiazepinone core needs to be converted into a more versatile intermediate, such as an 11-chloro-dibenzo[b,f][1][2]thiazepine (imino chloride). This imino chloride is a key precursor for introducing various substituents at the 11-position.

This guide will dissect the performance of common chlorinating agents in both contexts, offering insights to guide your synthetic strategy.

Part 1: Intramolecular Cyclization via Acyl Chloride Formation

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. The choice of chlorinating agent is dictated by the substrate's sensitivity, desired reaction conditions, and the nature of the byproducts.

DOT Diagram: Proposed Acyl Chloride Mediated Cyclization

G cluster_start Starting Material cluster_reagents Chlorinating Agents start 2-Amino-2'-carboxy- diphenylsulfide Derivative SOCl2 Thionyl Chloride (SOCl₂) start->SOCl2 Activation COCl2 Oxalyl Chloride ((COCl)₂) start->COCl2 Activation PCl5 Phosphorus Pentachloride (PCl₅) start->PCl5 Activation intermediate Acyl Chloride Intermediate SOCl2->intermediate COCl2->intermediate PCl5->intermediate product Dibenzo[b,f][1,4]thiazepin-11(10H)-one intermediate->product Intramolecular Cyclization (-HCl)

Caption: Proposed pathway for dibenzothiazepinone synthesis via an acyl chloride intermediate.

Comparative Analysis of Chlorinating Agents for Acyl Chloride Formation
ParameterThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)Phosphorus Pentachloride (PCl₅)
Reactivity & Conditions High reactivity, often requires heating or reflux.[3]Milder, often proceeds at room temperature, sometimes with a DMF catalyst.[3]Very reactive, often used for less reactive acids.
Mechanism Forms an intermediate chlorosulfite anhydride.Forms a Vilsmeier-type intermediate with catalytic DMF.Direct chlorination.
Byproducts SO₂ (gas), HCl (gas).[3]CO (gas), CO₂ (gas), HCl (gas).[3]POCl₃ (liquid), HCl (gas).
Work-up Simple, as byproducts are gaseous.Simple, as byproducts are gaseous.More complex due to liquid POCl₃ byproduct, which needs to be removed.
Substrate Compatibility Can cause side reactions with sensitive functional groups due to high reactivity and HCl generation.Generally more selective and compatible with a wider range of functional groups.Can lead to undesired chlorination of other functional groups.
Safety Toxic and corrosive. Reacts violently with water.Toxic and corrosive. Decomposes to toxic gases.Moisture-sensitive solid, corrosive.
Expert Insights & Recommendations

For the synthesis of a dibenzothiazepine precursor, which contains a secondary amine, Oxalyl Chloride is often the preferred reagent. The milder reaction conditions minimize the risk of side reactions involving the amine or the aromatic rings. The use of a catalytic amount of DMF to form the Vilsmeier reagent in situ allows for controlled and efficient conversion to the acyl chloride at or below room temperature.

Thionyl Chloride is a cost-effective alternative, but its higher reactivity and the need for elevated temperatures could lead to undesired side reactions. The generated HCl can also protonate the amine, potentially hindering the subsequent cyclization.

Phosphorus Pentachloride is generally too harsh for this type of substrate and may lead to a complex mixture of products. Its primary advantage is for the chlorination of less reactive carboxylic acids.

Part 2: Chlorination of the Dibenzo[b,f][1][2]thiazepin-11(10H)-one Lactam

The conversion of the lactam to an imino chloride is a key step for the synthesis of many dibenzothiazepine-based drugs. This transformation opens the door for nucleophilic substitution at the 11-position.

DOT Diagram: Imino Chloride Formation

G cluster_reagents Chlorinating Agents start Dibenzo[b,f][1,4]thiazepin-11(10H)-one POCl3 Phosphorus Oxychloride (POCl₃) start->POCl3 Vilsmeier Vilsmeier Reagent (e.g., from BTC + DMF) start->Vilsmeier product 11-Chloro-dibenzo[b,f][1,4]thiazepine (Imino Chloride) POCl3->product Vilsmeier->product

Caption: Established pathways for the synthesis of 11-chloro-dibenzo[b,f][1][2]thiazepine.

Comparative Analysis of Chlorinating Agents for Imino Chloride Formation
Chlorinating AgentReagentsSolventTemperatureYieldReference
Phosphorus Oxychloride POCl₃, N,N-dimethylanilineNeat POCl₃RefluxNot explicitly stated, but sufficient for further steps.[4]
Vilsmeier Reagent Di-(trichloromethyl)carbonate (BTC), DMFToluene70-112°C90-92%[2][5]
Expert Insights & Recommendations

Phosphorus Oxychloride (POCl₃) is a classical and effective reagent for this transformation. The use of N,N-dimethylaniline as a base helps to neutralize the HCl generated during the reaction. However, the reaction often requires high temperatures (refluxing in neat POCl₃) and the work-up can be challenging due to the need to quench a large excess of the reagent.

The use of a Vilsmeier reagent , generated in situ from sources like di-(trichloromethyl)carbonate (BTC, also known as triphosgene) and DMF, presents a more modern and often milder alternative. This method has been reported to give excellent yields (90-92%) under more controlled conditions in a less harsh solvent like toluene.[2][5] This approach can be advantageous for substrates with sensitive functional groups and may offer a better safety profile and easier work-up compared to using a large excess of POCl₃.

Experimental Protocol: Synthesis of 11-Chloro-dibenzo[b,f][1][2]thiazepine using a Vilsmeier Reagent

This protocol is based on the procedure described in the patent literature.[2]

Materials:

  • 10H-dibenzo[b,f][1][2]thiazepin-11-one

  • Di-(trichloromethyl)carbonate (BTC)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Petroleum ether

  • Three-neck round-bottom flask

  • Thermometer

  • Constant pressure dropping funnel

  • Mechanical stirrer

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a 100 mL three-neck flask equipped with a thermometer, a constant pressure dropping funnel, and a mechanical stirrer, add 6.81 g (30 mmol) of 10H-dibenzo[b,f][1][2]thiazepin-11-one, 7.43 g (25 mmol) of BTC, 0.18 g (2.4 mmol) of DMF, and 50 mL of toluene.

  • Heat the reaction mixture to reflux (approximately 112°C) with stirring.

  • Maintain the reflux for 3.0 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent and any volatile byproducts under reduced pressure using a rotary evaporator to obtain a brown viscous liquid.

  • Recrystallize the crude product from toluene.

  • Collect the precipitated solid by suction filtration.

  • Wash the solid with petroleum ether.

  • Dry the product to obtain 11-chloro-dibenzo[b,f][1][2]thiazepine as a white solid. (Reported yield: 6.76 g, 92%).[2]

Conclusion

The choice of chlorinating agent in the synthesis of dibenzothiazepines is highly dependent on the specific transformation being targeted. For the intramolecular cyclization of a 2-amino-2'-carboxy-diphenylsulfide derivative, while direct dehydration is common, a hypothetical approach using oxalyl chloride would offer the mildest conditions for forming the reactive acyl chloride intermediate.

For the crucial conversion of the dibenzothiazepinone lactam to the 11-chloro-dibenzo[b,f][1][2]thiazepine, the use of a Vilsmeier reagent generated from BTC and DMF in toluene has been demonstrated to be a high-yielding and potentially more controlled alternative to the classical phosphorus oxychloride method. Researchers should consider the trade-offs between reactivity, reaction conditions, byproduct profiles, and safety when selecting the optimal chlorinating agent for their specific synthetic goals.

References

A Senior Application Scientist's Guide to Assessing the Purity of Commercial 11-Chlorodibenzo[b,f]thiazepine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Gatekeeper in Synthesis

11-Chlorodibenzo[b,f]thiazepine (CDBT) is a pivotal intermediate in the synthesis of several key pharmaceutical compounds, most notably the atypical antipsychotic, Quetiapine.[1] Its molecular structure, a dibenzothiazepine core with a reactive chlorine at the 11-position, makes it an excellent scaffold for building more complex molecules.[2][3] However, the very reactivity that makes CDBT valuable also renders it susceptible to the formation of process-related impurities and degradation products.

For researchers in drug development, the purity of this starting material is not a trivial specification; it is a critical determinant of the success of downstream reactions. Impurities present in the CDBT batch can carry through the synthetic route, leading to a final Active Pharmaceutical Ingredient (API) with a complex and potentially unacceptable impurity profile. This can compromise reaction yields, complicate purification processes, and, most importantly, introduce unknown entities that pose a safety risk and create regulatory hurdles.

This guide provides a comprehensive, multi-technique framework for the rigorous assessment of commercial CDBT purity. We will move beyond simple percentage values on a supplier's Certificate of Analysis (CoA) to establish a self-validating system of orthogonal methods. Our approach is grounded in the principles of analytical chemistry, emphasizing not just the how but the fundamental why behind each experimental choice.

The Impurity Landscape: What to Expect and Where It Comes From

A robust analytical strategy begins with understanding the potential impurities. For CDBT, these generally fall into two categories:

  • Process-Related Impurities: These are chemical species introduced or created during the synthesis of CDBT itself. The common synthesis route involves the reaction of dibenzo[b,f][1][4]thiazepine-11(10H)-one with a chlorinating agent like phosphorus oxychloride.[1][5]

    • Unreacted Starting Material: The most common impurity is the starting lactam, dibenzo[b,f][1][4]thiazepine-11(10H)-one, resulting from an incomplete reaction.[1]

    • By-products: Side reactions can lead to the formation of dimers or other related substances.

    • Residual Solvents: Synthesis and work-up procedures often use organic solvents (e.g., toluene), which may remain in the final product.[1]

  • Degradation Products: CDBT can degrade over time, particularly if not stored under recommended inert and cold conditions.[6]

    • Hydrolysis Product: The most likely degradation pathway is the hydrolysis of the reactive 11-chloro group back to the parent lactam, dibenzo[b,f][1][4]thiazepine-11(10H)-one. This makes the starting material both a process impurity and a potential degradant.

Primary Assessment: High-Performance Liquid Chromatography (HPLC-UV)

Causality: High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis for non-volatile organic molecules like CDBT. Its high resolving power allows for the separation of the main component from closely related impurities, and when coupled with a UV detector, it provides a robust quantitative assessment based on the chromophoric nature of the dibenzothiazepine ring system. A Diode Array Detector (DAD) is preferred as it can provide UV spectral data to assess peak purity and aid in preliminary identification.

Experimental Protocol: HPLC-UV Purity Determination

1. Instrumentation:

  • A quaternary HPLC system with a degasser, autosampler, column thermostat, and Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size). The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring system of CDBT.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to sharpen peak shape by protonating any residual silanols on the column.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 40% B

    • 18.1-25 min: Hold at 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C. Elevated temperature reduces mobile phase viscosity and can improve peak shape and efficiency.

  • Injection Volume: 5 µL.

  • Detection: DAD, monitoring at 254 nm. Scan range 200-400 nm for peak purity analysis.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the CDBT sample and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Dilute 1 mL of the stock solution to 10 mL with a 50:50 mixture of acetonitrile and water to yield a final concentration of 100 µg/mL.

4. System Suitability Testing (SST): A Self-Validating System

  • Before sample analysis, perform five replicate injections of the sample solution. The system is deemed suitable if:

    • Reproducibility: The relative standard deviation (%RSD) of the main peak area is ≤ 1.0%.

    • Tailing Factor: The tailing factor for the CDBT peak is between 0.9 and 1.5.

    • Theoretical Plates: The column efficiency for the CDBT peak is ≥ 5000.

  • Rationale: SST ensures that the analytical system is performing correctly on the day of analysis, providing confidence in the generated data.

5. Calculation:

  • Purity is calculated using the area normalization method:

    • % Purity = (Area of CDBT Peak / Total Area of All Peaks) x 100

Orthogonal Verification and Impurity Identification

Relying on a single technique is insufficient for a comprehensive assessment. Orthogonal methods, which measure different chemical properties, are essential for confirming purity and identifying unknown peaks observed in the HPLC chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality: While HPLC-UV separates components, it provides no structural information beyond a UV spectrum. Mass spectrometry provides a fundamental physical property: the mass-to-charge ratio (m/z) of a molecule. By coupling the HPLC to a mass spectrometer, we can obtain the molecular weight of each impurity as it elutes from the column, which is the first and most critical step in its identification.

cluster_workflow Impurity Identification Workflow A Unknown Peak in HPLC-UV Chromatogram B LC-MS Analysis A->B Analyze Sample C Determine Molecular Weight (m/z) B->C Ionize & Detect D Propose Putative Structure C->D Correlate with known process impurities (e.g., Starting Material MW = 227.28)

Caption: Workflow for putative impurity identification using LC-MS.

Protocol: The same HPLC method described above can be directly coupled to a mass spectrometer equipped with an Electrospray Ionization (ESI) source operating in positive ion mode. The expected [M+H]⁺ ion for CDBT (C₁₃H₈ClNS) is m/z 246.7.[2] Any other observed peaks in the total ion chromatogram can be interrogated for their mass, allowing for the likely identification of the starting material (dibenzo[b,f][1][4]thiazepine-11(10H)-one, MW 227.28, expected [M+H]⁺ at m/z 228.3).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the gold standard for structural elucidation.[7][8] It provides definitive proof of the main component's identity by mapping the complete proton (¹H) and carbon (¹³C) framework of the molecule. Crucially, it can detect and help identify impurities that may co-elute with the main peak in HPLC or have a poor UV response. Quantitative NMR (qNMR) can also provide a highly accurate assay value without the need for a specific reference standard of the analyte.[9]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the CDBT sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Acquire a standard proton spectrum. The aromatic region (typically 7.0-8.5 ppm) should show a complex splitting pattern consistent with the 8 protons on the dibenzothiazepine core. The absence of signals outside this region confirms the lack of aliphatic impurities. Signals from residual solvents (e.g., toluene at ~2.34 and 7.2 ppm) are easily identified.

  • ¹³C NMR: A proton-decoupled ¹³C spectrum will confirm the number of unique carbon environments.

  • Interpretation: The presence of small, unidentifiable signals in the ¹H NMR spectrum indicates impurities. By comparing the integral of an impurity peak to the integral of a known proton signal from the main component, a semi-quantitative estimate of its concentration can be made. For example, the presence of a singlet around 10.5 ppm in DMSO-d₆ could indicate the N-H proton of the unreacted lactam starting material.

Comparative Analysis: A Practical Application

To illustrate this multi-technique approach, consider the analysis of two different commercial batches of CDBT against a certified reference standard (CRS).

cluster_assessment Comprehensive Purity Assessment Workflow cluster_methods Analytical Methods start Receive Commercial CDBT Batch hplc HPLC-UV Purity & Impurity Profile start->hplc lcms LC-MS Impurity Mass ID start->lcms nmr NMR Structural Confirmation start->nmr decision Compare to Specifications & Reference Standard hplc->decision lcms->decision nmr->decision accept Accept Batch decision->accept Pass reject Reject Batch decision->reject Fail

Caption: A comprehensive workflow for qualifying a commercial batch of CDBT.

Hypothetical Data Summary
ParameterCertified Reference StandardCommercial Batch ACommercial Batch B
Purity by HPLC-UV (Area %) 99.9%99.5%98.8%
Largest Single Impurity (Area %) 0.05% (Unknown)0.45%0.70%
Total Impurities (Area %) 0.1%0.5%1.2%
Identity Confirmation by NMR Conforms to structureConforms to structureConforms to structure
Impurity ID by LC-MS / NMR Not applicableLargest impurity confirmed as Dibenzo[b,f][1][4]thiazepine-11(10H)-one (MW 227.28)Largest impurity is unknown (MW 261.7); several other minor impurities detected

Interpretation and Actionable Insights:

  • Certified Reference Standard (CRS): This material sets the benchmark for purity and is used to qualify the analytical methods.

  • Commercial Batch A: This batch shows high purity by HPLC.[4] The primary impurity is identified as the unreacted starting material. For many applications, this might be acceptable, as the impurity is known and its reactivity is understood. The decision to accept this batch depends on the specific requirements of the downstream synthesis.

  • Commercial Batch B: Although still possessing a relatively high purity value, this batch is more problematic. The total impurity level is higher, and critically, the main impurity is unknown. An unknown peak with a molecular weight of 261.7 could potentially be an oxidation product (+16 Da) or another by-product. The presence of multiple unidentified impurities makes this batch a higher risk for drug development and would likely warrant rejection or further purification.

Conclusion and Recommendations

Assessing the purity of a critical intermediate like 11-Chlorodibenzo[b,f]thiazepine is a multi-faceted task that cannot be satisfied by a single analytical result. A robust and trustworthy assessment relies on the strategic combination of high-resolution separation with orthogonal identification techniques.

Key Recommendations for Researchers:

  • Trust but Verify: Always treat the supplier's Certificate of Analysis as a starting point. An in-house, multi-technique verification is essential for critical raw materials.

  • Embrace Orthogonality: Combine HPLC for separation and quantification with MS for molecular weight determination and NMR for definitive structural confirmation.

  • Identify Your Impurities: Make every effort to identify impurities that are present at levels >0.1%. Understanding the structure of an impurity allows you to predict its reactivity and potential impact on your process and final product.

  • Establish a Standard: Whenever possible, procure a certified reference standard to ensure the accuracy and validity of your in-house analytical methods.

By implementing this comprehensive analytical workflow, researchers and drug development professionals can ensure the quality of their starting materials, leading to more robust processes, cleaner products, and ultimately, a more streamlined path to regulatory approval.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Dibenzothiazepines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and practical workflows for the cross-validation of analytical methods tailored to dibenzothiazepines, a critical class of atypical antipsychotic agents. Designed for researchers, analytical development scientists, and quality control professionals, this document synthesizes regulatory expectations with field-proven insights to ensure data integrity across the lifecycle of a drug product.

Introduction: The Analytical Imperative for Dibenzothiazepines

Dibenzothiazepines, including compounds like quetiapine, clozapine, and olanzapine, are mainstays in the treatment of various psychiatric disorders. Their therapeutic efficacy is concentration-dependent, and they often have a narrow therapeutic window. Consequently, the ability to accurately and reliably quantify these compounds and their metabolites in biological matrices and pharmaceutical formulations is paramount for both clinical monitoring and quality control.

The analytical methods used to generate this data must be robust, reliable, and fit for purpose. However, over the course of a drug development program, it's common for methods to evolve or for samples to be analyzed at different laboratories or with different techniques.[1] This introduces a critical challenge: ensuring that the data generated remains consistent and comparable. This is the core purpose of analytical method cross-validation.

The 'Why' of Cross-Validation: Ensuring Data Comparability

Cross-validation is the formal process of comparing two distinct analytical methods to demonstrate that they provide equivalent results.[1][2] This process is not merely a scientific exercise but a regulatory expectation, as outlined in guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5]

Cross-validation is essential in several key scenarios:

  • Method Transfer: When a method is transferred between laboratories (e.g., from a development lab to a QC lab).[2][6]

  • Technology Evolution: When a new or updated analytical technology (e.g., UPLC-MS/MS) replaces an older one (e.g., HPLC-UV).[2][7]

  • Multi-Site Studies: When data from different clinical sites, which may use different validated methods, need to be combined for a single regulatory submission.[1][2][8]

  • Comparing Reference vs. Comparator Methods: When an established, validated method is considered the "reference" and a new or modified method is the "comparator."[1]

The ultimate goal is to prove the interchangeability of the methods, thereby ensuring the integrity of data used for critical decisions in drug development and patient care.[6][8]

Below is a diagram illustrating the decision-making process for when different levels of method validation are required.

G A New Analytical Requirement B Is there an existing validated method? A->B C Develop New Method B->C No E Use Existing Method B->E Yes D Full Validation (per ICH Q2) C->D H Are data from two different methods being compared or combined? D->H F Are there minor changes to the method? (e.g., new instrument, lab) E->F G Partial Validation F->G Yes F->H No G->H I Cross-Validation H->I Yes J No Validation Change Needed (Proceed with Routine Analysis) H->J No

Decision Logic for Method Validation Type

Comparative Overview of Analytical Technologies

The choice of analytical technology is the foundation of any quantification method. For dibenzothiazepines, several techniques are prevalent, each with distinct advantages and limitations. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of these compounds.[9][10]

Technology Principle Pros Cons Typical Application for Dibenzothiazepines
HPLC with UV Detection (HPLC-UV) Separates compounds based on polarity, detection via UV absorbance.Robust, cost-effective, widely available.[11]Lower sensitivity and specificity compared to MS. Potential for matrix interference.Routine quality control (QC) of drug products, assay and purity testing.[11][12]
LC with Tandem Mass Spectrometry (LC-MS/MS) Separates compounds by polarity, detects based on mass-to-charge ratio.High sensitivity (ng/mL to pg/mL), exceptional specificity, short run times (UPLC).[13][14][15]Higher equipment cost and complexity. Potential for matrix effects (ion suppression/enhancement).Bioanalysis of plasma/serum samples, pharmacokinetic studies, therapeutic drug monitoring (TDM).[14][16]
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds in the gas phase, detects by mass.Excellent for volatile/semi-volatile compounds.Often requires derivatization for non-volatile drugs like dibenzothiazepines, potential for thermal degradation.[9][17]Less common for dibenzothiazepines; forensic applications.

The trend in bioanalysis has decidedly shifted towards LC-MS/MS due to its superior sensitivity and specificity, which are critical when dealing with complex biological matrices and the low concentrations often encountered in pharmacokinetic studies.[9][18]

A Practical Workflow for Cross-Validation

This section details a step-by-step protocol for cross-validating a legacy HPLC-UV method (Reference Method) with a newly developed UPLC-MS/MS method (Comparator Method) for the quantification of quetiapine in human plasma.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation A Prepare Spiked Plasma Samples (Low, Mid, High QC levels) C Analyze QC & Incurred Samples using Reference Method (e.g., HPLC-UV) A->C D Analyze QC & Incurred Samples using Comparator Method (e.g., UPLC-MS/MS) A->D B Obtain Incurred (Patient) Samples (Minimum of 3 batches) B->C B->D E Tabulate Results from Both Methods C->E D->E F Statistical Analysis (Calculate %Difference, Bland-Altman, Deming Regression) E->F G Compare Against Acceptance Criteria F->G H PASS: Methods are Correlated G->H Criteria Met I FAIL: Investigate Bias G->I Criteria Not Met

Cross-Validation Experimental Workflow
Step-by-Step Protocol

  • Sample Selection & Preparation:

    • Spiked Quality Control (QC) Samples: Prepare a minimum of three batches of QC samples in the relevant biological matrix (e.g., human plasma). These should be at low, medium, and high concentrations, bracketing the expected therapeutic range.

    • Incurred Samples: Obtain authentic patient or study samples. Using incurred samples is crucial as they reflect the true nature of the analyte, including potential metabolites and matrix effects, which spiked QCs may not fully represent.[7]

  • Sample Analysis:

    • Divide each sample set (both QCs and incurred samples) into two aliquots.

    • Analyze one set of aliquots using the validated Reference Method (HPLC-UV).

    • Analyze the second set of aliquots using the validated Comparator Method (UPLC-MS/MS).

    • It is critical that the analysis is performed in replicate (n≥2) to assess precision.

  • Data Analysis & Acceptance Criteria:

    • The core of cross-validation lies in the statistical comparison of the results.[19][20]

    • For Spiked QCs: The mean concentration from the Comparator Method should be within ±15% of the mean concentration from the Reference Method.

    • For Incurred Samples: A widely accepted criterion is that at least 67% of the samples must have a percent difference between the two methods of within ±20%.[7]

    • Statistical Tools:

      • Percent Difference Calculation: For each sample, calculate the difference: [(Comparator Value - Reference Value) / Average Value] * 100.

      • Bland-Altman Plot: This is a powerful graphical method to assess the agreement between two quantitative measurements.[21] It plots the difference between the two methods against their average, allowing for visualization of any systematic bias.

      • Deming Regression: Unlike standard linear regression, Deming regression accounts for errors in both the x and y variables, making it more suitable for comparing two analytical methods.[21]

Performance Data Comparison: HPLC-UV vs. LC-MS/MS

The following table summarizes typical performance characteristics for the analysis of dibenzothiazepines using HPLC-UV and LC-MS/MS, based on data from published literature. This data underscores the trade-offs between the two techniques.

Validation Parameter HPLC-UV (Typical Values) LC-MS/MS (Typical Values) Rationale / Causality
Limit of Quantitation (LOQ) 2.5 - 25 ng/mL[11][22]0.005 - 2 ng/mL[13][15][23]Mass spectrometry is inherently more sensitive, detecting specific mass fragments rather than general UV absorbance.
Linearity (r²) > 0.998[11]> 0.999[23][24]Both methods demonstrate excellent linearity, a prerequisite for accurate quantification.
Intra- & Inter-Day Precision (%CV) < 16%[22]< 11%[13][14]The high specificity of MS reduces variability from interfering compounds, often leading to better precision.
Accuracy / Recovery (% Bias) 98-109%[22]85-115%[13]Both methods can achieve high accuracy, though MS may require more upfront work to mitigate matrix effects.
Sample Volume Required 300 - 400 µL[22][25]100 - 400 µL[14][16]The higher sensitivity of MS often allows for smaller sample volumes, which is advantageous in clinical studies.
Analysis Run Time ~11-40 min[11][26]~1.5 - 5 min[14][16]UPLC systems paired with MS detectors allow for much faster gradient separations and shorter run times.

Senior Scientist Recommendations: Choosing the Right Tool for the Job

The choice of method should always be dictated by the Analytical Target Profile (ATP) —the prospective summary of the method's intended purpose.[3]

  • For Routine QC of Pharmaceutical Products: Where concentrations are high and the matrix is clean, a validated HPLC-UV method is often sufficient, robust, and cost-effective.[11][12] Its simplicity makes it ideal for high-throughput QC environments.

  • For Bioanalysis, Pharmacokinetics, and TDM: Where sample volume is limited, concentrations are low, and the matrix is complex (e.g., plasma, serum), an LC-MS/MS method is the unequivocal gold standard.[9] Its superior sensitivity and specificity are necessary to generate reliable data for regulatory submission and clinical decision-making.[14][27]

When transitioning from an older HPLC-UV method to a modern LC-MS/MS method for bioanalysis, a thorough cross-validation as described in this guide is not just recommended—it is an absolute requirement to bridge the data and maintain the integrity of the overall study.[1][6]

References

A Comparative Review of Synthetic Efficiency for 11-Chlorodibenzo[b,f]thiazepine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

11-Chlorodibenzo[b,f]thiazepine is a pivotal intermediate in the synthesis of numerous antipsychotic drugs, most notably Quetiapine.[1] The efficiency and safety of its synthesis are of paramount importance for the pharmaceutical industry. This guide provides a detailed comparative analysis of the prevalent synthetic routes to 11-Chlorodibenzo[b,f]thiazepine, with a focus on reaction yields, conditions, and overall process efficiency. We will delve into the mechanistic underpinnings of these methods, offering field-proven insights to aid researchers and drug development professionals in their synthetic endeavors.

Core Synthetic Strategies

The primary and most documented approach for the synthesis of 11-Chlorodibenzo[b,f]thiazepine involves the chlorination of the lactam precursor, 10H-dibenzo[b,f][2][3]thiazepin-11-one. The key differentiators in the synthetic routes lie in the choice of chlorinating agent and the specific reaction conditions employed. This review will focus on two major methodologies: chlorination using phosphorus oxychloride and the use of a Vilsmeier reagent.

Chlorination using Phosphorus Oxychloride (POCl₃)

This classical method utilizes phosphorus oxychloride, often in the presence of an organic base like N,N-dimethylaniline, to convert the lactam to the desired imino chloride.

Reaction Scheme:

G start 10H-Dibenzo[b,f][1,4]thiazepin-11-one product 11-Chlorodibenzo[b,f]thiazepine start->product Chlorination reagents POCl₃, N,N-Dimethylaniline Toluene, Reflux reagents->product G start 10H-Dibenzo[b,f][1,4]thiazepin-11-one product 11-Chlorodibenzo[b,f]thiazepine start->product Chlorination reagents BTC, DMF (Vilsmeier Reagent) Toluene, 70-112°C reagents->product

References

Safety Operating Guide

Proper Disposal Procedures for 11-Chlorodibenzo[b,f]thiazepine: A Guide for Laboratory Professionals

Proper Disposal Procedures for 11-Chlorodibenzo[b,f][1][2]thiazepine: A Guide for Laboratory Professionals

This guide provides essential safety and logistical information for the proper handling and disposal of 11-Chlorodibenzo[b,f][1][2]thiazepine in a laboratory setting. As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the necessary information to maintain a safe and compliant laboratory environment. This document is structured to offer a clear, step-by-step approach, grounded in scientific principles and regulatory awareness, to manage this compound from receipt to final disposal.

Compound Identification and Hazard Profile

11-Chlorodibenzo[b,f][1][2]thiazepine is a heterocyclic compound with the molecular formula C₁₃H₈ClNS.[3] A thorough understanding of its hazard profile is the foundation of safe handling and disposal.

Chemical and Physical Properties

PropertyValueSource
CAS Number 13745-86-3[4]
Molecular Weight 245.73 g/mol [5]
Appearance Pale-Yellow Solid
Flash Point 186.397°C[6]
Density 1.329 g/cm³[6]

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 11-Chlorodibenzo[b,f][1][2]thiazepine is classified with the following hazards:

  • H302: Harmful if swallowed (Acute toxicity, oral).[5]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system, and it is harmful if ingested.[5]

Personnel Protective Equipment (PPE)

Given the hazard profile, the following PPE is mandatory when handling 11-Chlorodibenzo[b,f][1][2]thiazepine in any form (solid or in solution):

  • Hand Protection: Wear chemical-impermeable gloves that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[6]

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.

  • Skin and Body Protection: A lab coat is required. Ensure that skin is not exposed.

  • Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, a full-face respirator should be used.[6] Handling should occur in a well-ventilated area, preferably within a chemical fume hood.[6]

Spill Management Procedures

Immediate and appropriate response to a spill is critical to prevent exposure and environmental contamination.

Small Spills (Solid or Liquid)

  • Evacuate and Secure: Keep unnecessary personnel away from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. For solid spills, carefully sweep up the material, avoiding dust formation.[6]

  • Collect: Place the absorbed or swept material into a suitable, closed, and labeled container for disposal.[6]

  • Decontaminate: Clean the spill area with a detergent solution and water, followed by a rinse with water. Collect all cleaning materials for disposal as hazardous waste.

Large Spills

  • Evacuate Immediately: Evacuate the laboratory and alert others in the vicinity.

  • Isolate the Area: Close the doors to the affected area and prevent entry.

  • Seek Assistance: Contact your institution's Environmental Health and Safety (EHS) department or the appropriate emergency response team. Do not attempt to clean up a large spill without proper training and equipment.

Decontamination of Laboratory Equipment

Proper decontamination of laboratory equipment that has been in contact with 11-Chlorodibenzo[b,f][1][2]thiazepine is crucial to prevent cross-contamination and accidental exposure.

Step-by-Step Decontamination Protocol

  • Initial Rinse: Rinse the equipment with a suitable organic solvent in which the compound is soluble (e.g., methanol, acetone). Perform this rinse in a fume hood and collect the rinsate as hazardous waste.

  • Wash: Wash the equipment thoroughly with a laboratory-grade detergent and warm water.

  • Final Rinse: Rinse the equipment with deionized water.

  • Drying: Allow the equipment to air dry completely or dry in an oven if appropriate for the material.

For sensitive equipment that cannot be immersed, wipe the surfaces with a cloth dampened with the chosen solvent, followed by a wipe with a cloth dampened with detergent solution, and finally a wipe with a cloth dampened with deionized water. All wipes should be collected as hazardous waste.

Waste Disposal Procedures

All waste containing 11-Chlorodibenzo[b,f][1][2]thiazepine, including the pure compound, solutions, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.

Waste Segregation and Collection

  • Solid Waste: Collect solid waste, including contaminated gloves, wipes, and absorbent materials, in a clearly labeled, sealed container.

  • Liquid Waste: Collect liquid waste, including reaction mixtures and solvent rinsates, in a separate, labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.

EPA Hazardous Waste Code Assignment

Since 11-Chlorodibenzo[b,f][1][2]thiazepine is not explicitly listed as a hazardous waste by the EPA, a hazardous waste determination must be made based on its characteristics. Based on its known toxicological properties ("Harmful if swallowed"), it is likely to be classified under the toxicity characteristic.[5] However, a formal determination should be made by your institution's EHS professionals. The following are general categories under the Resource Conservation and Recovery Act (RCRA) that may apply:

  • D-Codes (Characteristic Wastes): If the waste exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, it will be assigned a D-code.[1]

It is the responsibility of the waste generator to properly classify the waste. Consult your EHS department for the specific waste codes used at your institution for this type of material.

Final Disposal

The recommended method for the final disposal of 11-Chlorodibenzo[b,f][1][2]thiazepine is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6] Do not dispose of this chemical down the drain or in the regular trash.[6]

Decision Tree for Disposal

Caption: Decision-making workflow for the segregation and disposal of waste containing 11-Chlorodibenzo[b,f][1][2]thiazepine.

A Note on Chemical Neutralization

Studies on the environmental fate of similar benzodiazepine and thiazepine derivatives suggest that these compounds are persistent and not readily degraded by simple chemical means.[7][8] Advanced oxidation processes, such as UV/H₂O₂, are often required for their degradation, which are not feasible for routine laboratory waste treatment.[9][10] Therefore, it is strongly recommended that no attempt be made to chemically neutralize or degrade this compound in the laboratory prior to disposal. Such attempts may lead to unknown and potentially more hazardous byproducts. The most prudent and safest course of action is to treat all waste containing this compound as hazardous and dispose of it through a licensed professional service.

A Researcher's Guide to Handling 11-Chlorodibenzo[b,f]thiazepine: A Framework for Safety and Compliance

A Researcher's Guide to Handling 11-Chlorodibenzo[b,f][1][2]thiazepine: A Framework for Safety and Compliance

In the landscape of pharmaceutical research and development, the synthesis of novel therapeutics demands a profound respect for the chemical entities we manipulate. 11-Chlorodibenzo[b,f][1][2]thiazepine, a pivotal intermediate, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of the research. This guide provides a direct, operational framework for its safe use, from initial handling to final disposal, grounded in established safety science.

Hazard Assessment: Understanding the Risks

Before any laboratory work commences, a thorough understanding of the compound's hazard profile is essential. 11-Chlorodibenzo[b,f][1][2]thiazepine is classified as an irritant and presents multiple hazards upon exposure.

GHS Hazard Classifications:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]

  • Skin Irritation (Category 2): Causes skin irritation.[1][3]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][3]

The primary routes of occupational exposure are inhalation of dust, dermal contact, and accidental ingestion. The causality is clear: the compound's chemical properties can provoke inflammatory responses in biological tissues upon contact.

The Hierarchy of Controls: A Proactive Safety Strategy

Personal Protective Equipment (PPE) is the final, crucial barrier between a researcher and a chemical hazard. However, it should be used in conjunction with a broader safety strategy that prioritizes engineering and administrative controls to minimize exposure potential from the outset.

Hierarchy_of_Controlscluster_controlsSafety Control StrategyEliminationElimination(Most Effective)SubstitutionSubstitutionElimination->SubstitutionEngineeringEngineering Controls(e.g., Fume Hood)Substitution->EngineeringAdministrativeAdministrative Controls(SOPs, Training)Engineering->AdministrativePPEPersonal Protective Equipment(Least Effective)Administrative->PPEcaptionThe Hierarchy of Controls for Chemical Safety

Caption: A top-down approach to mitigating chemical hazards in the lab.

  • Engineering Controls: The most critical engineering control for this compound is a certified chemical fume hood. All weighing, transfers of solid material, and solution preparations should occur within the fume hood to capture dust and vapors at the source.[1] A readily accessible safety shower and eye wash station are also mandatory.[2]

  • Administrative Controls: Standard Operating Procedures (SOPs) must be developed and strictly followed. This includes clear protocols for handling, storage, and waste disposal. All personnel must receive documented training on these SOPs and the specific hazards of the compound.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE must be directly correlated to the specific laboratory task being performed. The following table provides a clear, task-based guide.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transferring Solids Chemical safety goggles and face shieldTwo pairs of nitrile glovesDisposable, solid-front lab coat with tight cuffsN95 respirator (or higher) recommended due to dust inhalation risk[4]
Preparing Solutions Chemical safety gogglesNitrile glovesStandard lab coatNot required if performed within a certified fume hood
Reaction Monitoring/Work-up Chemical safety gogglesNitrile glovesStandard lab coatNot required if performed within a certified fume hood
Spill Cleanup (Small) Chemical safety goggles and face shieldHeavy-duty nitrile or neoprene glovesDisposable, solid-front lab coatAir-purifying respirator with appropriate chemical cartridges[4]

Causality Behind PPE Choices:

  • Eye/Face Protection: Goggles are essential to prevent splashes from reaching the eyes.[5] A face shield is added during solid transfers to protect the entire face from airborne particulates.[5][6]

  • Hand Protection: Nitrile gloves provide a robust barrier against this specific chemical class.[5] Double-gloving during high-risk activities (like weighing) allows for the safe removal of a contaminated outer glove without exposing the skin.

  • Body Protection: A disposable, solid-front lab coat prevents the penetration of fine powders, which can easily contaminate personal clothing.[4]

  • Respiratory Protection: While a fume hood is the primary control, an N95 respirator provides an additional layer of defense against inhaling fine, irritating dust during transfers.[1][4]

Procedural Guidance: From Lab Bench to Disposal

Adherence to a strict, step-by-step process is a self-validating system for safety.

Donning and Doffing PPE Workflow

Incorrectly removing PPE can lead to exposure. This sequence minimizes risk.

PPE_Workflowcluster_donningDonning Sequence (Putting On)cluster_doffingDoffing Sequence (Taking Off)Don11. Lab CoatSecurely fastenDon22. RespiratorPerform seal checkDon1->Don2Don33. Goggles / Face ShieldAdjust for snug fitDon2->Don3Don44. GlovesPull cuffs over lab coat sleevesDon3->Don4Doff11. GlovesPeel off away from bodyDoff22. Goggles / Face ShieldHandle by strapsDoff1->Doff2Doff33. Lab CoatRoll inside-outDoff2->Doff3Doff44. RespiratorRemove last, outside labDoff3->Doff4captionSystematic PPE donning and doffing is critical for safety.

Caption: A logical workflow to prevent cross-contamination during PPE removal.

Emergency Procedures

Immediate and correct first aid is critical.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[1][7] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[1][7] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1][7] If you feel unwell, call a poison center or doctor.[1]

  • Spill Response: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully sweep up and place it into a suitable, sealed, and labeled container for disposal.[7] Do not allow the chemical to enter drains.[7]

Waste Disposal Plan

All materials contaminated with 11-Chlorodibenzo[b,f][1][2]thiazepine are considered hazardous waste.

  • Segregation: All contaminated PPE (gloves, lab coats), absorbent materials, and empty containers must be collected in a dedicated, sealed hazardous waste container.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: The sealed container must be disposed of through an approved waste disposal plant, following all federal, state, and local regulations.[1] Do not reuse empty containers.[1]

By embedding these safety-centric protocols into your laboratory workflow, you build a system of trust and reliability, ensuring that your valuable research is conducted with the highest standards of safety and scientific integrity.

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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11-Chlorodibenzo[b,f][1,4]thiazepine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.